molecular formula C13H17NO4 B1594753 2-Phenylamino-malonic acid diethyl ester CAS No. 6414-58-0

2-Phenylamino-malonic acid diethyl ester

Cat. No.: B1594753
CAS No.: 6414-58-0
M. Wt: 251.28 g/mol
InChI Key: RUEYBBPBTGHLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylamino-malonic acid diethyl ester (CAS 6414-58-0), with the molecular formula C 13 H 17 NO 4 and a molecular weight of 251.28 g/mol, is a significant building block in organic synthesis and drug discovery . Its primary application lies in its role as a versatile intermediate in the classic malonic ester synthesis, a powerful method for preparing substituted acetic acids and related structures . The compound features an "active methylene" group, which can be readily deprotonated to form a stabilized enolate ion. This nucleophilic enolate is key to carbon-carbon bond-forming reactions, such as alkylation with alkyl halides, enabling the construction of more complex molecular architectures . Furthermore, this phenylamino-substituted malonate is closely related to intermediates used in cyclocondensation reactions to form heterocyclic compounds, which are core structures in many pharmaceuticals . It serves as a precursor in the synthesis of quinolone derivatives, a class of heterocyclic aromatic compounds with a wide range of biological activities, including antimalarial and antibacterial properties . The compound is offered for research use only and is not intended for human or veterinary applications. Researchers can find exclusive data, including SMILES string (CCOC(=O)C(C(=O)OCC)NC1=CC=CC=C1) and InChIKey (RUEYBBPBTGHLNO-UHFFFAOYSA-N), on our product page . Please refer to the Safety Data Sheet for proper handling information. Available packaging sizes range from 100mg to 5g .

Properties

IUPAC Name

diethyl 2-anilinopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEYBBPBTGHLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306079
Record name Diethyl anilinopropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6414-58-0
Record name 6414-58-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl anilinopropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylamino-malonic acid diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylamino-malonic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-phenylamino-malonic acid diethyl ester, a valuable intermediate in the development of various pharmaceutical compounds. This document delves into the core synthetic methodologies, elucidates the underlying reaction mechanisms, and presents a detailed, field-proven experimental protocol. Furthermore, it offers insights into the critical parameters influencing the reaction's success, methods for product validation, and discusses the broader applications of this compound in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important synthetic transformation.

Introduction: The Significance of this compound

This compound, also known as diethyl 2-anilinomalonate, is a key building block in organic synthesis. Its structure, featuring a reactive methylene group flanked by two ester functionalities and an aniline moiety, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Notably, this compound serves as a crucial intermediate in the production of various pharmaceuticals, including barbiturates and quinolone derivatives.[1][2] The ability to efficiently and reliably synthesize this intermediate is therefore of paramount importance in both academic research and industrial drug development.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several synthetic routes. The most prevalent and practical method involves the nucleophilic substitution reaction between an aniline derivative and a diethyl malonate derivative.

Nucleophilic Substitution of Diethyl Bromomalonate with Aniline

This is the most direct and commonly employed method for the synthesis of this compound. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic carbon of diethyl bromomalonate.

Mechanism: The reaction is a classic example of a nucleophilic substitution reaction.[3] The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the carbon atom bonded to the bromine atom in diethyl bromomalonate. This leads to the displacement of the bromide ion, which is a good leaving group, resulting in the formation of the desired product. The presence of a base is often beneficial to neutralize the hydrobromic acid (HBr) formed as a byproduct, which can otherwise protonate the aniline, reducing its nucleophilicity.

Alternative Synthetic Routes

While the reaction between aniline and diethyl bromomalonate is the most common, other methods have been explored. These include the reaction of aniline with diethyl 2-(ethoxymethylene)malonate, which proceeds through a different mechanism involving addition-elimination. Another approach involves the arylation of diethyl malonate using an activated aryl halide, though this is less direct for the synthesis of the target compound.[4]

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound via the nucleophilic substitution of diethyl bromomalonate with aniline.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
Diethyl bromomalonate239.0623.9 g0.1≥97%
Aniline93.1318.6 g0.2≥99%
Triethylamine101.1912.1 g (16.7 mL)0.12≥99%
Toluene-200 mL-Anhydrous
Diethyl ether-As needed-Anhydrous
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add aniline (18.6 g, 0.2 mol) and anhydrous toluene (200 mL).

  • Addition of Reagents: While stirring the aniline solution at room temperature, add triethylamine (12.1 g, 0.12 mol). Subsequently, add diethyl bromomalonate (23.9 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate of triethylammonium bromide will form. Filter the mixture and wash the solid with a small amount of cold toluene.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically an oil. It can be purified by vacuum distillation or column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Product Validation

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methine proton, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons, the aromatic carbons, the methine carbon, and the carbons of the ethyl groups.[5]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₇NO₄, MW: 251.28 g/mol ).[5][6]

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, the C=O bonds of the ester groups, and the aromatic C-H bonds.[5]

Expertise & Experience: Causality Behind Experimental Choices

  • Excess Aniline: Using a two-fold excess of aniline serves a dual purpose. Firstly, it acts as a base to neutralize the HBr byproduct, driving the reaction to completion. Secondly, it ensures that the diethyl bromomalonate is the limiting reagent, maximizing its conversion.

  • Choice of Base: Triethylamine is a commonly used non-nucleophilic organic base that effectively scavenges the HBr produced without competing with aniline in the nucleophilic substitution reaction.

  • Solvent Selection: Toluene is an excellent solvent for this reaction due to its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate. Its non-polar nature also facilitates the separation of the organic product from the aqueous washes during the workup.

  • Aqueous Workup: The wash with saturated sodium bicarbonate solution is crucial to remove any remaining acidic impurities, including any unreacted HBr or triethylammonium bromide. The subsequent brine wash helps to remove any residual water from the organic layer before drying.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by the clear and distinct analytical signatures of the starting materials and the final product. The disappearance of the diethyl bromomalonate spot and the appearance of a new, distinct product spot on the TLC plate provide a reliable in-process check. The final validation through comprehensive spectroscopic analysis (NMR, MS, IR) confirms the structure and purity of the synthesized this compound, leaving no ambiguity in the outcome of the synthesis.

Visualization of the Reaction Mechanism

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products Aniline Aniline (Nucleophile) Bromomalonate Diethyl Bromomalonate (Electrophile) Aniline->Bromomalonate Nucleophilic Attack Product 2-Phenylamino-malonic acid diethyl ester Bromomalonate->Product Formation of C-N bond Byproduct Triethylammonium Bromide Bromomalonate->Byproduct Displacement of Br-

Caption: Nucleophilic substitution reaction for the synthesis of this compound.

References

An In-Depth Technical Guide to the Structural Analysis of 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analysis of 2-Phenylamino-malonic acid diethyl ester (Diethyl 2-anilinopropanedioate), a compound of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts to offer a deep dive into the causality behind experimental choices, ensuring a robust and validated approach to its characterization.

Compound Identity and Molecular Structure

This compound, identified by the CAS number 6414-58-0, possesses the molecular formula C₁₃H₁₇NO₄.[1] Its structure features a central malonic ester core functionalized with a phenylamino group at the α-carbon. This arrangement of functional groups is key to its reactivity and spectroscopic properties.

Molecular Structure:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 Diethyl Bromomalonate Reaction Nucleophilic Substitution in Dichloromethane Reactant1->Reaction Reactant2 Aniline Reactant2->Reaction Base Triethylamine Base->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesize Synthesize Compound Purify Purify Compound Synthesize->Purify NMR NMR Spectroscopy (¹H and ¹³C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS InterpretNMR Determine C-H Framework NMR->InterpretNMR InterpretIR Identify Functional Groups IR->InterpretIR InterpretMS Confirm Molecular Weight & Fragmentation MS->InterpretMS Structure Confirm Structure of 2-Phenylamino-malonic acid diethyl ester InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

References

An In-depth Technical Guide to the Physicochemical Properties of Diethyl 2-(Phenylamino)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Diethyl 2-(Phenylamino)malonate (CAS No. 6414-58-0), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize malonic ester derivatives in the synthesis of complex molecular architectures, particularly heterocyclic compounds. We will delve into the structural characteristics, spectroscopic profile, and key physical properties of this compound. Furthermore, this guide furnishes detailed, field-tested experimental protocols for the characterization of this and similar molecules, ensuring a self-validating approach to quality assessment and use in further synthetic applications.

Chemical Identity and Structure

Diethyl 2-(phenylamino)malonate, also known as diethyl 2-anilinomalonate, is a derivative of diethyl malonate featuring a phenylamino (aniline) substituent on the alpha-carbon.[1] This substitution significantly influences the compound's reactivity and physical properties compared to its parent molecule.

Nomenclature and Identifiers
  • Systematic IUPAC Name: Diethyl 2-anilinopropanedioate[2]

  • Common Names: Diethyl 2-(phenylamino)malonate, 2-Phenylamino-malonic acid diethyl ester, Diethyl anilinomalonate

  • CAS Number: 6414-58-0[1][2]

  • Molecular Formula: C₁₃H₁₇NO₄[2]

  • Molecular Weight: 251.28 g/mol [2]

  • InChIKey: RUEYBBPBTGHLNO-UHFFFAOYSA-N[2]

Molecular Structure

The structure comprises a central malonate core functionalized with two ethyl ester groups and a secondary amine linking a phenyl group to the α-carbon. The presence of the electron-donating amine and the electron-withdrawing ester groups creates a unique electronic environment that dictates its chemical behavior.

Caption: Chemical structure of Diethyl 2-(phenylamino)malonate.

Physicochemical Properties: A Summary

The physicochemical properties of a compound are critical for predicting its behavior in a reaction, its solubility, and its purification profile. The data for Diethyl 2-(phenylamino)malonate are summarized below.

PropertyValue / DescriptionSource
Physical State Solid or oil, depending on purity.General Observation
Molecular Weight 251.28 g/mol PubChem CID 299984[2]
Melting Point Data not available in public databases. For comparison, Diethyl phenylmalonate melts at 16.5 °C.Ref: Diethyl phenylmalonate[3]
Boiling Point Data not available. For comparison, Diethyl phenylmalonate boils at 170–172 °C (14 mmHg).Ref: Diethyl phenylmalonate[3]
Solubility Expected to have low solubility in water and good solubility in common organic solvents like ethanol, ether, acetone, and benzene.Inferred from structure & data on related compounds[4][5]
pKa (α-Hydrogen) Not experimentally determined. Estimated to be >14, as the electron-donating amino group reduces the acidity compared to diethyl malonate (pKa ≈ 13).Ref: Diethyl malonate[4]
LogP (Predicted) 2.7PubChem CID 299984[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of a synthesized compound. The expected spectral characteristics of Diethyl 2-(phenylamino)malonate are detailed below. This information is crucial for researchers to validate their experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 6.5-7.5 ppm.

    • Amine Proton (N-H): A broad singlet, typically around δ 5.0-6.0 ppm, whose chemical shift is solvent-dependent.

    • Alpha-Proton (α-CH): A singlet or doublet (if coupled to N-H) around δ 4.5-5.0 ppm.

    • Methylene Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm due to coupling with the methyl protons.

    • Methyl Protons (-OCH₂CH₃): A triplet around δ 1.2 ppm due to coupling with the methylene protons.

  • ¹³C NMR: The carbon spectrum provides information on the carbon framework.[2]

    • Carbonyl Carbons (C=O): Two signals in the δ 165-175 ppm region.

    • Aromatic Carbons (C₆H₅): Multiple signals between δ 110-150 ppm.

    • Methylene Carbons (-OCH₂CH₃): A signal around δ 60-65 ppm.

    • Alpha-Carbon (α-CH): A signal around δ 55-60 ppm.

    • Methyl Carbons (-OCH₂CH₃): A signal in the upfield region, around δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.[2]

  • N-H Stretch: A moderate, sharp absorption band around 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (2850-2980 cm⁻¹).

  • C=O Stretch (Ester): A very strong, sharp absorption band around 1730-1750 cm⁻¹. The presence of two ester groups may lead to a broadened or split peak.

  • C=C Stretch (Aromatic): Medium bands around 1500-1600 cm⁻¹.

  • C-O Stretch (Ester): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion (M⁺): A peak at m/z = 251, corresponding to the molecular weight.

  • Key Fragments: Analysis of related structures and database information suggests characteristic fragmentation patterns.[2] Common losses include the ethoxy group (-OEt, M-45) and the carbethoxy group (-COOEt, M-73). A significant fragment at m/z = 178 may correspond to the loss of one carbethoxy group. Another notable fragment appears at m/z = 104.

Caption: Correlation of functional groups to expected spectroscopic signals.

Experimental Protocols for Verification

To ensure the scientific integrity of research, all intermediates must be rigorously characterized. The following protocols describe standard, self-validating methods for determining key physicochemical properties.

Workflow for Physicochemical Characterization

G cluster_0 Synthesis & Purification cluster_1 Property Determination cluster_2 Spectroscopic Analysis cluster_3 Final Validation Synthesis Synthesize Compound Purify Purify (e.g., Column Chromatography) Synthesis->Purify Dry Dry under Vacuum Purify->Dry MP Melting Point Determination Dry->MP Sol Solubility Test Dry->Sol NMR ¹H and ¹³C NMR Dry->NMR IR FT-IR Spectroscopy Dry->IR MS Mass Spectrometry Dry->MS Validate Correlate Data & Confirm Structure MP->Validate Sol->Validate NMR->Validate IR->Validate MS->Validate

Caption: Standard workflow for compound characterization.

Protocol: Melting Point Determination (Capillary Method)

This method provides a sharp melting range, which is an excellent indicator of purity.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm. Tap the sealed end on a hard surface to pack the sample tightly.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: Report the melting point as a range (T₁ - T₂). A narrow range (< 2 °C) indicates high purity.

Protocol: Spectroscopic Sample Preparation

Proper sample preparation is critical for acquiring high-quality, interpretable spectra.

  • NMR Spectroscopy:

    • Weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is often suitable due to its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the tube and invert several times to ensure complete dissolution.

    • The sample is now ready for analysis.

  • FT-IR Spectroscopy (Thin Film Method):

    • If the sample is an oil, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr).

    • If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply the solution to the salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

    • Place a second salt plate on top.

    • Mount the plates in the spectrometer and acquire the spectrum.

  • Mass Spectrometry (Direct Infusion ESI):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

    • Draw the solution into a syringe and place it in a syringe pump connected to the mass spectrometer's electrospray ionization (ESI) source.

    • Infuse the sample at a low flow rate (e.g., 5-10 μL/min) and acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and adducts (e.g., [M+H]⁺, [M+Na]⁺).

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. Diethyl 2-(phenylamino)malonate is classified with the following hazards:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.

Conclusion

Diethyl 2-(phenylamino)malonate is a valuable synthetic intermediate with a well-defined structural and spectroscopic profile. While some physical constants like melting and boiling points are not extensively documented, its identity and purity can be unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry. The protocols and data provided in this guide offer a robust framework for researchers to confidently characterize this compound, ensuring its suitability for downstream applications in pharmaceutical and chemical synthesis.

References

Spectroscopic Data for 2-Phenylamino-malonic Acid Diethyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenylamino-malonic acid diethyl ester (Diethyl 2-anilinopropanedioate), a key intermediate in organic synthesis and potential precursor in drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide outlines robust experimental protocols for data acquisition, provides an in-depth analysis of the predicted spectra, and explains the causal relationships between the molecular structure and its spectroscopic signatures. By integrating theoretical predictions with established methodologies, this guide serves as a practical reference for the synthesis, identification, and characterization of this compound.

Introduction: The Significance of this compound

This compound, also known as diethyl 2-anilinopropanedioate, is a versatile molecule within the landscape of synthetic organic chemistry. Its structure, featuring a reactive secondary amine, a malonic ester moiety, and an aromatic ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The malonic ester component is particularly notable for its utility in C-C bond formation, a cornerstone of molecular construction.

In the context of drug development, substituted malonates are pivotal intermediates. The ability to precisely characterize these molecules is paramount to ensuring the purity, consistency, and ultimate success of a synthetic route. This guide provides the foundational spectroscopic knowledge required for researchers working with this important compound.

Synthesis and Spectroscopic Characterization Workflow

The reliable characterization of this compound begins with its synthesis, followed by a systematic workflow of spectroscopic analysis.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Aniline Aniline Reaction Nucleophilic Substitution Aniline->Reaction DEM Diethyl Bromomalonate DEM->Reaction Product 2-Phenylamino-malonic acid diethyl ester Reaction->Product Chromatography Column Chromatography Product->Chromatography NMR 1H & 13C NMR Chromatography->NMR IR FTIR Spectroscopy Chromatography->IR MS Mass Spectrometry Chromatography->MS

Figure 1: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Proposed Synthesis: Nucleophilic Substitution

A common and effective method for the synthesis of this compound is the nucleophilic substitution reaction between aniline and diethyl bromomalonate. In this reaction, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in diethyl bromomalonate. A mild base is typically used to neutralize the hydrobromic acid byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Technique: Proton-decoupled to simplify the spectrum to singlets for each unique carbon.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20-7.30Triplet2HH-3', H-5' (meta-protons)Aromatic protons coupled to ortho and para protons.
~6.80-6.90Triplet1HH-4' (para-proton)Aromatic proton coupled to two ortho protons.
~6.65-6.75Doublet2HH-2', H-6' (ortho-protons)Aromatic protons coupled to meta protons.
~5.00Broad Singlet1HN-HAmine proton, often broad and may exchange with D₂O.
~4.70Singlet1Hα-CHMethine proton adjacent to the phenylamino group and two carbonyls.
~4.20Quartet4H-OCH₂CH₃Methylene protons of the ethyl esters, split by the methyl protons.
~1.25Triplet6H-OCH₂CH₃Methyl protons of the ethyl esters, split by the methylene protons.
Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ would show the following key signals:

Chemical Shift (δ, ppm)AssignmentRationale
~168C=OCarbonyl carbons of the ester groups.[2][3]
~145C-1'Aromatic carbon attached to the nitrogen.
~129C-3', C-5'Aromatic methine carbons (meta).[2][3]
~120C-4'Aromatic methine carbon (para).
~114C-2', C-6'Aromatic methine carbons (ortho).
~62-OCH₂CH₃Methylene carbons of the ethyl esters.[4]
~58α-CHMethine carbon attached to the nitrogen and two carbonyls.
~14-OCH₂CH₃Methyl carbons of the ethyl esters.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H bond, the carbonyl groups, and the C-O bonds of the ester functions.

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the following protocol is recommended:

  • Sample Preparation (Neat Liquid): Place a small drop of the pure compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top to create a thin, uniform film.[5]

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.[5]

  • Sample Spectrum Acquisition:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32[5]

Predicted IR Spectrum

The key absorption bands expected in the IR spectrum are summarized below:

Wavenumber (cm⁻¹)IntensityFunctional Group VibrationRationale
~3400MediumN-H StretchCharacteristic of a secondary amine.
3100-3000MediumAromatic C-H StretchIndicates the presence of the phenyl ring.
3000-2850MediumAliphatic C-H StretchFrom the ethyl groups.
~1735Strong, SharpC=O StretchThe most prominent peak, characteristic of the ester carbonyl groups.[6]
~1600, ~1500Medium-StrongC=C StretchAromatic ring vibrations.
~1250-1150StrongC-O StretchAsymmetric and symmetric stretching of the ester C-O bonds.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and structure.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C

    • Column: A non-polar column (e.g., DB-5ms)

    • Oven Program: Start at a low temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.[2]

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-500

Predicted Mass Spectrum

The electron ionization mass spectrum is predicted to show the following key features:

  • Molecular Ion (M⁺): A peak at m/z = 251, corresponding to the molecular weight of C₁₃H₁₇NO₄. The intensity of this peak may be moderate.

  • Key Fragmentation Pathways:

    • Loss of an ethoxy group (-•OCH₂CH₃): [M - 45]⁺ at m/z = 206.

    • Loss of an ethoxycarbonyl group (-•COOCH₂CH₃): [M - 73]⁺ at m/z = 178.

    • Cleavage of the C-N bond: This could lead to fragments corresponding to the aniline cation (m/z = 93) or the diethyl malonate radical cation.

    • Further fragmentation of these primary ions will lead to a characteristic "fingerprint" pattern in the lower mass region.

MS_Fragmentation M [M]⁺˙ m/z = 251 M_minus_45 [M - 45]⁺ m/z = 206 M->M_minus_45 - •OCH₂CH₃ M_minus_73 [M - 73]⁺ m/z = 178 M->M_minus_73 - •COOCH₂CH₃ Aniline_ion [C₆H₅NH₂]⁺˙ m/z = 93 M->Aniline_ion C-N Cleavage

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in organic synthesis and drug discovery. This guide has provided a detailed overview of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, grounded in established spectroscopic principles. The experimental protocols outlined herein offer a robust framework for obtaining high-quality data. By understanding the expected spectroscopic signatures and the methodologies to acquire them, researchers can confidently synthesize, purify, and utilize this versatile chemical building block in their work.

References

The Synthesis, History, and Application of Diethyl 2-(Phenylamino)malonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of diethyl 2-(phenylamino)malonate, a pivotal intermediate in organic synthesis. It details its historical discovery, examines its synthesis and key reactions with mechanistic insights, and discusses its significant applications in the development of pharmaceuticals. This document is designed to be a definitive resource, offering both foundational knowledge and practical methodologies for professionals engaged in chemical research and drug discovery.

Introduction: The Strategic Importance of Diethyl 2-(Phenylamino)malonate

Diethyl 2-(phenylamino)malonate, also referred to as diethyl anilinomalonate, is an organic compound with the chemical formula C₁₃H₁₇NO₄. It typically appears as a white to off-white crystalline solid. As a derivative of diethyl malonate, it possesses the characteristic reactivity of the malonic ester framework, enhanced by the introduction of a phenylamino substituent at the alpha-carbon. This unique combination of a nucleophilic secondary amine, two ester functionalities, and an activated methylene group makes it an exceptionally versatile precursor for the synthesis of a wide array of complex organic molecules, particularly heterocyclic systems and specialized amino acids. Its role as a foundational building block in the construction of various pharmacologically active scaffolds underscores its importance in medicinal chemistry and drug development.

Historical Perspective: A Legacy Rooted in Classic Organic Synthesis

The discovery of diethyl 2-(phenylamino)malonate is not attributable to a single serendipitous event but rather emerged from the systematic exploration of malonic ester chemistry in the late 19th century. The foundational work on the synthetic utility of diethyl malonate was established by chemists such as Johannes Wislicenus in the 1880s, who recognized the synthetic potential of the acidic α-hydrogens.

The first synthesis of diethyl 2-(phenylamino)malonate can be traced to the pioneering work of German chemists Max Conrad, Leonhard Limpach, and Ludwig Knorr in the 1880s during their development of synthetic routes to quinoline derivatives.[1][2][3][4] Their investigations into the reactions of anilines with β-ketoesters and related compounds, such as diethyl 2-bromomalonate, led to the formation of this key intermediate. These seminal syntheses, now known as the Conrad-Limpach and Knorr quinoline syntheses, established diethyl 2-(phenylamino)malonate as a critical precursor for building the quinoline core, a scaffold present in numerous important compounds.[5][6]

Synthesis and Mechanistic Pathways

The principal and most direct method for the preparation of diethyl 2-(phenylamino)malonate involves the nucleophilic substitution of diethyl 2-bromomalonate with aniline.

Primary Synthesis: Nucleophilic Substitution of Diethyl 2-Bromomalonate

This reaction is a classic example of an SN2 reaction, where the nucleophilic aniline displaces the bromide from the α-carbon of the malonic ester.

Experimental Protocol: Synthesis of Diethyl 2-(Phenylamino)malonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 2-bromomalonate (1.0 equivalent) in a suitable solvent such as absolute ethanol.

  • Reagent Addition: Add aniline (2.2 equivalents) to the solution. The excess aniline serves as both the nucleophile and an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C in ethanol) and maintain for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The aniline hydrobromide salt will precipitate and can be removed by filtration.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel. Dilute with diethyl ether and wash sequentially with 1 M hydrochloric acid (to remove excess aniline), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield pure diethyl 2-(phenylamino)malonate as a crystalline solid.

Mechanism of Synthesis:

Caption: SN2 mechanism for the synthesis of diethyl 2-(phenylamino)malonate.

Key Chemical Transformations and Applications in Drug Development

The synthetic utility of diethyl 2-(phenylamino)malonate is demonstrated through its conversion into various biologically significant molecules.

Synthesis of Heterocyclic Scaffolds

A. Quinolone Synthesis (Conrad-Limpach and Knorr Syntheses)

As established in the historical context, diethyl 2-(phenylamino)malonate is a cornerstone in the synthesis of quinolones. In the Conrad-Limpach synthesis, the intramolecular cyclization of the anilinoacrylate intermediate, formed from aniline and a β-ketoester, is heated to high temperatures to yield 4-hydroxyquinolines.[3][5] The Knorr synthesis, on the other hand, involves the cyclization of a β-ketoanilide under strongly acidic conditions to form 2-hydroxyquinolines.[1][4][6] Diethyl 2-(phenylamino)malonate serves as a key precursor in variations of these classical methods.

B. Barbiturate Synthesis

The reaction of diethyl 2-(phenylamino)malonate with urea in the presence of a strong base, such as sodium ethoxide, leads to the formation of 5-phenylaminobarbituric acid. This condensation-cyclization reaction is a fundamental approach to constructing the barbiturate ring system.

Experimental Protocol: Synthesis of 5-Phenylaminobarbituric Acid

  • Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 equivalents) in absolute ethanol.

  • Reagent Addition: To the sodium ethoxide solution, add diethyl 2-(phenylamino)malonate (1.0 equivalent) followed by urea (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 6-8 hours. A precipitate will form as the reaction progresses.

  • Work-up: Cool the reaction mixture in an ice bath and carefully add water to dissolve the solid.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid until the product precipitates.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 5-phenylaminobarbituric acid.

Barbiturate_Synthesis Start Diethyl 2-(phenylamino)malonate + Urea Condensation Condensation Start->Condensation Base Sodium Ethoxide Base->Condensation Base Catalysis Cyclization Intramolecular Cyclization Condensation->Cyclization Product 5-Phenylaminobarbituric Acid Cyclization->Product -2 EtOH

Caption: Synthesis of 5-phenylaminobarbituric acid from diethyl 2-(phenylamino)malonate.

Synthesis of N-Phenylglycine

The hydrolysis of the ester groups of diethyl 2-(phenylamino)malonate followed by decarboxylation of the resulting dicarboxylic acid provides a straightforward route to the non-proteinogenic amino acid, N-phenylglycine.

Experimental Protocol: Synthesis of N-Phenylglycine

  • Hydrolysis: In a round-bottom flask, suspend diethyl 2-(phenylamino)malonate (1.0 equivalent) in a 10% aqueous sodium hydroxide solution (3.0 equivalents).

  • Reflux: Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed, resulting in a clear solution of the sodium salt of 2-(phenylamino)malonic acid.

  • Acidification and Decarboxylation: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid. Upon acidification, the dicarboxylic acid intermediate is formed, which readily decarboxylates upon gentle warming.

  • Isolation: Cool the solution to induce crystallization of N-phenylglycine. Collect the product by vacuum filtration, wash with a small amount of cold water, and dry.

N_Phenylglycine_Synthesis start Diethyl 2-(phenylamino)malonate step1 1. NaOH, H₂O, Reflux (Hydrolysis) start->step1 intermediate 2-(Phenylamino)malonic acid step1->intermediate step2 2. HCl, Heat (Decarboxylation) intermediate->step2 end N-Phenylglycine step2->end

Caption: Two-step, one-pot synthesis of N-phenylglycine.

Summary of Applications in Drug Development

The synthetic versatility of diethyl 2-(phenylamino)malonate translates directly to its utility in the synthesis of various classes of therapeutic agents.

Scaffold/Product Therapeutic Class Significance
QuinolonesAntibacterials, AnticancerCore structure of many synthetic antibacterial agents (e.g., nalidixic acid) and kinase inhibitors.
BarbituratesCNS DepressantsCentral nervous system depressants used as sedatives, hypnotics, and anticonvulsants.
N-PhenylglycineAmino Acid DerivativeA building block for peptidomimetics and other complex pharmaceutical ingredients.

Conclusion

Diethyl 2-(phenylamino)malonate is a compound of significant historical and practical importance in organic synthesis. Its discovery, intertwined with the development of classical named reactions, highlights its foundational role in the construction of heterocyclic systems. The straightforward synthesis and diverse reactivity of this malonic ester derivative continue to make it an invaluable tool for medicinal chemists and drug development professionals. This guide has provided a detailed overview of its history, synthesis, and key applications, reinforcing its status as a versatile and indispensable building block in the modern synthetic chemist's arsenal.

References

2-Phenylamino-malonic acid diethyl ester mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Diethyl 2-((phenylamino)methylene)malonate

Foreword: From Synthetic Workhorse to Bioactive Candidate

For decades, Diethyl 2-((phenylamino)methylene)malonate (DAMM) has been a familiar entity in the realm of organic synthesis. Primarily recognized as a key intermediate in the Gould-Jacobs reaction for creating quinoline scaffolds, its utility was largely confined to being a stepping stone for more complex, biologically active molecules.[1][2] However, recent investigations have unveiled its own intrinsic bioactivity, particularly as a potent antifungal agent, prompting a re-examination of this molecule not just as an intermediate, but as a potential lead compound.[2][3]

This guide provides a comprehensive technical analysis for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the core chemical principles that govern the reactivity of DAMM. By understanding its chemical behavior, we can formulate logical, testable hypotheses about its mechanism of action and design robust experimental workflows to elucidate its biological targets. This document clarifies the molecule's identity, synthesizes its known chemical and biological properties, and lays out a strategic path for future investigation.

Molecular Identity and Physicochemical Profile

It is crucial to first distinguish Diethyl 2-((phenylamino)methylene)malonate from its saturated analog. The subject of this guide is the enamine structure, which possesses a carbon-carbon double bond.

  • Diethyl 2-((phenylamino)methylene)malonate (DAMM): The focus of this guide. An enamine derivative.

  • Diethyl 2-(phenylamino)malonate: The saturated analog, lacking the exocyclic double bond.

The presence of the conjugated enamine system in DAMM is central to its unique reactivity and, by extension, its biological potential.

Table 1: Physicochemical Properties of Diethyl 2-((phenylamino)methylene)malonate

PropertyValueSource
IUPAC Name diethyl 2-(anilinomethylidene)propanedioate[4]
Synonyms DAMM, Diethyl anilinomethylenemalonate[2][4]
CAS Number 54535-22-7[1][4]
Molecular Formula C₁₄H₁₇NO₄[1][4]
Molecular Weight 263.29 g/mol [1][4]
Appearance Varies; often a solid or oil[5]
SMILES CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC[4]

Synthesis: The Gould-Jacobs Connection

The most common and efficient synthesis of DAMM is a direct and high-atom-economy reaction between an aniline and diethyl ethoxymethylenemalonate (DEEMM).[1][2] This reaction is, in fact, the initial step of the classic Gould-Jacobs reaction used to synthesize quinolones. The process involves a vinylic nucleophilic substitution where the amino group of aniline attacks the electron-deficient alkene of DEEMM, displacing the ethoxy group and forming ethanol as the sole significant byproduct.[1] Modern variations of this synthesis utilize microwave irradiation to achieve high yields rapidly and without the need for solvents.[2][3]

G cluster_reactants Reactants cluster_process Process cluster_products Products aniline Aniline reaction Vinylic Nucleophilic Substitution (e.g., Microwave Irradiation) aniline->reaction deemm Diethyl Ethoxymethylenemalonate (DEEMM) deemm->reaction damm Diethyl 2-((phenylamino)methylene)malonate (DAMM) reaction->damm High Yield ethanol Ethanol (Byproduct) reaction->ethanol

Figure 1: General synthesis workflow for DAMM.

Core Reactivity: A Triad of Functionality

The potential mechanism of action of any molecule is fundamentally rooted in its chemical structure and reactivity. For DAMM, its behavior is dominated by a triad of interconnected functional groups: the enamine system, the alpha-carbon, and the dual ester moieties.

The lone pair of electrons on the nitrogen atom donates into the double bond, creating a polarized enamine system. This increases the electron density at the α-carbon of the malonate portion, making it a potent nucleophile.[1] Simultaneously, the two electron-withdrawing carbonyl groups of the esters make the protons on the amine and, to a lesser extent, the vinylic proton, acidic. This unique electronic arrangement allows DAMM to participate in a variety of reactions, including nucleophilic additions and acting as a Michael donor.[1] This inherent reactivity is the logical starting point for understanding how it might interact with biological macromolecules.

G cluster_labeling start Fungal Lysate control Vehicle Control (DMSO) start->control competitor Excess Parent DAMM start->competitor probe Add Alkyne-Tagged DAMM Probe control->probe competitor->probe click Click Chemistry with Fluorescent Azide probe->click sds SDS-PAGE Analysis click->sds ms Excise Band & LC-MS/MS ID sds->ms Band absent in competitor lane G start Fungal Cells treat Treat with DAMM start->treat control Vehicle Control start->control heat Apply Temp Gradient treat->heat control->heat separate Isolate Soluble Proteins heat->separate digest Digest & TMT Label separate->digest ms Quantitative LC-MS/MS digest->ms analysis Plot Melting Curves Identify Tm Shift ms->analysis validate In Vitro Validation (Enzyme Assay) analysis->validate

References

A Theoretical and Computational Guide to 2-Phenylamino-malonic Acid Diethyl Ester for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Phenylamino-malonic acid diethyl ester. Intended for researchers, scientists, and professionals in drug development, this document outlines a strategic approach to understanding the molecule's conformational landscape, electronic properties, and potential as a synthetic intermediate. By leveraging modern computational chemistry techniques, we can unlock insights that accelerate research and development.

Introduction: The Significance of this compound

This compound (CAS 6414-58-0) is a derivative of malonic acid, a versatile building block in organic synthesis.[1][2] Its structure, featuring a phenylamino group attached to the alpha-carbon of diethyl malonate, suggests a unique combination of steric and electronic properties that make it a valuable precursor for more complex molecules, including heterocyclic compounds with potential biological activity.[3] A thorough understanding of its intrinsic molecular properties is paramount for its effective utilization in synthetic chemistry and drug design.

It is crucial to distinguish this compound from a related compound, 2-Phenylaminomethylene-malonic acid diethyl ester (CAS 54535-22-7).[4] The former possesses a saturated C-N bond at the alpha-carbon, while the latter has a C=C double bond, leading to significantly different chemical reactivity and conformational flexibility. This guide focuses exclusively on the saturated analogue.

This document will guide the reader through a systematic theoretical investigation of this compound, from fundamental geometry optimization to the prediction of spectroscopic properties. The methodologies described herein are designed to provide a robust computational framework for characterizing this and similar molecules.

Foundational Molecular Properties

A summary of the basic molecular properties of this compound, as curated from established chemical databases, is presented below. These values serve as a starting point for our theoretical investigations.

PropertyValueSource
Molecular Formula C13H17NO4PubChem[5]
Molecular Weight 251.28 g/mol PubChem[5]
IUPAC Name diethyl 2-anilinopropanedioatePubChem[5]
CAS Number 6414-58-0PubChem[5]

A Roadmap for Theoretical Investigation: A Workflow-Driven Approach

The following sections detail a comprehensive workflow for the theoretical and computational analysis of this compound. This workflow is designed to be a self-validating system, where the results from each step inform the next, ensuring a cohesive and accurate molecular profile.

G cluster_0 Computational Workflow A 1. Conformational Analysis B 2. Geometry Optimization & Vibrational Analysis A->B Lowest energy conformers C 3. Electronic Structure Analysis B->C Optimized geometry D 4. Spectroscopic Properties Prediction C->D Electronic transitions E 5. Reactivity & Interaction Analysis C->E Frontier Molecular Orbitals

Caption: A proposed workflow for the theoretical study of this compound.

Step 1: Conformational Analysis

The conformational flexibility of this compound, particularly around the Cα-N and Cα-C bonds, is a critical determinant of its reactivity and intermolecular interactions. A thorough conformational search is the logical first step in its theoretical characterization.

Experimental Protocol: Computational Conformational Search

  • Initial Structure Generation: Generate an initial 3D structure of the molecule using a molecular builder.

  • Force Field Selection: Employ a robust molecular mechanics force field (e.g., MMFF94 or AMBER) to perform a systematic or stochastic conformational search. The choice of force field should be guided by the functional groups present in the molecule.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to identify local minima on the potential energy surface.

  • Clustering and Selection: The resulting conformers should be clustered based on their root-mean-square deviation (RMSD) and energy. A representative set of low-energy conformers should be selected for higher-level quantum mechanical calculations.

Step 2: Geometry Optimization and Vibrational Analysis

The most stable conformers identified in the previous step should be subjected to geometry optimization using Density Functional Theory (DFT). This will provide accurate information about bond lengths, bond angles, and dihedral angles.

Expertise in Practice: The choice of DFT functional and basis set is crucial for obtaining accurate results. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[6][7] This level of theory provides a good balance between computational cost and accuracy for both geometric and electronic properties.

Experimental Protocol: DFT Geometry Optimization

  • Input File Preparation: Create an input file for each selected conformer specifying the chosen DFT functional and basis set.

  • Optimization Calculation: Perform a geometry optimization calculation. This will iteratively adjust the atomic coordinates to find the minimum energy structure.

  • Frequency Calculation: Following a successful optimization, a frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The results of this calculation can also be used to predict the infrared (IR) and Raman spectra.

A comparison of key predicted vibrational frequencies with experimental data, if available, serves as an excellent validation of the chosen computational method.

Vibrational ModePredicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))Experimental Frequency (cm⁻¹)
N-H Stretch~3400Not Available
C=O Stretch (Ester)~1730-1750Not Available
C-O Stretch (Ester)~1150-1250Not Available
Aromatic C-H Stretch~3000-3100Not Available
Step 3: Electronic Structure Analysis

With an accurately optimized geometry, the electronic properties of this compound can be investigated. This includes analyzing the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy Energy Gap (ΔE)

Caption: Relationship between HOMO, LUMO, and the energy gap.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Step 4: Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be invaluable for interpreting experimental data.

Step 5: Reactivity and Interaction Analysis

The results of the electronic structure analysis can be used to predict the reactivity of this compound. For instance, the MEP can identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. This information is critical for designing synthetic routes that utilize this molecule as a precursor.

Potential Applications in Drug Development

The structural motifs present in this compound make it an attractive starting material for the synthesis of various heterocyclic systems. Malonic esters are well-known precursors for the synthesis of barbiturates and other biologically active compounds.[8] The presence of the phenylamino group provides a handle for further functionalization, allowing for the creation of a diverse library of compounds for screening in drug discovery programs.

Conclusion

This technical guide has outlined a comprehensive, workflow-driven approach for the theoretical and computational study of this compound. By systematically applying the methodologies of conformational analysis, DFT-based geometry optimization and electronic structure analysis, and spectroscopic prediction, researchers can gain a deep and predictive understanding of this molecule's properties. These insights are invaluable for its application in organic synthesis and for the rational design of novel therapeutic agents. The principles and protocols detailed herein are broadly applicable to the study of other small molecules in the drug discovery pipeline.

References

2-Phenylamino-malonic acid diethyl ester literature review and patents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl 2-(Phenylamino)malonate and its Methylene Analogue: Synthesis, Reactivity, and Applications

Introduction

Diethyl 2-(phenylamino)malonate and its vinylogous analogue, diethyl 2-((phenylamino)methylene)malonate, are pivotal intermediates in synthetic organic and medicinal chemistry. Their strategic importance lies in the versatile reactivity imparted by the malonate core, coupled with the electronic and steric influence of the phenylamino substituent. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, chemical behavior, and diverse applications of these valuable building blocks, with a particular focus on their role in the construction of complex heterocyclic systems.

A critical point of clarification is the distinction between two closely related structures:

  • Diethyl 2-(phenylamino)malonate (CAS No. 6414-58-0, Molecular Formula: C₁₃H₁₇NO₄)[1]: This compound features a direct bond between the nitrogen atom and the α-carbon of the malonate.

  • Diethyl 2-((phenylamino)methylene)malonate (CAS No. 54535-22-7, Molecular Formula: C₁₄H₁₇NO₄)[2][3]: This molecule contains a methylene linker (=CH-) between the phenylamino group and the malonate α-carbon, forming an enamine-like system. This compound is a key product of the Gould-Jacobs reaction's initial step and is frequently a precursor to the former.

This guide will address both structures, emphasizing their synthetic relationship and distinct reactivity profiles.

Synthesis of Diethyl 2-((Phenylamino)methylene)malonate

The most prevalent and historically significant route to diethyl 2-((phenylamino)methylene)malonate is the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM). This reaction is the first step of the classical Gould-Jacobs reaction for quinoline synthesis.

Mechanism of Formation

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the ethoxymethylene group of DEEMM, followed by the elimination of ethanol.

Synthesis_of_DAMM aniline Aniline reaction_center + aniline->reaction_center deemm Diethyl Ethoxymethylenemalonate (DEEMM) deemm->reaction_center product Diethyl 2-((phenylamino)methylene)malonate ethanol Ethanol product_center reaction_center->product_center Δ or MW product_center->product product_center->ethanol Reduction_to_Saturated_Analogue start Diethyl 2-((phenylamino)methylene)malonate reaction_center + start->reaction_center product Diethyl 2-(phenylamino)malonate reagents H₂, Pd/C or NaBH₄, Lewis Acid reagents->reaction_center reaction_center->product Heterocyclic_Synthesis_Workflow start Diethyl 2-((phenylamino)methylene)malonate thermal_cyclization Thermal Cyclization (Gould-Jacobs) start->thermal_cyclization alkylation Alkylation/ Acylation start->alkylation quinolines 4-Hydroxyquinolines thermal_cyclization->quinolines pyridones Substituted Pyridones thermal_cyclization->pyridones condensation Condensation (e.g., with urea) alkylation->condensation barbiturates Barbiturate Precursors condensation->barbiturates

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(Phenylamino)malonate Derivatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of diethyl 2-(phenylamino)malonate and its closely related enamine derivative, diethyl 2-((phenylamino)methylene)malonate (DAMM), as pivotal precursors in the synthesis of medicinally relevant heterocyclic scaffolds. Moving beyond a mere recitation of procedures, this document elucidates the mechanistic underpinnings and strategic considerations that guide the use of these versatile reagents. We will focus on their principal application in the construction of quinolone frameworks via the Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry. Additionally, their role as key intermediates in multicomponent domino reactions for the synthesis of other N-heterocycles will be examined. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these synthons for the efficient construction of complex molecular architectures.

Introduction: A Versatile Synthon for N-Heterocycles

Diethyl malonate and its derivatives are foundational building blocks in organic synthesis, prized for an active methylene group that serves as a versatile nucleophile for carbon-carbon bond formation.[1][2] The introduction of a phenylamino substituent transforms this simple diester into a sophisticated precursor, primed for intramolecular cyclization reactions to form fused heterocyclic systems. The most prominent and widely utilized derivative in this class is not the C-alpha substituted malonate, but its enamine isomer, diethyl 2-((phenylamino)methylene)malonate (DAMM). DAMM is readily synthesized and serves as the key intermediate in the Gould-Jacobs reaction, a powerful method for constructing the quinoline nucleus.[3] Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarials like chloroquine and antibacterial agents.[3][4][5]

This document will detail the synthesis and application of DAMM, focusing on the causality behind experimental choices, providing validated protocols, and illustrating the key transformations with clear mechanistic diagrams.

Core Application: The Gould-Jacobs Reaction for Quinolone Synthesis

The Gould-Jacobs reaction is a classic and reliable method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). The process is typically a two-stage sequence:

  • Formation of the Enamine Intermediate: Aniline or a substituted aniline is condensed with diethyl ethoxymethylenemalonate (DEEMM). This reaction forms the key intermediate, a diethyl 2-((arylamino)methylene)malonate (DAMM).[3]

  • Thermal Cyclization: The DAMM intermediate is subjected to high temperatures, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular electrocyclic reaction, followed by the elimination of ethanol to yield the fused quinolone ring system.[3][6]

The overall workflow provides a convergent and highly adaptable route to a wide array of substituted quinolones, with the substitution pattern of the final product being dictated by the choice of the initial aniline.

Gould-Jacobs Workflow cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Thermal Cyclization Aniline Substituted Aniline DAMM Diethyl 2-((arylamino)methylene)malonate (DAMM) Aniline->DAMM DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->DAMM Quinolone Ethyl 4-Hydroxyquinoline-3-carboxylate DAMM->Quinolone High Temp. (e.g., Diphenyl Ether)

Caption: General workflow of the two-stage Gould-Jacobs reaction.

Mechanistic Insights

Stage 1: DAMM Formation The formation of the DAMM intermediate is a nucleophilic addition-elimination reaction. The amino group of the aniline attacks the electron-deficient vinylic carbon of DEEMM, followed by the elimination of an ethanol molecule. This reaction is often performed neat or in a suitable solvent and can be accelerated with microwave irradiation.[7]

Stage 2: Thermal Cyclization This step is the core of the heterocyclic synthesis. The high temperature provides the activation energy for a 6-pi electrocyclic reaction.[6] The nitrogen-bound phenyl ring attacks the carbonyl carbon of one of the ester groups. This concerted, pericyclic reaction forms a transient bicyclic intermediate. The subsequent aromatization is driven by the elimination of a stable molecule, ethanol, to yield the thermodynamically favored 4-hydroxyquinoline product.[6]

Causality Behind Experimental Choices:

  • High Temperature: The electrocyclization step has a significant energy barrier, necessitating temperatures often exceeding 250 °C.

  • High-Boiling Solvent: A solvent with a high boiling point, such as diphenyl ether or Dowtherm A, is required to achieve and maintain the necessary reaction temperature uniformly. The solvent acts as a heat-transfer medium, ensuring the reaction proceeds efficiently and preventing localized charring.[6]

Gould-Jacobs Mechanism start DAMM Intermediate p1 start->p1 intermediate Cyclized Intermediate p2 intermediate->p2 product 4-Hydroxyquinoline (Quinolone Tautomer) ethanol + EtOH product->ethanol p1->intermediate 6π-electrocyclization (High Temp.) p2->product Elimination

Caption: Simplified mechanism of the thermal cyclization step.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of a DAMM intermediate and its subsequent cyclization.

Protocol 1: Synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (1)

This procedure is adapted from microwave-assisted synthesis methods, which offer rapid and high-yielding access to DAMM intermediates.[7]

Materials:

  • 4-chloroaniline (1.27 g, 10 mmol)

  • Diethyl ethoxymethylenemalonate (DEEMM) (2.16 g, 10 mmol)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • Place 4-chloroaniline and DEEMM into the microwave synthesis vial.

  • Seal the vial and place it in the microwave reactor cavity.

  • Irradiate the solvent-free mixture at 120°C for 30 minutes with stirring.[7]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After cooling, the resulting crude product is a solid or viscous oil.

  • Purify the product by column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) to afford the pure product.[7]

Expected Outcome: The desired product is typically obtained as a white or pale yellow solid with yields often exceeding 80%.[7]

Protocol 2: Thermal Cyclization to Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (2)

This procedure uses a high-boiling solvent to effect the intramolecular cyclization.[3]

Materials:

  • Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (1) (2.97 g, 10 mmol)

  • Diphenyl ether (25 mL)

  • Round-bottom flask (100 mL) equipped with a reflux condenser and thermometer

  • Heating mantle

  • Petroleum ether or hexanes

Procedure:

  • Add the DAMM intermediate (1) to the diphenyl ether in the round-bottom flask.

  • Heat the mixture with stirring to approximately 250 °C. The reaction is typically vigorous at the beginning as ethanol evolves.

  • Maintain the temperature for 15-30 minutes. Monitor the completion of the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature. Upon cooling, the product often precipitates.

  • Dilute the cooled mixture with petroleum ether or hexanes (approx. 10 volumes) to fully precipitate the product.[8]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with petroleum ether or hexanes to remove the diphenyl ether solvent.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Summary: Synthesis of DAMM Derivatives

The synthesis of DAMM intermediates is highly versatile. The following table summarizes representative yields for various substituted anilines.

EntryAniline SubstituentReaction ConditionsYield (%)Reference
1HNeat, Reflux>70%[7]
24-ClMW, 120°C, 30 min80%[7]
34-MeMW, 120°C, 30 min85%[7]
44-OMeMW, 120°C, 30 min82%[7]
52-(Trifluoromethyl)Neat, 120-130°C, 4hHigh[9]

Applications in Other Heterocyclic Systems

While quinolone synthesis is the primary application, DAMM intermediates are also valuable in other synthetic contexts.

Polysubstituted-2-pyridone Synthesis

DAMMs have been identified as key intermediates and sometimes as side-products in three-component domino reactions for synthesizing polysubstituted-2-pyridones.[6][7] The typical reaction involves DEEMM, a primary amine, and a 1,3-dicarbonyl compound. The amine first reacts with DEEMM to form the DAMM, which then acts as an electrophile, reacting with the enolate of the 1,3-dicarbonyl compound to build the pyridone scaffold.[6] Understanding the formation of DAMM is crucial for optimizing the desired pyridone synthesis and minimizing side-product formation.

Pyridone_Synthesis Amine Primary Amine DAMM DAMM Intermediate Amine->DAMM DEEMM DEEMM DEEMM->DAMM Dicarbonyl 1,3-Dicarbonyl Compound Pyridone Polysubstituted-2-pyridone Dicarbonyl->Pyridone Enolate Addition DAMM->Pyridone

References

experimental protocol for Fischer indole synthesis using 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl indole-2-carboxylate via an acid-catalyzed cyclization of 2-Phenylamino-malonic acid diethyl ester. This reaction proceeds through a pathway analogous to the classic Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry discovered by Hermann Emil Fischer in 1883.[1][2][3][4] Indole derivatives are fundamental scaffolds in a vast array of pharmaceuticals, natural products, and agrochemicals, making their efficient synthesis a topic of significant interest.[3][5][6][7] This protocol offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides troubleshooting guidance for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The Fischer indole synthesis is a robust and versatile chemical reaction that produces the aromatic heterocycle indole from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[2][7] The reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[2][3]

The substrate for this protocol, this compound, serves as a unique starting material. It can be conceptualized as a pre-formed enamine, a key intermediate in the traditional Fischer indole synthesis mechanism.[1][2] Under strong acid catalysis and heat, this molecule undergoes an intramolecular cyclization, eliminating two molecules of ethanol to yield the energetically favorable aromatic indole structure, specifically ethyl indole-2-carboxylate. This final product is a valuable synthon for further functionalization, particularly at the C-3 position, to create more complex indole derivatives.[8][9]

Reaction Mechanism

The reaction proceeds through a series of well-established steps characteristic of the Fischer indole synthesis, beginning from the enamine-like starting material.

  • Protonation: The reaction is initiated by the protonation of the enamine nitrogen, enhancing its electrophilicity.

  • [5][5]-Sigmatropic Rearrangement: The protonated intermediate undergoes a concerted, irreversible electrocyclic rearrangement, which is the core of the Fischer synthesis.[1][3][10] This step breaks the weak N-N bond analogue and forms a new C-C bond between the aromatic ring and the malonate carbon.

  • Rearomatization: The resulting di-imine intermediate rapidly tautomerizes to regain the aromaticity of the benzene ring.

  • Intramolecular Cyclization: The amino group then attacks one of the ester carbonyls in an intramolecular fashion, forming a five-membered ring intermediate (an aminal-ester).

  • Elimination & Aromatization: Under acidic conditions, this cyclic intermediate eliminates two molecules of ethanol. The final elimination step results in the formation of the stable, aromatic indole ring system.

Mechanism Diagram

Fischer_Indole_Mechanism Fig 1. Reaction Mechanism cluster_start Step 1: Protonation cluster_rearrangement Step 2: [3,3]-Sigmatropic Rearrangement cluster_aromatization Step 3 & 4: Rearomatization & Cyclization cluster_elimination Step 5: Elimination & Final Product Start 2-Phenylamino-malonic acid diethyl ester Protonated Protonated Enamine Start->Protonated + H⁺ Diimine Di-imine Intermediate Protonated->Diimine Aromatized Aromatized Intermediate Diimine->Aromatized - H⁺ Cyclized Cyclized Aminal-Ester Aromatized->Cyclized Intramolecular Attack Product Ethyl Indole-2-carboxylate Cyclized->Product - 2 EtOH - H⁺

Caption: Fig 1. Key steps in the acid-catalyzed cyclization.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis on a 10 mmol scale. Reactions should be conducted in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Properties/Hazards
This compound251.282.51 g10.0Irritant
Polyphosphoric Acid (PPA)N/A (mixture)~25 gN/ACorrosive, hygroscopic
Ethyl Acetate (EtOAc)88.11~200 mLN/AFlammable, irritant
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/A~150 mLN/AMild base
Brine (Saturated NaCl Solution)N/A~50 mLN/A
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 gN/ADrying agent
Deionized Water18.02~500 mLN/A
Silica Gel (for chromatography)N/AAs neededN/AInhalation hazard
Hexanes/Ethyl Acetate MixtureN/AAs neededN/AFlammable solvents for chromatography
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel (optional)

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard personal protective equipment (safety goggles, lab coat, gloves)

Step-by-Step Procedure
  • Reaction Setup: Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer. The setup should be placed in a heating mantle.

  • Reagent Addition: To the flask, add 2.51 g (10.0 mmol) of this compound. Carefully and portion-wise, add approximately 25 g of polyphosphoric acid (PPA). Note: PPA is highly viscous; it can be pre-heated gently to ~60 °C to facilitate transfer.

  • Reaction Conditions: Begin stirring the mixture. Heat the reaction to 120-130 °C. The mixture will become more homogeneous as the reaction progresses. Maintain this temperature for 2-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC or time), allow the flask to cool to room temperature. CAUTION: Carefully and slowly pour the viscous reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. PPA hydrolysis is exothermic.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (~7-8). This will neutralize the acid and precipitate the crude product.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure ethyl indole-2-carboxylate.[8]

Characterization

The final product, ethyl indole-2-carboxylate, should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination. The product is expected to be a yellow solid.[8]

Experimental Workflow and Troubleshooting

Workflow Diagram

Workflow Setup 1. Assemble Glassware (Flask, Condenser) Reagents 2. Add Starting Material and PPA Setup->Reagents Heat 3. Heat Reaction (120-130 °C, 2-4h) Reagents->Heat Quench 4. Cool and Pour onto Ice Heat->Quench Extract 5. Neutralize (NaHCO₃) & Extract (EtOAc) Quench->Extract Dry 6. Wash with Brine & Dry (MgSO₄) Extract->Dry Evaporate 7. Concentrate via Rotary Evaporation Dry->Evaporate Purify 8. Purify by Column Chromatography Evaporate->Purify Analyze 9. Characterize Product (NMR, MS, m.p.) Purify->Analyze

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient heating (temperature or time). Inactive or insufficient acid catalyst.Ensure the internal reaction temperature reaches 120-130 °C. Extend the reaction time. Use fresh, properly stored PPA. Consider an alternative Brønsted acid like sulfuric acid in a high-boiling solvent, or a Lewis acid like ZnCl₂.[2][11]
Formation of Dark Tar Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature to the lower end of the recommended range (e.g., 110-120 °C). Monitor the reaction closely by TLC to avoid prolonged heating after completion.
Difficult Work-up PPA mixture is too viscous to pour. Incomplete neutralization.Gently warm the PPA mixture before pouring. Add more ice/water during the quench to ensure the mixture is stirrable. Check the pH carefully during neutralization; add NaHCO₃ until effervescence ceases completely.
Low Isolated Yield Incomplete extraction of the product. Product loss during purification.Perform additional extractions of the aqueous layer. Optimize the solvent system for column chromatography to ensure good separation and minimize product streaking/loss on the column.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations, especially those involving heating, corrosive acids, and organic solvents, must be performed in a certified chemical fume hood.

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and will cause severe burns upon contact. It reacts exothermically with water. Handle with extreme care.

  • Solvent Hazards: Ethyl acetate and hexanes are flammable. Ensure there are no open flames or spark sources nearby. Avoid inhalation of vapors.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Phenylamino-malonic acid diethyl ester, a key intermediate in the development of various pharmaceuticals and fine chemicals. The protocol detailed herein focuses on a robust and scalable nucleophilic substitution reaction between aniline and diethyl bromomalonate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure successful and safe implementation in a laboratory or pilot plant setting.

Introduction

This compound (also known as diethyl 2-anilinopropanedioate) is a valuable building block in organic synthesis. Its structure, incorporating a phenylamine moiety attached to a malonic ester framework, allows for further functionalization, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries.

This application note details a reliable and cost-effective method for the large-scale production of this compound via the direct nucleophilic substitution of diethyl bromomalonate with aniline. The causality behind each experimental step is explained to provide a deeper understanding of the process and to facilitate troubleshooting and optimization.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a direct nucleophilic substitution reaction. In this process, aniline acts as the nucleophile, attacking the electrophilic carbon atom of diethyl bromomalonate, which bears a good leaving group (bromide).

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the carbon atom bonded to the bromine atom. This attack occurs from the backside relative to the carbon-bromine bond, leading to a transition state where the new C-N bond is forming concurrently as the C-Br bond is breaking. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.

An alternative, though less direct, synthetic route involves the reaction of aniline with diethyl ethoxymethylene malonate to form diethyl (anilinomethylene)malonate. This intermediate would then require a subsequent reduction step to yield the desired this compound. While feasible, this two-step process adds complexity and potential for yield loss, making the direct substitution method preferable for large-scale applications.

Data Presentation

Table 1: Physicochemical Properties of Key Reagents and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
AnilineC₆H₇N93.13184.11.02262-53-3
Diethyl bromomalonateC₇H₁₁BrO₄239.06233-2351.494685-87-0
TriethylamineC₆H₁₅N101.1989.50.726121-44-8
This compoundC₁₃H₁₇NO₄251.28--6414-58-0[1]

Experimental Protocols

Safety Precautions
  • Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Diethyl bromomalonate: Corrosive and causes severe skin burns and eye damage.[2][3][4] It is also a lachrymator.[2][5] Handle with extreme care in a fume hood, using heavy-duty gloves, a face shield, and a lab coat.

  • Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin and eye irritation. Handle in a well-ventilated area, away from ignition sources.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and to ensure anhydrous conditions.

Large-Scale Synthesis of this compound

This protocol is designed for a 1-mole scale synthesis.

Reagents and Materials:

  • Aniline (93.13 g, 1.0 mol)

  • Diethyl bromomalonate (239.06 g, 1.0 mol)

  • Triethylamine (121.4 g, 1.2 mol)

  • Toluene (2 L)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry. Purge the system with an inert gas.

  • Initial Charge: To the flask, add aniline (93.13 g, 1.0 mol), triethylamine (121.4 g, 1.2 mol), and toluene (1 L).

  • Addition of Diethyl Bromomalonate: In the dropping funnel, place diethyl bromomalonate (239.06 g, 1.0 mol) dissolved in toluene (1 L).

  • Reaction: Begin stirring the aniline solution and add the diethyl bromomalonate solution dropwise over a period of 2-3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the triethylammonium bromide salt that has precipitated.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 500 mL) to remove any remaining acidic byproducts.

    • Wash with brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Table 2: Typical Reaction Parameters and Expected Outcome
ParameterValue
Scale1.0 mol
Aniline1.0 equivalent
Diethyl bromomalonate1.0 equivalent
Triethylamine1.2 equivalents
SolventToluene
Reaction Temperature80-90 °C
Reaction Time6-8 hours
Expected Yield75-85%
Purity (after purification)>98%

Visualization

Reaction Mechanism

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products aniline Aniline (Nucleophile) ts Sₙ2 Transition State [Aniline---C---Br]‡ aniline->ts Nucleophilic Attack deb Diethyl Bromomalonate (Electrophile) deb->ts product 2-Phenylamino-malonic acid diethyl ester ts->product C-N Bond Formation C-Br Bond Cleavage byproduct Triethylammonium Bromide ts->byproduct Proton Transfer to Triethylamine

Caption: Sₙ2 mechanism for the synthesis of this compound.

Experimental Workflow

G start Start: Assemble Dry Glassware under Inert Atmosphere charge Charge Flask with Aniline, Triethylamine, and Toluene start->charge add Dropwise Addition of Diethyl Bromomalonate in Toluene charge->add react Heat Reaction Mixture (80-90°C, 6-8h) add->react workup Cool, Filter, and Wash with NaHCO₃ and Brine react->workup purify Dry, Concentrate, and Purify (Vacuum Distillation/Recrystallization) workup->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the large-scale synthesis.

References

Application Note & Protocol: Quantitative Analysis of 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Phenylamino-malonic acid diethyl ester (also known as Diethyl 2-(phenylamino)malonate), a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed herein are designed for accuracy, precision, and robustness, leveraging modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide emphasizes the rationale behind methodological choices and adheres to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound (CAS No. 6414-58-0) is a crucial building block in organic synthesis, particularly in the preparation of heterocyclic compounds with potential biological activity.[4] Its purity and concentration are critical parameters that can significantly impact the yield and impurity profile of subsequent synthetic steps. Therefore, robust and reliable analytical methods for its quantification are essential for process control and quality assurance in research and drug development.

This application note details validated protocols for the quantification of this compound, focusing on providing not just procedural steps but also the scientific reasoning that underpins them.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₄PubChem CID 299984[5]
Molecular Weight 251.28 g/mol PubChem CID 299984[5]
Appearance Solid-
Solubility Soluble in common organic solvents (e.g., acetonitrile, methanol, ethanol, dichloromethane).General chemical knowledge
UV Absorbance Exhibits UV absorbance due to the phenylamino chromophore.[6][6]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the preferred method for the quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. A reverse-phase HPLC (RP-HPLC) method is particularly suitable.

Rationale for Method Selection

The choice of an RP-HPLC method is predicated on the analyte's moderate polarity. A C18 stationary phase provides excellent retention and separation from potential impurities. UV detection is selected based on the presence of the phenylamino chromophore, which allows for sensitive detection at an appropriate wavelength. The mobile phase, a mixture of acetonitrile and water, is chosen for its ability to effectively elute the analyte from the column while providing good peak shape.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Stock Standard (1 mg/mL in Acetonitrile) prep_working Create Working Standards (Serial Dilution) prep_standard->prep_working analysis Inject Standards & Samples prep_working->analysis Inject for Calibration prep_sample Prepare Sample Solution (e.g., 0.1 mg/mL in Acetonitrile) prep_sample->analysis Inject for Quantification instrument_setup Instrument Setup (Column, Mobile Phase, Detector) system_suitability System Suitability Test (Inject Standard) instrument_setup->system_suitability system_suitability->analysis data_acquisition Data Acquisition analysis->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify Sample Concentration data_acquisition->quantification calibration_curve->quantification validation Method Validation quantification->validation

Caption: HPLC analysis workflow for this compound.

Detailed Protocol

3.3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (optional, for pH adjustment of mobile phase)[7][8]

  • Volumetric flasks and pipettes

  • HPLC vials

3.3.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

3.3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

3.3.4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in acetonitrile in a volumetric flask to achieve a target concentration within the calibration range (e.g., 0.1 mg/mL), and then dilute further with the mobile phase if necessary.

3.3.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by injecting the 25 µg/mL working standard multiple times (n=5). The relative standard deviation (RSD) for the peak area and retention time should be ≤2%.

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the sample solutions.

3.3.6. Data Analysis

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of the analyte in the sample solutions using the linear regression equation from the calibration curve.

Method Validation

The analytical method should be validated in accordance with ICH Q2(R1) guidelines.[1][2][3]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte.

Gas Chromatography (GC) Method

Gas chromatography is a viable alternative for the quantification of this compound, particularly for assessing volatile impurities.

Rationale for Method Selection

GC is well-suited for the analysis of thermally stable and volatile compounds. This compound can be analyzed by GC with flame ionization detection (FID), which offers high sensitivity and a wide linear range. The selection of a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good resolution for the analyte and related substances.

Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_standard Prepare Stock Standard (1 mg/mL in Ethanol) prep_working Create Working Standards (Serial Dilution) prep_standard->prep_working analysis Inject Standards & Samples prep_working->analysis Inject for Calibration prep_sample Prepare Sample Solution (e.g., 0.1 mg/mL in Ethanol) prep_sample->analysis Inject for Quantification instrument_setup Instrument Setup (Column, Temperatures, Gas Flows) system_suitability System Suitability Test (Inject Standard) instrument_setup->system_suitability system_suitability->analysis data_acquisition Data Acquisition analysis->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify Sample Concentration data_acquisition->quantification calibration_curve->quantification validation Method Validation quantification->validation

References

Application Note: Leveraging 2-Phenylamino-malonic Acid Diethyl Ester for the Strategic Synthesis of Substituted Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 2-phenylamino-malonic acid diethyl ester as a versatile precursor in the synthesis of substituted α-(phenylamino)carboxylic acids. This methodology, a powerful variant of the classical malonic ester synthesis, offers a robust route to complex α-amino acid derivatives, which are pivotal structural motifs in medicinal chemistry and materials science. We will explore the underlying chemical principles, provide step-by-step experimental protocols, and discuss the causality behind critical procedural choices to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Advantage of this compound

This compound, also known as diethyl 2-anilinopropanedioate, is a specialized active methylene compound that serves as a cornerstone for the synthesis of N-phenyl substituted α-amino acids.[1] Its structure combines the reactive core of diethyl malonate with a strategically placed phenylamino group. This pre-installed nitrogen functionality circumvents the need for separate amination steps, streamlining the synthesis of valuable amino acid analogues.

The core reactivity of this reagent is anchored in the principles of the malonic ester synthesis, a classic and reliable method for preparing carboxylic acids.[2][3][4] The process hinges on three sequential transformations:

  • Deprotonation: Formation of a resonance-stabilized enolate.

  • C-Alkylation: Nucleophilic substitution to introduce a desired side chain.

  • Hydrolysis and Decarboxylation: Conversion of the diester to the final monosubstituted carboxylic acid.

This guide will dissect each stage, offering both mechanistic clarity and practical, field-tested protocols for laboratory application.

Core Mechanism: A Stepwise Elucidation

The synthetic pathway is a logical progression of well-understood organic reactions. The presence of two electron-withdrawing ester groups renders the α-proton (the hydrogen on the carbon between the carbonyls) significantly acidic (pKa ≈ 13), making it readily removable by a suitable base.[5]

Step 1: Enolate Formation (Deprotonation) The reaction is initiated by treating the this compound with a strong base. Sodium ethoxide (NaOEt) in absolute ethanol is the base of choice.

  • Causality: Using ethoxide as the base is critical to prevent transesterification. If a different alkoxide (e.g., methoxide) were used, it could react with the ethyl esters, leading to a mixture of undesired products.[5] The base abstracts the acidic α-proton to generate a highly nucleophilic enolate, which is stabilized by resonance delocalization across the two carbonyl groups.[6]

Step 2: Nucleophilic Alkylation (SN2 Reaction) The generated enolate anion is a potent carbon nucleophile. It readily attacks a primary or secondary alkyl halide (R-X) via an SN2 mechanism, forming a new carbon-carbon bond.[5][7][8]

  • Expert Insight: The choice of alkylating agent (R-X) is what defines the final carboxylic acid's side chain. This step offers immense versatility, allowing for the introduction of a wide array of functional groups. Primary alkyl halides are ideal due to the steric sensitivity of the SN2 reaction.

Step 3: Saponification and Decarboxylation The final stage involves two transformations, often performed in a single pot. First, the diester is hydrolyzed to a dicarboxylic acid. This can be achieved under either acidic or basic conditions (saponification).[9][10][11] Subsequently, the resulting substituted malonic acid, which is a β-dicarboxylic acid, is heated. This thermal treatment induces decarboxylation—the loss of one carboxyl group as carbon dioxide (CO₂)—to yield the final α-(phenylamino)carboxylic acid.[4][7][12]

  • Mechanistic Detail: The decarboxylation proceeds through a concerted, cyclic six-membered transition state, which facilitates the elimination of CO₂ and the formation of an enol intermediate.[7][13] This enol rapidly tautomerizes to the more stable carboxylic acid product.

Visualization of the Synthetic Workflow

The overall process can be visualized as a linear progression from the starting malonate to the final substituted carboxylic acid.

G cluster_0 Core Synthetic Pathway Start 2-Phenylamino-malonic acid diethyl ester Enolate Resonance-Stabilized Enolate Start->Enolate + NaOEt (Deprotonation) Alkylated Alkylated Malonate Intermediate Enolate->Alkylated + R-X (SN2) (C-Alkylation) Diacid Substituted Malonic Acid Alkylated->Diacid + H3O+ / Heat (Hydrolysis) Product α-(Phenylamino)carboxylic Acid Product Diacid->Product - CO2 (Decarboxylation)

Caption: General workflow for synthesizing substituted carboxylic acids.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylamino-2-benzyl-malonic acid diethyl ester (Alkylation Step)

This protocol details the alkylation of this compound with benzyl bromide as a representative alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Sodium metal (1.05 eq)

  • Absolute Ethanol (anhydrous)

  • Benzyl bromide (1.05 eq)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Prepare Sodium Ethoxide Solution: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.05 eq) in small pieces to a flask containing absolute ethanol at 0 °C. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Alkylation: Add benzyl bromide (1.05 eq) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis and Decarboxylation to 2-Phenylamino-3-phenylpropanoic Acid

This protocol describes the conversion of the alkylated intermediate to the final carboxylic acid.

Materials:

  • 2-Phenylamino-2-benzyl-malonic acid diethyl ester (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Hydrolysis: Place the alkylated malonate ester in a round-bottom flask. Add a 6M solution of hydrochloric acid.

  • Decarboxylation: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The evolution of CO₂ gas should be observed.[7] Continue heating until gas evolution ceases.

  • Isolation: Cool the reaction mixture in an ice bath. The product, an amino acid, may precipitate as its hydrochloride salt.

  • Neutralization & Purification: Collect the precipitate by filtration. To obtain the free amino acid, dissolve the salt in a minimum amount of water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 6-7. The free carboxylic acid will precipitate out of the solution.

  • Final Steps: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure 2-phenylamino-3-phenylpropanoic acid.

Data Summary: Alkylation Scope

The alkylation step is versatile and accommodates a range of alkyl halides. The table below provides a representative summary of expected outcomes.

Alkylating Agent (R-X)R-Group IntroducedTypical Reaction Time (Reflux)Expected Yield
Methyl Iodide-CH₃2-3 hoursHigh
Ethyl Bromide-CH₂CH₃3-4 hoursHigh
Benzyl Bromide-CH₂Ph3-4 hoursVery Good
Allyl Bromide-CH₂CH=CH₂2-3 hoursVery Good
1,3-Dibromopropane-(CH₂)₃- (forms cyclobutane ring)6-8 hoursModerate

Yields are generally good to excellent for primary halides but decrease with more sterically hindered substrates.

Mechanism Spotlight: The Decarboxylation Step

The ease of decarboxylation is a hallmark of this synthesis and is crucial for its success. It occurs because the malonic acid derivative can adopt a conformation that allows for a low-energy, concerted reaction pathway.

Caption: Mechanism of decarboxylation via a cyclic transition state.

Applications and Future Directions

The synthesis of α-(phenylamino)carboxylic acids via this method provides access to a class of compounds with significant potential in drug discovery. The N-phenyl group can serve as a key pharmacophore, a handle for further derivatization, or a bulky group to modulate the physicochemical properties of a lead compound. These building blocks are instrumental in the synthesis of:

  • Peptidomimetics

  • Heterocyclic scaffolds

  • Novel ligands for catalysis

  • Advanced materials

This robust and versatile synthetic route remains a highly relevant tool for chemists engaged in the design and creation of complex molecular architectures.

References

Application Note: Selective N-Alkylation of 2-Phenylamino-malonic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of 2-phenylamino-malonic acid diethyl ester is a critical transformation in the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This substrate is particularly interesting due to the presence of two potentially reactive sites for alkylation: the secondary amine (N-H) and the acidic α-carbon (C-H) situated between two ester groups. Achieving selective N-alkylation over the competing C-alkylation is a common challenge that requires careful control of reaction conditions. This application note provides a comprehensive guide to the reaction conditions for the selective N-alkylation of this compound, including a detailed experimental protocol and an in-depth discussion of the underlying chemical principles.

Core Principles and Mechanistic Considerations

The selective N-alkylation of this compound hinges on the differential reactivity of the nitrogen and the α-carbon. The reaction generally proceeds via a nucleophilic substitution mechanism (SN2) where the nucleophile attacks an alkyl halide, displacing the halide leaving group.[1] The key to selectivity lies in modulating the relative nucleophilicity and acidity of the N-H and C-H sites.

Acidity and Basicity

A crucial factor governing the selectivity is the significant difference in the acidity of the two sites. The α-proton of diethyl malonate has a pKa of approximately 13 in water, making it relatively acidic due to the stabilization of the resulting carbanion by the two adjacent carbonyl groups.[2] In contrast, the N-H proton of a secondary aniline is considerably less acidic, with a pKa typically in the range of 30-35 in DMSO.[3]

This large pKa difference suggests that a carefully chosen base can deprotonate the α-carbon to some extent, potentially leading to C-alkylation. However, the nitrogen of the aniline, while less basic than an aliphatic amine, is still a potent nucleophile and can participate in the SN2 reaction directly without prior deprotonation. The role of the base in this context is primarily to neutralize the hydrohalic acid (HX) byproduct generated during the reaction, driving the equilibrium towards the N-alkylated product.[1]

Choice of Base

To favor N-alkylation, a relatively weak, non-nucleophilic base is preferred. Strong bases like sodium ethoxide or sodium hydride would readily deprotonate the α-carbon, leading to a significant amount of C-alkylation byproducts. In contrast, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are ideal.[1][4] These bases are strong enough to neutralize the HX byproduct but generally not strong enough to cause complete deprotonation of the malonic ester, thus minimizing C-alkylation.

Solvent Effects

The choice of solvent is also critical. Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions.[4] They can dissolve the organic substrate and the inorganic base, and they effectively solvate the cation of the base, leaving the anion more reactive. Aprotic solvents also prevent the formation of hydrogen bonds with the nucleophile, which would decrease its reactivity.

Potential Side Reactions

The primary side reaction of concern is the C-alkylation of the malonic ester moiety. As discussed, this can be minimized by the judicious choice of a weak base. Another potential side reaction is overalkylation, where the N-alkylated product, a tertiary amine, reacts further with the alkylating agent to form a quaternary ammonium salt.[5] This is generally less of a concern with secondary anilines compared to aliphatic amines, as the resulting tertiary aniline is less nucleophilic. However, controlling the stoichiometry of the alkylating agent (using it as the limiting reagent) can further suppress this side reaction.

Experimental Workflow

The general workflow for the N-alkylation of this compound is depicted below.

N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Substrate, Base, and Solvent add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide Stir heat Heat to Reflux add_alkyl_halide->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Solids cool->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: General experimental workflow for the N-alkylation.

Comparative Reaction Conditions

The following table summarizes various conditions that can be employed for the N-alkylation of secondary anilines, which are applicable to the target substrate.

Base Solvent Alkylating Agent Temperature Typical Yields Reference
K₂CO₃AcetonitrileAlkyl BromideRefluxGood to Excellent[1]
Cs₂CO₃DMFAlkyl IodideRoom Temp to 80 °CHigh[4]
t-BuOKTolueneBenzyl Alcohol (with catalyst)130 °CHigh[6]
NaHCO₃AqueousAlkyl Halide80 °CGood[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as the alkylating agent.

Materials
  • This compound (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting material.

  • Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82 °C for acetonitrile).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, washing the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the pure N-benzyl-2-phenylamino-malonic acid diethyl ester.

Chemical Transformation

Caption: N-alkylation of this compound.

Conclusion

The selective N-alkylation of this compound is a readily achievable transformation with careful selection of reaction conditions. The use of a mild inorganic base such as potassium carbonate in a polar aprotic solvent like acetonitrile effectively promotes the desired N-alkylation while minimizing the competing C-alkylation. This protocol provides a reliable and scalable method for the synthesis of N-alkylated 2-phenylamino-malonic acid diethyl esters, which are valuable intermediates in organic synthesis.

References

Application Notes & Protocols: 2-Phenylamino-malonic Acid Diethyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 2-Phenylamino-malonic acid diethyl ester, a versatile and highly valuable scaffold in modern medicinal chemistry. We will explore its synthesis, unique chemical properties, and its pivotal role as a precursor in the construction of various heterocyclic systems with significant therapeutic potential. Detailed, field-proven protocols for its use in the synthesis of barbiturate derivatives and other key pharmacophores are provided, aimed at researchers, scientists, and professionals in drug discovery and development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. This compound (also known as diethyl 2-anilinopropanedioate) has emerged as a cornerstone intermediate due to its unique structural features: a reactive acidic proton on the α-carbon, flanked by two ester groups, and an N-phenyl substituent that can be modified to tune pharmacological properties.

This trifecta of functionalities makes it an ideal starting point for synthesizing a wide array of complex molecules, particularly six-membered heterocyclic compounds. Its most notable application lies in the synthesis of barbiturates and related derivatives, a class of drugs historically used for their sedative, hypnotic, and anticonvulsant properties.[1][2] The malonic ester framework provides the core carbon backbone for the pyrimidine ring, while the phenylamino group allows for the introduction of aryl substituents, which are crucial for modulating drug-receptor interactions and pharmacokinetic profiles.

This guide will illuminate the synthetic pathways originating from this key intermediate, providing actionable protocols for laboratory application.

Synthesis of the Core Intermediate: Diethyl 2-Arylmalonates

The direct synthesis of diethyl 2-arylmalonates can be challenging due to the low reactivity of unactivated aryl halides in nucleophilic substitution reactions with malonate anions.[3] However, modern organometallic approaches have provided efficient routes. One effective method involves the nucleophilic aromatic substitution on an activated arene complex. For instance, (halogenoarene)iron(cyclopentadienyl) complexes react readily with the carbanion generated from diethyl malonate under mild conditions to form the desired arylmalonate complex, which is then demetallated to yield the final product.[4] This method offers a general and efficient pathway to intermediates that are precursors to this compound.

A more direct, albeit structurally related, and highly useful class of compounds, diethyl 2-((arylamino)methylene)malonates, can be synthesized via efficient one-pot multicomponent reactions.[5] These enamine derivatives are powerful intermediates for building quinoline and other heterocyclic systems.

For the purpose of this guide, we will focus on the application of the commercially available this compound.

Physicochemical Data
PropertyValueSource
IUPAC Name diethyl 2-anilinopropanedioate[6]
Molecular Formula C₁₃H₁₇NO₄[6]
Molecular Weight 251.28 g/mol [6]
CAS Number 6414-58-0[6]

Core Application: Synthesis of Barbiturate Derivatives

The classical and most significant application of substituted malonic esters in medicinal chemistry is the synthesis of barbituric acid derivatives.[7] Barbiturates are central nervous system depressants synthesized via the condensation reaction between a diethyl malonate derivative and urea.[2][8] The presence of the N-phenyl group on the malonate allows for the synthesis of N-phenyl substituted barbiturates, while substitution at the C5 position of the resulting barbiturate ring is critical for its pharmacological activity.

The general reaction involves the deprotonation of the α-carbon of the malonate ester by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of urea, initiating a condensation cascade that ultimately leads to the formation of the heterocyclic pyrimidine-2,4,6-trione ring system.

Workflow: Barbiturate Synthesis from Diethyl Malonate

G A Diethyl Malonate Derivative (e.g., Diethyl 2-Phenylmalonate) D Reaction Mixture (Reflux in Ethanol) A->D B Urea B->D C Sodium Ethoxide (Base) C->D  Generates enolate E Cyclocondensation D->E F Intermediate Salt E->F G Acidification (e.g., HCl) F->G H Precipitation & Isolation G->H I Final Product (5-Substituted Barbituric Acid) H->I

Caption: General workflow for barbiturate synthesis.

Protocol 1: Synthesis of 5-Phenylbarbituric Acid

This protocol details the synthesis of 5-phenylbarbituric acid, a key intermediate for pharmacologically active compounds. The procedure is adapted from established methods for barbituric acid synthesis.[9]

Disclaimer: This protocol must be performed by trained personnel in a certified chemical fume hood, adhering to all institutional safety guidelines. Personal Protective Equipment (PPE) is mandatory.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Notes
Diethyl 2-phenylmalonate236.2623.6 g100Starting ester
Urea60.066.6 g110Dry thoroughly before use
Sodium Metal22.995.1 g220Handle with extreme care
Absolute Ethanol46.07125 mL-Anhydrous
Hydrochloric Acid36.46As needed-Concentrated (12 M)
Deionized Water18.02~250 mL-For workup

Procedure:

  • Preparation of Sodium Ethoxide: In a 500 mL round-bottomed flask equipped with a reflux condenser (protected by a calcium chloride drying tube), carefully add 5.1 g of finely cut sodium metal to 125 mL of absolute ethanol in portions. The reaction is exothermic and produces hydrogen gas. Allow the sodium to dissolve completely.

  • Addition of Reagents: To the resulting sodium ethoxide solution, add 23.6 g of diethyl 2-phenylmalonate. Swirl the flask to ensure mixing. Subsequently, add a solution of 6.6 g of dry urea dissolved in 75 mL of warm (~70°C) absolute ethanol.

  • Reaction: Shake the mixture well. A white solid may begin to separate. Heat the mixture to reflux using an oil bath set to 110°C for 7-8 hours.

  • Workup - Hydrolysis: After the reflux period, cool the mixture slightly and add 250 mL of hot water (~50°C) to dissolve the precipitated sodium salt of the barbiturate.

  • Workup - Acidification & Precipitation: Transfer the solution to a beaker and cool in an ice bath. Carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is acidic (test with litmus paper). A white precipitate of 5-phenylbarbituric acid will form.

  • Isolation and Purification: Allow the mixture to stand in the ice bath for at least one hour to ensure complete precipitation. Collect the white product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water (~25 mL).

  • Drying: Dry the product in an oven at 100-110°C to a constant weight. The expected yield is typically in the range of 70-80%.

Characterization: The identity and purity of the synthesized 5-phenylbarbituric acid should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Application in Anticonvulsant Drug Discovery

The barbiturate scaffold is a well-established pharmacophore for anticonvulsant activity.[2] Derivatives of this compound serve as precursors to compounds that can modulate the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain, or interact with voltage-gated ion channels.

The synthesis of novel derivatives allows for the exploration of structure-activity relationships (SAR). For example, modifying the substituents on the phenyl ring or alkylating the nitrogen atoms of the barbiturate core can significantly impact potency, duration of action, and side-effect profiles.[10][11] The anticonvulsant properties of newly synthesized compounds are typically evaluated in established animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests.[12][13]

Logical Pathway from Intermediate to Biological Target

G A 2-Phenylamino- malonic acid diethyl ester B Cyclocondensation (Protocol 1) A->B C Barbiturate Scaffold B->C D Structural Modification (SAR) C->D E Candidate Anticonvulsant Compounds D->E F Biological Screening (MES, PTZ assays) E->F G Modulation of GABA-A Receptor or Ion Channels F->G

Caption: Drug discovery workflow for anticonvulsants.

Conclusion

This compound and its structural analogs are indispensable tools in the arsenal of the medicinal chemist. Their utility in the straightforward synthesis of barbiturates and other heterocyclic systems provides a reliable and versatile platform for the discovery of new therapeutic agents, particularly in the realm of central nervous system disorders. The protocols and insights provided in this guide serve as a practical foundation for researchers aiming to leverage this powerful chemical scaffold in their drug development programs.

References

synthetic routes to prepare 2-Phenylamino-malonic acid diethyl ester derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Phenylamino-malonic Acid Diethyl Ester Derivatives

Introduction: The Central Role of Arylamino Malonates in Medicinal Chemistry

Diethyl 2-(phenylamino)malonate and its derivatives are cornerstone intermediates in synthetic organic chemistry, particularly within the realm of drug discovery and development. Their structural motif, featuring a malonic ester core attached to an aniline moiety, provides a versatile scaffold for constructing a wide array of complex heterocyclic systems. These derivatives are crucial precursors for synthesizing compounds with significant biological activities, including quinoline-based antibacterials, antiviral agents, and barbiturates used as central nervous system agents. The efficient and scalable synthesis of these intermediates is therefore a critical objective for medicinal chemists.

This application note provides a detailed guide to the primary synthetic strategies for preparing this compound derivatives. We will delve into the mechanistic underpinnings of each route, offer step-by-step experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals.

Strategic Overview of Synthetic Pathways

The formation of the critical C-N bond between the aniline nitrogen and the α-carbon of the malonic ester can be achieved through several distinct chemical transformations. The choice of strategy often depends on the availability of starting materials, desired substrate scope, functional group tolerance, and scalability. The principal routes discussed herein are:

  • Classical Nucleophilic Substitution: A direct approach involving the reaction of an aniline with a diethyl halomalonate.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, highly versatile cross-coupling reaction.

  • Copper-Catalyzed Ullmann Condensation: A traditional, cost-effective cross-coupling method.

  • Reductive Amination: A one-pot procedure starting from diethyl ketomalonate.

Method 1: Nucleophilic Substitution of Diethyl Bromomalonate

This is the most traditional and straightforward approach. The reaction proceeds via a standard SN2 mechanism where the nucleophilic aniline attacks the electrophilic α-carbon of diethyl bromomalonate, displacing the bromide ion. The presence of a non-nucleophilic base is often required to quench the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the aniline nucleophile.

Reaction Mechanism

The mechanism involves the direct displacement of the bromide leaving group by the lone pair of the aniline nitrogen.

Caption: SN2 mechanism for the synthesis of diethyl 2-anilinomalonate.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl bromomalonate (1.0 eq) and a suitable solvent such as ethanol or acetonitrile (5-10 mL per mmol of bromomalonate).

  • Reagent Addition: Add the desired aniline (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-12 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be further purified by column chromatography on silica gel if necessary.

EntryAniline DerivativeBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃Acetonitrile826~85
24-ChloroanilineEt₃NEthanol788~80
34-MethoxyanilineK₂CO₃DMF1004~90

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds, offering broad substrate scope and functional group tolerance.[1] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In this context, it can be adapted to couple diethyl malonate with an aryl halide. The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results.[2]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0)/Pd(II) intermediates.

G pd0 Pd(0)L₂ pd_complex Oxidative Addition Ar-Pd(II)(X)L₂ pd0->pd_complex:f0 Ar-X amine_complex Ligand Exchange Ar-Pd(II)(NR₂)L₂ pd_complex:f1->amine_complex:f0 R₂NH, Base product_complex Reductive Elimination Ar-NR₂ amine_complex:f1->product_complex:f0 product_complex:f1->pd0 Product Release

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[3][4]

Experimental Protocol
  • Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add an oven-dried Schlenk flask with a magnetic stir bar. Add the aryl halide (1.0 eq), diethyl malonate (1.2 eq), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%).[2]

  • Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or potassium phosphate (K₃PO₄, 2.0 eq). Add anhydrous toluene or dioxane as the solvent.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction by TLC or GC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

EntryAryl HalideLigandBaseTemp (°C)Time (h)Yield (%)
1BromobenzeneXPhosNaOtBu10016>95
24-ChlorotolueneSPhosK₃PO₄11020~90
32-BromopyridineBINAPCs₂CO₃10024~85

Method 3: Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[5] While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, it can be a more cost-effective alternative.[6] The reaction, when applied to C-N bond formation, is often referred to as the Goldberg reaction. It typically involves the coupling of an aryl halide with an amine in the presence of a copper source and a base.

General Reaction Scheme

Caption: General scheme for the Ullmann-type C-N coupling reaction.[5]

Experimental Protocol
  • Setup: To a sealable reaction tube, add the aryl halide (1.0 eq), the amine or malonate nucleophile (1.5 eq), copper(I) iodide (CuI, 10-20 mol%), a ligand such as L-proline or 1,10-phenanthroline (20-40 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 eq).

  • Solvent: Add a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP.

  • Reaction: Seal the tube and heat the mixture to 120-160 °C for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with aqueous ammonia solution (to remove copper salts) followed by brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.

EntryAryl HalideLigandBaseTemp (°C)Time (h)Yield (%)
1IodobenzeneL-ProlineK₂CO₃12024~75
24-ChloronitrobenzeneNoneK₃PO₄15036~60

Method 4: Reductive Amination

Reductive amination is an efficient one-pot method for synthesizing amines from carbonyl compounds.[7] To prepare this compound, this strategy involves the reaction of diethyl 2-oxomalonate (diethyl mesoxalate) with an aniline. This forms an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent. Mildly acidic conditions are often used to catalyze imine formation.

Reaction Pathway

Caption: Two-step, one-pot reductive amination pathway.[8]

Experimental Protocol
  • Setup: In a round-bottom flask, dissolve diethyl 2-oxomalonate (1.0 eq) and the aniline (1.0 eq) in a suitable solvent like methanol, ethanol, or dichloroethane.

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully adding 1M HCl until gas evolution ceases. Neutralize the mixture with saturated NaHCO₃ solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

EntryAniline DerivativeReducing AgentSolventTime (h)Yield (%)
1AnilineNaBH₃CNMethanol12~88
23-BromoanilineNaBH(OAc)₃DCE16~85

Comparative Analysis of Synthetic Routes

FeatureNucleophilic SubstitutionBuchwald-Hartwig AminationUllmann CondensationReductive Amination
Starting Materials Diethyl bromomalonate, AnilineDiethyl malonate, Aryl halideDiethyl malonate, Aryl halideDiethyl oxomalonate, Aniline
Key Reagents Base (K₂CO₃, Et₃N)Pd catalyst, Phosphine ligand, BaseCu catalyst, Ligand, BaseMild H⁺, Reducing agent
Conditions Moderate (Reflux)Moderate-High (80-110°C)High Temp (120-160°C)Mild (0°C to RT)
Substrate Scope Good for electron-rich anilinesExcellent, broad scopeModerate, favors activated halidesGood, depends on ketone stability
Advantages Simple, inexpensive reagentsHigh yields, high functional group toleranceLow catalyst costMild conditions, one-pot
Disadvantages Limited to anilines, HBr byproductExpensive catalysts/ligands, air-sensitiveHarsh conditions, long reaction timesOxomalonate can be unstable

Conclusion

The synthesis of this compound derivatives can be accomplished through several effective routes. The classical nucleophilic substitution offers a simple and cost-effective method. For projects requiring high versatility and tolerance of diverse functional groups, the Buchwald-Hartwig amination stands out as the premier choice, despite the higher cost of catalysts.[9] The Ullmann condensation provides a viable, albeit often lower-yielding and more demanding, alternative.[10] Finally, reductive amination presents an elegant and mild one-pot strategy when the requisite oxomalonate starting material is readily available. The selection of the most appropriate synthetic pathway will ultimately be guided by the specific target molecule, available resources, and the desired scale of the reaction.

References

Catalytic Applications of 2-Phenylamino-malonic Acid Diethyl Ester and its Derivatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Phenylamino-Malonate Scaffolds in Catalysis

Diethyl 2-(phenylamino)malonate and its close chemical relatives are powerful precursors in the realm of synthetic organic chemistry, particularly in the catalytic construction of complex heterocyclic frameworks. These molecules possess a unique combination of functionalities: a nucleophilic aniline moiety, an activatable methylene group, and two ester functionalities that can either participate in reactions or be readily removed. This structural arrangement makes them ideal substrates for a variety of catalytic transformations, leading to the synthesis of compounds with significant biological and pharmaceutical relevance.

This technical guide will provide an in-depth exploration of the catalytic applications of these phenylamino-malonate systems, with a primary focus on their pivotal role in the synthesis of quinolone derivatives. While direct catalytic protocols for 2-phenylamino-malonic acid diethyl ester are less commonly reported, its unsaturated analogue, diethyl 2-((phenylamino)methylene)malonate, is a cornerstone intermediate in one of the most classic and adaptable methods for quinolone synthesis—the Gould-Jacobs reaction. We will delve into the catalytic aspects of this reaction, providing detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.

Core Application: Catalytic Synthesis of Quinolones via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of quinolones and their 4-hydroxy derivatives. The reaction proceeds in two key stages: the formation of diethyl 2-((phenylamino)methylene)malonate from an aniline and a malonic ester derivative, followed by a cyclization to form the quinolone ring. While the cyclization is often achieved thermally, catalytic methods have been developed to improve yields and reaction conditions.

Reaction Pathway Overview

The overall transformation can be visualized as a two-step process, where the initial condensation product is catalytically cyclized to afford the final quinolone product.

Gould_Jacobs_Pathway Aniline Aniline Intermediate Diethyl 2-((phenylamino)methylene)malonate Aniline->Intermediate Condensation DEMM Diethyl 2-(ethoxymethylene)malonate DEMM->Intermediate Quinolone 4-Hydroxyquinoline-3-carboxylate Intermediate->Quinolone Intramolecular Cyclization Catalyst Catalyst (Thermal or Acid/Metal) Catalyst->Quinolone

Figure 1: General workflow for the Gould-Jacobs quinolone synthesis.

Step 1: Synthesis of the Key Intermediate - Diethyl 2-((phenylamino)methylene)malonate

The initial step involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate. This reaction is typically performed by heating the reactants, often without a solvent.

Protocol 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate

Materials:

  • Aniline (1.0 eq)

  • Diethyl 2-(ethoxymethylene)malonate (1.05 eq)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Thermometer

  • Vacuum distillation setup (optional, for purification)

Procedure:

  • Combine aniline and diethyl 2-(ethoxymethylene)malonate in a round-bottom flask equipped with a stirrer.

  • Heat the mixture with stirring to 100-120 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • During the reaction, ethanol is eliminated.

  • After the reaction is complete, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Expert Insights: The choice of substituted anilines allows for the synthesis of a diverse library of quinolone derivatives. The reaction is generally high-yielding. While often performed neat, high-boiling point solvents can be used.

Step 2: Catalytic Intramolecular Cyclization

The cyclization of diethyl 2-((phenylamino)methylene)malonate is the key step in forming the quinolone ring. While this can be achieved by heating at high temperatures (around 250 °C) in a high-boiling solvent like Dowtherm A, catalytic methods offer milder conditions and improved efficiency.

Catalytic Approaches:

  • Acid Catalysis: Protic acids (e.g., polyphosphoric acid, sulfuric acid) can catalyze the intramolecular Friedel-Crafts-type acylation.

  • Lewis Acid Catalysis: Lewis acids can also promote the cyclization.

  • Metal Catalysis: Certain transition metal catalysts have been shown to facilitate this transformation, offering potentially higher yields and selectivity.

Protocol 2: Acid-Catalyzed Cyclization to form Ethyl 4-hydroxyquinoline-3-carboxylate

Materials:

  • Diethyl 2-((phenylamino)methylene)malonate (1.0 eq)

  • Polyphosphoric acid (PPA) or Dowtherm A

  • High-temperature reaction vessel

  • Heating mantle with stirrer and thermometer

Procedure:

  • In a suitable reaction vessel, add diethyl 2-((phenylamino)methylene)malonate.

  • Add polyphosphoric acid (typically in excess by weight) or a high-boiling solvent like Dowtherm A.

  • Heat the mixture with vigorous stirring to 240-260 °C.

  • Maintain the temperature for 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • The precipitated solid is the crude quinolone product.

  • Collect the solid by filtration, wash with water, and then with a cold organic solvent (e.g., ethanol or ether).

  • The product can be further purified by recrystallization.

Expert Insights: The high temperatures required for thermal cyclization can be a limitation, especially for sensitive substrates. The use of polyphosphoric acid provides a strongly acidic medium that promotes the cyclization at slightly lower temperatures than purely thermal conditions. The workup procedure must be performed with care due to the exothermic nature of quenching PPA with water.

Table 1: Comparison of Cyclization Conditions

MethodCatalyst/MediumTemperature (°C)Typical Reaction TimeYieldsNotes
ThermalDowtherm A250-26015-30 minGoodHigh temperatures can lead to side products.
Acid-CatalyzedPolyphosphoric Acid240-25015-30 minGoodStrongly acidic conditions, careful workup required.
Metal-CatalyzedVariesOften lowerVaries>95%Can offer milder conditions and higher yields[1].
Mechanistic Considerations

The cyclization reaction proceeds via an intramolecular electrophilic aromatic substitution. The enamine acts as a nucleophile, attacking one of the ester carbonyl groups, which is activated by heat or a catalyst. This is followed by the elimination of ethanol to form the quinolone ring.

Cyclization_Mechanism Start Diethyl 2-((phenylamino)methylene)malonate Activated Activated Intermediate (Protonated Carbonyl) Start->Activated Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Attack Product 4-Hydroxyquinoline-3-carboxylate Cyclized->Product - EtOH Catalyst H+ or Lewis Acid Catalyst->Start Activation

Figure 2: Simplified mechanism of acid-catalyzed cyclization.

Further Catalytic Transformations and Future Outlook

The resulting 4-hydroxyquinoline-3-carboxylates are versatile intermediates for the synthesis of a wide range of biologically active molecules. The ester group can be hydrolyzed and decarboxylated, and the 4-hydroxy group can be converted to other functionalities.

The principles of using phenylamino-malonate scaffolds extend to other catalytic systems as well. For instance, palladium-catalyzed intramolecular cyclizations of suitably substituted anilides can lead to the formation of oxindoles.[2] The development of enantioselective catalytic methods for these transformations is an active area of research, with the potential to provide direct access to chiral heterocyclic compounds of pharmaceutical interest.

Conclusion

While direct catalytic applications of this compound are not as prevalent in the literature, its unsaturated analog serves as a critical building block in the catalytic synthesis of quinolones via the Gould-Jacobs reaction. This application note has provided a detailed overview of this process, including experimental protocols and mechanistic insights. The versatility of the phenylamino-malonate scaffold, combined with the ever-expanding toolkit of modern catalysis, ensures that these compounds will continue to be valuable substrates for the synthesis of complex and biologically important molecules. Researchers are encouraged to explore novel catalytic systems to further expand the utility of this important class of synthetic intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Phenylamino-malonic acid diethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common and complex purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, ensuring you can achieve the desired purity for your compound.

Introduction: Understanding the Compound and Common Impurities

This compound is a valuable intermediate in organic synthesis. The purity of this compound is critical for the success of subsequent reactions. Crude reaction mixtures can contain a variety of impurities, including unreacted starting materials (aniline and diethyl malonate), side-products from competing reactions, and decomposition products. Effective purification is therefore a crucial step.

Common impurities can include:

  • Unreacted Diethyl Malonate: Often present due to incomplete reaction.

  • Unreacted Aniline: A common starting material that may persist.

  • N,N'-diphenylmalonamide: A potential side product from the reaction of the desired product with excess aniline, especially at elevated temperatures[1].

  • Products of Hydrolysis or Decarboxylation: The ester groups are susceptible to hydrolysis, and the malonic ester moiety can undergo decarboxylation under certain conditions[1][2][3].

This guide will walk you through the most effective purification techniques and provide troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude this compound?

A1: An initial aqueous workup is highly recommended. This involves dissolving the crude product in a suitable organic solvent (like ethyl acetate or diethyl ether) and washing it with a series of aqueous solutions to remove a significant portion of impurities.

  • Acid Wash: A wash with a dilute acid (e.g., 1M HCl) will protonate and remove any unreacted aniline by making it water-soluble.

  • Base Wash: A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, including any unreacted diethyl malonate by converting it to its water-soluble sodium salt[4].

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove residual water from the organic layer before drying.

Q2: My product is an oil, making recrystallization difficult. What are my options?

A2: While direct recrystallization of an oil is not feasible, you have a few alternatives:

  • Inducing Crystallization: Sometimes, an oil can be induced to crystallize by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if one is available.

  • Conversion to a Salt: If the compound has a suitable functional group, it can be converted to a crystalline salt, which can then be recrystallized and neutralized back to the desired product. For amino-containing compounds, forming a hydrochloride salt is a common strategy[5][6][7][8].

  • Column Chromatography: This is often the most effective method for purifying oils and separating compounds with different polarities[9][10].

  • Vacuum Distillation: If your compound is thermally stable and has a boiling point significantly different from the impurities, vacuum distillation can be a very effective purification technique[4][9].

Q3: How do I choose the right purification technique for my specific needs?

A3: The choice of purification technique depends on the nature and quantity of your crude product and the impurities present.

Technique Best For Advantages Disadvantages
Aqueous Workup/Extraction Initial cleanup of crude reaction mixtures.Removes salts and water-soluble impurities efficiently.May not remove organic impurities with similar solubility to the product.
Recrystallization Purifying solid compounds.Can yield very high purity.Not suitable for oils or amorphous solids; finding a good solvent can be challenging.
Column Chromatography Separating compounds with different polarities, especially oils.Highly versatile and effective for a wide range of compounds.Can be time-consuming and require large volumes of solvent.
Vacuum Distillation Purifying thermally stable liquids with different boiling points.Excellent for large-scale purifications.Not suitable for thermally sensitive compounds or for separating isomers with similar boiling points.

Troubleshooting Guides

Troubleshooting Recrystallization

Problem: Oiling out during recrystallization.

Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

Solution:

  • Add more solvent: This will lower the saturation point.

  • Use a lower-boiling point solvent system: This ensures the compound remains solid at the solvent's boiling point.

  • Cool the solution slowly: Rapid cooling can favor oil formation over crystal growth.

Problem: Poor recovery of the purified product.

Cause: The compound is too soluble in the chosen solvent, even at low temperatures.

Solution:

  • Use a co-solvent system: Add a "poor" solvent (one in which the compound is less soluble) to the solution of the compound in a "good" solvent until turbidity is observed, then heat to redissolve and cool slowly.

  • Concentrate the mother liquor: A second crop of crystals can often be obtained by evaporating some of the solvent from the filtrate and cooling again[11].

Troubleshooting Column Chromatography

Problem: Poor separation of the product from an impurity.

Cause: The chosen eluent system does not provide sufficient difference in the retention factors (Rf) of the compounds.

Solution:

  • Optimize the eluent system: Use thin-layer chromatography (TLC) to test different solvent mixtures. A good starting point for many malonate derivatives is a mixture of hexanes and ethyl acetate[9]. Adjust the ratio to achieve a good separation of spots on the TLC plate.

  • Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase silica.

Problem: The compound is streaking on the TLC plate and the column.

Cause: The compound may be too polar for the eluent, or it could be acidic or basic and interacting strongly with the silica gel.

Solution:

  • Increase the polarity of the eluent: Gradually add a more polar solvent (e.g., more ethyl acetate or a small amount of methanol).

  • Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid can improve peak shape. For basic compounds, adding a small amount of triethylamine can have a similar effect.

Troubleshooting Vacuum Distillation

Problem: The compound is decomposing during distillation.

Cause: The compound is not thermally stable at the required distillation temperature.

Solution:

  • Use a higher vacuum: A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature.

  • Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.

Problem: Bumping or uneven boiling.

Cause: Lack of nucleation sites for smooth boiling.

Solution:

  • Use a magnetic stir bar or boiling chips: This will promote smooth boiling.

  • Ensure a steady vacuum: Fluctuations in pressure can cause bumping.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Pack the chromatography column with silica gel as a slurry in a non-polar eluent (e.g., 98:2 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the product down the column.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Analysis: Analyze the purity of the final product by GC or NMR[9].

Protocol 2: Purification by Recrystallization from an Alcohol-Ether Mixture

This method can be effective if the crude product is a solid or can be induced to crystallize.

Materials:

  • Ethanol

  • Diethyl ether

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still warm, slowly add diethyl ether until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by suction filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum. A similar alcohol-ether recrystallization has been reported for diethyl aminomalonate hydrochloride, yielding a purer product[5].

Visualization of Workflows

Purification Workflow

PurificationWorkflow crude_product Crude 2-Phenylamino- malonic acid diethyl ester aqueous_workup Aqueous Workup (Acid/Base/Brine Washes) crude_product->aqueous_workup dried_organic Dried Organic Layer aqueous_workup->dried_organic column_chromatography Column Chromatography dried_organic->column_chromatography recrystallization Recrystallization dried_organic->recrystallization vacuum_distillation Vacuum Distillation dried_organic->vacuum_distillation pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product vacuum_distillation->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting Logic for Persistent Impurities

TroubleshootingLogic start Persistent Impurity Detected by NMR/GC check_polarity Are Product and Impurity Polarities Different? start->check_polarity check_bp Are Boiling Points Significantly Different? check_polarity->check_bp No column_chrom Optimize Column Chromatography check_polarity->column_chrom Yes check_solubility Different Solubility in a Solvent System? check_bp->check_solubility No distillation Fractional Vacuum Distillation check_bp->distillation Yes recrystallize Optimize Recrystallization (Solvent Screen) check_solubility->recrystallize Yes derivative Consider Derivatization for Easier Separation check_solubility->derivative No hplc Consider Preparative HPLC column_chrom->hplc If still impure

Caption: A logical flow for troubleshooting the removal of persistent impurities.

References

Technical Support Center: Synthesis of 2-Phenylamino-malonic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Phenylamino-malonic acid diethyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the identification and mitigation of common side reactions.

Question 1: My reaction is producing a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired product. What is it and how can I prevent its formation?

Answer:

This is a classic case of over-alkylation , leading to the formation of Diethyl 2,2-di(phenylamino)malonate . In this side reaction, a second molecule of aniline reacts with the initially formed this compound.

Causality:

The alpha-proton on the monosubstituted product, this compound, is still acidic and can be removed, especially in the presence of excess aniline which acts as a base. The resulting anion can then be attacked by another molecule of aniline, or more likely, the initial product undergoes a further substitution reaction. This is particularly prevalent under harsh reaction conditions such as high temperatures or prolonged reaction times.

Troubleshooting & Prevention:
  • Control Stoichiometry: Carefully control the molar ratio of your reactants. Using a slight excess of diethyl 2-bromomalonate relative to aniline can help minimize the formation of the di-substituted product. A recommended starting point is a 1.1:1 molar ratio of diethyl 2-bromomalonate to aniline.

  • Order of Addition: Add the aniline dropwise to the solution of diethyl 2-bromomalonate. This ensures that the concentration of aniline is kept relatively low throughout the reaction, disfavoring the second substitution.

  • Temperature Control: Maintain a moderate reaction temperature. High temperatures can accelerate the rate of the second substitution. See the table below for recommended temperature ranges.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material (aniline) is consumed to prevent further reaction of the desired product.

ParameterRecommended RangeRationale
Molar Ratio (Aniline:Bromomalonate)1 : 1.1 - 1.2Minimizes aniline excess available for second substitution.
Temperature60-80 °CBalances reaction rate with minimizing over-alkylation.
Reaction Time4-8 hoursMonitor closely; prolonged times increase byproduct formation.

Diagram: Main Reaction vs. Over-alkylation

G cluster_main Main Reaction Pathway cluster_side Over-alkylation Side Reaction A Aniline C Diethyl 2-(phenylamino)malonate (Desired Product) A->C Nucleophilic Substitution B Diethyl 2-bromomalonate B->C C2 Diethyl 2-(phenylamino)malonate E Diethyl 2,2-di(phenylamino)malonate (Byproduct) C2->E Further Substitution D Aniline D->E

Caption: Desired reaction versus over-alkylation byproduct formation.

Question 2: I am observing the formation of anilide byproducts in my reaction mixture. How are these forming and what can I do to avoid them?

Answer:

The formation of anilides, specifically N-phenylmalonamic acid ethyl ester and N,N'-diphenylmalonamide , is a common side reaction where aniline acts as a nucleophile and attacks the carbonyl carbon of the ester groups instead of the alpha-carbon of the diethyl 2-bromomalonate.[1] This can occur with both the starting material and the desired product.

Causality:

Amide formation is generally favored at higher temperatures. While aniline is a better nucleophile at the nitrogen for alkylation under these conditions, its nucleophilicity at the carbonyl carbon of the ester becomes significant at elevated temperatures, leading to nucleophilic acyl substitution.

Troubleshooting & Prevention:
  • Temperature Management: This is the most critical factor. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate will significantly reduce the formation of anilide byproducts.[2]

  • Solvent Choice: The choice of solvent can influence the reactivity. Aprotic polar solvents are generally preferred for this N-alkylation.

  • Purification: If anilide formation is unavoidable, it can often be separated from the desired product by column chromatography. The polarity differences between the desired ester and the more polar anilide byproducts usually allow for good separation.

Diagram: N-Alkylation vs. Amide Formation

G cluster_pathways Competing Reaction Pathways Start Aniline + Diethyl 2-bromomalonate N_Alkylation N-Alkylation (Desired) Start->N_Alkylation Lower Temp. Amide_Formation Amide Formation (Side Reaction) Start->Amide_Formation Higher Temp. Product Diethyl 2-(phenylamino)malonate N_Alkylation->Product Byproduct Anilide Byproducts Amide_Formation->Byproduct G cluster_outcomes Reaction Outcomes Reactants Aniline + Diethyl 2-bromomalonate Substitution Substitution Product (Desired) Reactants->Substitution SN2 Elimination Elimination Product (Byproduct) Reactants->Elimination E2

References

Technical Support Center: Optimizing the Synthesis of 2-Phenylamino-malonic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenylamino-malonic acid diethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance reaction yields and purity. The information herein is structured to address specific experimental challenges with scientifically grounded explanations and practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.

Q1: What are the primary synthetic routes to this compound?

A1: The two predominant methods for synthesizing this compound are:

  • Nucleophilic Substitution of Diethyl Bromomalonate: This is a classical and widely used approach involving the reaction of aniline with diethyl bromomalonate. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the α-carbon of the bromomalonate.

  • Reductive Amination of Diethyl Oxomalonate: This method involves the reaction of diethyl oxomalonate (diethyl ketomalonate) with aniline in the presence of a reducing agent. While effective, the starting oxomalonate can be less stable and more expensive than the bromomalonate.

This guide will primarily focus on optimizing the more common nucleophilic substitution pathway.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Side Reactions: The formation of byproducts, such as dialkylated products or products from the reaction of aniline with the ester groups, can significantly reduce the yield of the desired product.

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or a suboptimal solvent can lead to a significant amount of unreacted starting materials.

  • Suboptimal Base: The choice and amount of base are critical. An inappropriate base can lead to side reactions or fail to effectively neutralize the HBr byproduct, thereby inhibiting the reaction.

  • Purification Losses: The product can be lost during workup and purification steps, especially if the product has some water solubility or if the purification technique is not optimized.

Q3: What are the common side products I should be aware of?

A3: The primary side product of concern is the N,N-bis(dicarbethoxymethyl)aniline , which results from the dialkylation of aniline. This occurs when a second molecule of diethyl bromomalonate reacts with the product, this compound. Another potential side reaction is the amidation of the ester groups by aniline, though this typically requires more forcing conditions (higher temperatures).

Q4: Is a base necessary for this reaction? If so, which one is recommended?

A4: Yes, a base is highly recommended. The reaction of aniline with diethyl bromomalonate produces hydrogen bromide (HBr) as a byproduct. This HBr will protonate the aniline starting material, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is required to scavenge this HBr.

Recommended Bases:

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃): These are mild inorganic bases that are effective at neutralizing the generated HBr without promoting significant side reactions.

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These are sterically hindered organic bases that are also excellent choices for scavenging acid.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Issue 1: Low Conversion of Starting Materials

Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted aniline and/or diethyl bromomalonate.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reaction Time or Temperature The reaction may be kinetically slow under the current conditions.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
Inadequate Mixing Poor mixing can lead to localized concentration gradients and incomplete reaction.Ensure vigorous stirring throughout the reaction. For viscous mixtures, consider mechanical stirring.
Solvent Choice The solvent may not be optimal for dissolving the reactants or for the reaction mechanism.Aprotic polar solvents like acetonitrile or DMF can be effective. Ethanol is also commonly used. Experiment with different solvents to find the one that gives the best results for your specific setup.
Deactivated Aniline If no base is used, the generated HBr will protonate the aniline, deactivating it.Add a stoichiometric amount of a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, Et₃N) to the reaction mixture.
Issue 2: Significant Formation of Dialkylated Byproduct

Symptoms: A major impurity is observed with a higher molecular weight than the desired product, consistent with the N,N-bis(dicarbethoxymethyl)aniline.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incorrect Stoichiometry Using an excess of diethyl bromomalonate will favor the formation of the dialkylated product.Use a slight excess of aniline (e.g., 1.1 to 1.2 equivalents) relative to diethyl bromomalonate. This will ensure that the bromomalonate is the limiting reagent.
High Reaction Temperature Higher temperatures can sometimes favor the second alkylation step.Try running the reaction at a lower temperature for a longer period.
Concentrated Reaction Mixture High concentrations of reactants can increase the likelihood of the product reacting with another molecule of the alkylating agent.Dilute the reaction mixture with an appropriate solvent.
Issue 3: Difficulty in Product Purification

Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography yields impure fractions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Presence of Unreacted Starting Materials and Byproducts These impurities can interfere with crystallization and co-elute with the product during chromatography.Optimize the reaction conditions to minimize impurities as described above. A thorough aqueous workup to remove the base and any salts is crucial.
Inappropriate Crystallization Solvent The chosen solvent may not be suitable for inducing crystallization.Experiment with a range of solvents and solvent mixtures for recrystallization. Common choices include ethanol/water, hexanes/ethyl acetate, or isopropanol.
Suboptimal Chromatography Conditions The mobile phase may not be providing adequate separation.Systematically vary the polarity of the eluent for column chromatography. A gradient elution may be necessary to achieve good separation.

Section 3: Experimental Workflow & Protocols

Workflow for Optimizing Reaction Yield

The following diagram illustrates a systematic approach to optimizing the yield of this compound.

Workflow cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategies cluster_end Final Protocol Start 1. Equimolar Aniline & Diethyl Bromomalonate 2. Solvent (e.g., Ethanol) 3. Base (e.g., NaHCO3) Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis Low_Yield Low Yield? Analysis->Low_Yield High_Byproduct High Byproduct? Low_Yield->High_Byproduct No Optimize_Conditions Vary Temperature & Reaction Time Low_Yield->Optimize_Conditions Yes End Optimized Protocol with High Yield Low_Yield->End No, High Yield Optimize_Stoichiometry Adjust Stoichiometry (Excess Aniline) High_Byproduct->Optimize_Stoichiometry Yes Optimize_Base Screen Different Bases (e.g., K2CO3, Et3N) High_Byproduct->Optimize_Base No Optimize_Stoichiometry->Analysis Optimize_Conditions->Analysis Optimize_Base->Analysis

Caption: A decision-making workflow for troubleshooting and optimizing the synthesis.

Detailed Step-by-Step Protocol

This protocol provides a starting point for the synthesis. Adjustments should be made based on the troubleshooting guide above.

Materials:

  • Aniline

  • Diethyl bromomalonate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.1 eq) and sodium bicarbonate (1.2 eq) in anhydrous ethanol.

  • Addition of Alkylating Agent: Slowly add diethyl bromomalonate (1.0 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Section 4: Mechanistic Insights

Understanding the underlying reaction mechanism is key to effective troubleshooting.

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a standard S_N2 mechanism.

Mechanism Aniline Aniline (Nucleophile) TS Transition State Aniline->TS Nucleophilic Attack Bromomalonate Diethyl Bromomalonate (Electrophile) Bromomalonate->TS Intermediate Protonated Product & Bromide Ion TS->Intermediate Bromide Leaves Product 2-Phenylamino-malonic acid diethyl ester Intermediate->Product Salt HBr salt of Base Intermediate->Salt Base Base (e.g., NaHCO3) Base->Product Deprotonation Base->Salt

Caption: The S_N2 mechanism for the formation of this compound.

The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic α-carbon of diethyl bromomalonate, displacing the bromide ion in a concerted step. The resulting protonated product is then deprotonated by the base to yield the final product and the salt of the hydrobromic acid.

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Phenylamino-malonic acid diethyl ester (also known as diethyl 2-anilinomalonate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. In this document, we address common challenges encountered during its synthesis, purification, and subsequent reactions, providing expert insights and actionable protocols to ensure the success of your experiments.

Compound Overview:

  • IUPAC Name: Diethyl 2-anilinopropanedioate[1]

  • Molecular Formula: C₁₃H₁₇NO₄[1]

  • Molecular Weight: 251.28 g/mol [1]

  • CAS Number: 6414-58-0[1]

This molecule is a valuable building block, particularly in the synthesis of substituted amino acids and various heterocyclic scaffolds. Its reactivity is dominated by the acidic α-hydrogen located between the two ester groups and the nucleophilic aniline moiety. Understanding the interplay between these functional groups is critical for troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis, Purification, and Handling

Q1: My synthesis of this compound is inefficient. What are the common pitfalls?

A1: Low yields often stem from suboptimal reaction conditions or side reactions. The classical synthesis involves the nucleophilic substitution of diethyl bromomalonate with aniline.

  • Causality: Aniline is a moderate nucleophile, and the reaction can be slow. A common side reaction is the dialkylation of aniline, where a second molecule of diethyl bromomalonate reacts with the product, forming a tertiary amine. Furthermore, the hydrogen bromide (HBr) generated during the reaction protonates the starting aniline, rendering it non-nucleophilic.

  • Troubleshooting Steps:

    • Base Addition: Include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the reaction mixture. The base will scavenge the HBr produced, preventing the deactivation of aniline and driving the reaction to completion.

    • Stoichiometry Control: Use a slight excess of aniline relative to diethyl bromomalonate to favor the formation of the desired secondary amine product over the tertiary amine byproduct.

    • Temperature Management: The reaction can be gently heated (e.g., 40-60 °C) to increase the rate, but excessive heat can promote side reactions and decomposition. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

Q2: What is the most effective method for purifying the crude product?

A2: Purification typically requires removing unreacted starting materials and any side products.

  • Step 1: Aqueous Workup: After the reaction is complete, perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess aniline and the amine base. Follow this with a wash using a saturated sodium bicarbonate solution to remove any acidic impurities, and finally, a brine wash.

  • Step 2: Chromatography: The most reliable method for obtaining high-purity material is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is effective for separating the product from less polar impurities and more polar side products.

Q3: How should I properly store this compound to ensure its stability?

A3: Like many aniline derivatives, this compound can be sensitive to light, air, and heat.

  • Storage Conditions: For optimal stability, the material should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool (2-8°C), dry, and dark environment to prevent degradation.[2]

Section 2: Key Reactions and Troubleshooting

The reactivity of this compound is characterized by two primary nucleophilic sites: the α-carbon (once deprotonated) and the nitrogen of the amino group. This leads to potential competition in alkylation and acylation reactions.

Q4: I am attempting an alkylation reaction and getting a mixture of C-alkylated and N-alkylated products. How can I control the regioselectivity?

A4: The regioselectivity is a classic case of kinetic versus thermodynamic control and can be influenced by the choice of base, solvent, and temperature.

  • C-Alkylation (Favored): The proton on the α-carbon is significantly more acidic (pKa ≈ 13) than the N-H proton of the aniline moiety (pKa ≈ 30). Using a base that is strong enough to deprotonate the carbon but not overwhelmingly so, such as sodium ethoxide (NaOEt) in ethanol, will selectively generate the carbon enolate. This enolate is a soft nucleophile and reacts preferentially with soft electrophiles like primary alkyl halides.[3]

  • N-Alkylation (To be Avoided): Using a very strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures could potentially favor N-deprotonation kinetically, or if the C-enolate is not reactive enough, N-alkylation might occur as a side reaction.

  • Troubleshooting Protocol:

    • Base Selection: Use sodium ethoxide (NaOEt) as the base when using ethanol as a solvent. Crucially, match the alkoxide base to the ester to prevent transesterification.[4]

    • Slow Addition: Add the alkyl halide dropwise at a controlled temperature (e.g., 0 °C to room temperature) to the pre-formed enolate solution. This minimizes side reactions.[4]

    • Alkyl Halide Choice: Use primary alkyl halides, as they are less prone to competing E2 elimination reactions. Secondary halides react poorly, and tertiary halides are generally unsuitable.[4]

Q5: My alkylation reaction is producing a significant amount of dialkylated product. How can I favor mono-alkylation?

A5: This is a common issue in malonic ester synthesis because the mono-alkylated product still has an acidic α-proton.[4]

  • Causality: The mono-alkylated product can be deprotonated by the base to form a new enolate, which then reacts with another equivalent of the alkyl halide.

  • Optimization Strategies:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the alkylating agent. Sometimes, using a slight excess (1.1 equivalents) of the malonic ester derivative can help consume the alkyl halide.[4]

    • Slow Addition of Electrophile: Adding the alkyl halide slowly ensures it reacts with the more abundant initial enolate before having a chance to react with the enolate of the mono-alkylated product.[4]

    • Purification: Be prepared for careful column chromatography, as the polarities of the starting material, mono-alkylated, and di-alkylated products can be very similar.[4]

General Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues in reactions involving this compound.

G Start Reaction Issue (e.g., Low Yield, Impure Product) Check_SM Step 1: Verify Starting Materials - Purity (NMR, GC) - Anhydrous Conditions? Start->Check_SM Check_Cond Step 2: Review Reaction Conditions - Correct Stoichiometry? - Appropriate Base/Solvent? - Temperature Control? Check_SM->Check_Cond If SMs are OK Analyze_Crude Step 3: Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Cond->Analyze_Crude If Conditions are Correct Side_React Identify Side Products - Dialkylation? - Elimination (E2)? - N-Alkylation? - Hydrolysis? Analyze_Crude->Side_React Unexpected Spots/Peaks Incomplete_React Incomplete Reaction - Extend Reaction Time - Increase Temperature Analyze_Crude->Incomplete_React Starting Material Remains Optimize Optimize & Repeat Side_React->Optimize Adjust Conditions (e.g., Slower Addition) Incomplete_React->Optimize Modify Protocol G Start Diethyl 2-anilinomalonate + Base + R-X Base Base Selection (e.g., NaOEt) Start->Base Enolate C-Enolate Formation (Thermodynamically Favored) Base->Enolate α-proton (pKa ~13) Most Acidic N_Anion N-Anion Formation (Kinetically Possible) Base->N_Anion N-H proton (pKa ~30) Less Acidic C_Alk Desired Product: C-Alkylation (SN2) Enolate->C_Alk + R-X Dialk Side Product: Dialkylation Enolate->Dialk + Base, + R-X (If mono-product deprotonates) N_Alk Side Product: N-Alkylation N_Anion->N_Alk + R-X

References

Technical Support Center: Optimizing Reaction Parameters for 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenylamino-malonic acid diethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthetic procedure. Our focus is on providing scientifically sound, field-proven insights to ensure the successful optimization of your reaction parameters.

I. Reaction Overview: Synthesis of this compound

The synthesis of this compound, a valuable building block in medicinal chemistry, is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction forms the crucial carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.

Two primary approaches for this synthesis are:

  • Reaction of Diethyl 2-bromomalonate with Aniline: This is a direct approach where the C-N bond is formed by coupling aniline with a pre-brominated malonic ester.

  • Reaction of Diethyl 2-aminomalonate with Bromobenzene: This approach involves coupling an aminomalonate with an aryl halide. Diethyl aminomalonate is often available as its hydrochloride salt, which requires neutralization or the use of a sufficient amount of base in the reaction.[3]

This guide will focus on the second approach, which often provides a more convergent and readily accessible route.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound via the Buchwald-Hartwig amination of diethyl aminomalonate and bromobenzene.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix this?

A1: Low or no conversion is a common issue in cross-coupling reactions and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.

    • Cause: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the active catalyst may have decomposed.

    • Solution:

      • Use a Precatalyst: Employ a pre-formed, air-stable Pd(0) catalyst or a precatalyst that readily forms the active Pd(0) species in situ.

      • Check Reagent Purity: Ensure your palladium source and ligand are of high purity and have been stored correctly.

      • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure of that gas throughout the reaction.[4]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Cause: The chosen phosphine ligand may not be suitable for this specific transformation.

    • Solution:

      • Screen Ligands: Experiment with different generations of Buchwald ligands. Bulky, electron-rich biaryl phosphine ligands are generally effective.[2] A good starting point would be to screen ligands like XPhos, SPhos, or RuPhos.[5]

  • Insufficiently Strong Base or Improper Base Selection: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.

    • Cause: The chosen base may be too weak to deprotonate the aminomalonate effectively, or it might be incompatible with other functional groups.

    • Solution:

      • Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig aminations.[5] Other options include potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).

      • Ensure Anhydrous Conditions: The base should be anhydrous, as water can deactivate it and interfere with the catalyst.

  • Solvent Issues: The solvent must be appropriate for the reaction conditions.

    • Cause: The solvent may not be anhydrous or may not be suitable for the reaction temperature.

    • Solution:

      • Use Anhydrous Solvents: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[5] Ensure they are thoroughly dried before use.

      • Temperature Optimization: The reaction often requires heating. A typical starting point is 80-100 °C. If conversion is low, a higher temperature may be necessary, but be mindful of potential side reactions.

Q2: My TLC/GC-MS analysis shows multiple spots/peaks, indicating the formation of side products. What are these and how can I minimize them?

A2: The formation of side products is a common challenge. Here are the most likely culprits and how to address them:

  • Hydrodehalogenation of Bromobenzene:

    • Cause: This side reaction replaces the bromine atom on the benzene ring with a hydrogen atom, leading to the formation of benzene. It can occur as a competitive pathway to the desired C-N bond formation.[2]

    • Solution:

      • Optimize Ligand and Base: The choice of ligand and base can influence the rate of hydrodehalogenation versus the desired coupling. Screening different combinations is recommended.

      • Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lower end of the effective temperature range.

  • Formation of Di-arylated Amine:

    • Cause: Although less common with a primary amine that is part of a malonate, it is possible for the product to undergo a second arylation.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine component (diethyl aminomalonate) relative to the aryl halide (bromobenzene).

  • Beta-Hydride Elimination:

    • Cause: This is an intrinsic potential side reaction in palladium catalysis, leading to the formation of an enamine and a palladium hydride species.[2]

    • Solution:

      • Ligand Selection: The use of bulky ligands can disfavor beta-hydride elimination by sterically hindering the formation of the required conformation.

III. Frequently Asked Questions (FAQs)

Q3: Which starting materials should I use: diethyl 2-bromomalonate and aniline, or diethyl aminomalonate and bromobenzene?

A3: Both routes are viable in principle. However, the reaction of diethyl aminomalonate (often as the hydrochloride salt) with bromobenzene is generally preferred. Diethyl 2-bromomalonate can be more prone to self-condensation and other side reactions under basic conditions. Diethyl aminomalonate hydrochloride is a stable, commercially available starting material.[3]

Q4: My diethyl aminomalonate is the hydrochloride salt. Do I need to neutralize it before the reaction?

A4: It is not strictly necessary to perform a separate neutralization step. You can add the hydrochloride salt directly to the reaction mixture, but you must use at least two equivalents of the base: one to neutralize the HCl and one to deprotonate the amine for the catalytic cycle.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the reaction.

  • TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being more polar than bromobenzene but potentially less polar than diethyl aminomalonate, should have a distinct Rf value.

  • GC-MS: This will allow you to monitor the disappearance of the starting materials and the appearance of the product peak with its characteristic mass.

Q6: What is the best way to purify the final product?

A6: Flash column chromatography is the most common and effective method for purifying this compound.[6][7]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product. The optimal solvent system should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.3 for the product.[8]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization for your specific setup and reagents.

Materials:

  • Diethyl aminomalonate hydrochloride

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (2.2 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add diethyl aminomalonate hydrochloride (1.0 mmol) and anhydrous toluene (5 mL).

  • Initiation of Reaction: Add bromobenzene (1.1 mmol) to the mixture.

  • Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Data Presentation: Optimization Parameters
ParameterRecommended Starting ConditionTroubleshooting/Optimization
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Use a precatalyst if reaction is sluggish.
Ligand XPhos or SPhosScreen other biarylphosphine ligands if yield is low.
Base Sodium tert-butoxide (NaOtBu)Try K₃PO₄ or Cs₂CO₃ for base-sensitive substrates.
Solvent Anhydrous Toluene or DioxaneEnsure solvent is rigorously dried.
Temperature 100 °CIncrease temperature to 110-120 °C if necessary.
Stoichiometry 1.1 eq. Bromobenzene, 2.2 eq. BaseAdjust stoichiometry to minimize side reactions.

V. Visualization of Experimental Workflow

Below is a graphical representation of the experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification setup Reaction Setup (Pd Catalyst, Ligand, Base) reagents Add Reagents (Aminomalonate, Toluene, Bromobenzene) setup->reagents reaction Heat and Stir (100 °C, 12-24h) reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring cool Cool to RT monitoring->cool filter Filter through Celite cool->filter extract Aqueous Extraction filter->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography analysis Purity Analysis (NMR, MS) chromatography->analysis final_product final_product analysis->final_product Pure Product

Caption: Workflow for the synthesis and purification of this compound.

VI. References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. --INVALID-LINK--

  • The Buchwald-Hartwig Amination Reaction. YouTube, uploaded by Epistemeo, 6 April 2012, --INVALID-LINK--.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec, --INVALID-LINK--.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. --INVALID-LINK--.

  • diethyl aminomalonate hydrochloride. Organic Syntheses Procedure, --INVALID-LINK--.

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025. --INVALID-LINK--.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amine, Amide, and Carbamate Arylation. Chemical Reviews, 116(19), 12564–12649. --INVALID-LINK--.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL, --INVALID-LINK--.

  • Synthesis of 2a-h from 1a-h using diethyl malonate. ResearchGate, --INVALID-LINK--.

  • Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today, --INVALID-LINK--.

  • Successful flash chromatography. Biotage, --INVALID-LINK--.

  • Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. UCLA Chemistry and Biochemistry, --INVALID-LINK--.

  • Need help with N-Arylation reaction. Reddit, --INVALID-LINK--.

  • Preparation method of diethyl aminomalonate hydrochloride. Patsnap, --INVALID-LINK--.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal, --INVALID-LINK--.

  • Diethyl phenylmalonate(83-13-6) 1H NMR spectrum. ChemicalBook, --INVALID-LINK--.

  • Technical Support Center: Removal of Unreacted Diethyl Malonate. BenchChem, --INVALID-LINK--.

  • Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)phosphonate. BenchChem, --INVALID-LINK--.

  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Human Metabolome Database, --INVALID-LINK--.

  • Technical Support Center: Synthesis and Purification of Diethyl 4-bromobutylphosphonate. BenchChem, --INVALID-LINK--.

  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC - PubMed Central, --INVALID-LINK--.

References

identification of byproducts in 2-Phenylamino-malonic acid diethyl ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-Phenylamino-malonic acid diethyl ester is a critical step in the development of various pharmaceutical compounds and fine chemicals. This seemingly straightforward N-alkylation reaction, typically involving aniline and an activated malonic ester derivative such as diethyl bromomalonate, is often plagued by the formation of multiple byproducts. These impurities can complicate purification, reduce yields, and compromise the quality of the final product. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating the formation of common byproducts encountered during this synthesis. The following question-and-answer format is designed to address specific experimental challenges with in-depth explanations and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of this compound?

A1: Based on the reaction mechanism, a few common byproducts are frequently observed. The most prevalent is the over-alkylation product , where the desired secondary amine reacts further with the alkylating agent. Other significant byproducts include C-alkylated anilines , products of ester hydrolysis , and the malondianilide .

Q2: What are the primary causes for the formation of these byproducts?

A2: The formation of these byproducts is primarily driven by the reaction conditions and the inherent reactivity of the starting materials and the product.

  • Over-alkylation: The product, this compound, is a secondary amine and can be more nucleophilic than the starting aniline, leading to a second alkylation on the nitrogen atom.[1]

  • C-alkylation: Under forcing conditions, such as high temperatures, the alkylation can occur on the electron-rich aromatic ring of aniline, typically at the ortho and para positions.

  • Hydrolysis: The presence of water in the reaction mixture, either from wet solvents or as a byproduct of certain reaction pathways, can lead to the hydrolysis of one or both of the ethyl ester groups.

  • Malondianilide formation: At elevated temperatures, aniline can react with the ester groups of either the starting material or the product to form the corresponding di-amide.

Troubleshooting Guide: From Reaction Monitoring to Product Characterization

This section provides a more in-depth, problem-oriented approach to identifying and resolving issues during the synthesis.

Problem 1: My TLC plate shows multiple spots, and my yield of the desired product is low. How can I identify the major byproducts?

Answer: A complex TLC profile is a clear indication of a mixture of products. Here’s a systematic approach to identify the components:

1. Visualize and Analyze the TLC Plate:

  • Relative Polarity: The desired product, this compound, is moderately polar.

    • Less Polar Spots: Unreacted starting materials like diethyl bromomalonate and the over-alkylation product (tertiary amine) will likely be less polar and have higher Rf values.

    • More Polar Spots: The partially hydrolyzed mono-acid byproduct will be significantly more polar and have a lower Rf value. Malondianilide is also expected to be more polar than the desired product. C-alkylated products will have polarities similar to the desired N-alkylated product, making them difficult to distinguish by TLC alone.

  • Staining: Use different visualization techniques.

    • UV Light (254 nm): All aromatic compounds (aniline, product, byproducts) should be UV active.

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized. The aniline starting material and the product will likely give a positive test (yellow/brown spot on a purple background).

    • Ninhydrin Stain: While typically used for primary amines, it can sometimes give a colored spot with secondary amines upon heating. Aniline will stain (typically yellow or purple), while the desired product may give a weaker or different colored spot.

2. Preliminary Characterization by Mass Spectrometry (MS):

If you have access to a technique like LC-MS or GC-MS, you can get the molecular weights of the components in your crude mixture.

Compound Expected Molecular Weight ( g/mol ) Notes
Diethyl bromomalonate239.06Starting Material
Aniline93.13Starting Material
This compound 251.28 Desired Product
Over-alkylation Product411.43Diethyl 2-[bis(2,2-diethoxycarbonyl)ethyl]aminobenzene
C-alkylated Product251.28Isomer of the desired product
Mono-hydrolysis Product223.222-(Phenylamino)malonic acid monoethyl ester
Malondianilide254.28N,N'-diphenylmalonamide
Problem 2: My ¹H NMR spectrum is complex. How can I assign the peaks to the product and byproducts?

Answer: ¹H NMR is a powerful tool for identifying the components of your reaction mixture. Here are the expected signals for the desired product and how byproducts will alter the spectrum:

Expected ¹H NMR Spectrum of this compound (in CDCl₃):

  • Aromatic Protons: Multiplets between δ 6.7-7.3 ppm (5H, corresponding to the phenyl group).

  • NH Proton: A broad singlet, typically between δ 4.5-5.5 ppm (1H). The chemical shift can vary with concentration and solvent.

  • CH Proton: A singlet or a doublet (if coupled to NH) around δ 4.5-5.0 ppm (1H).

  • Ester Methylene Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm (4H).

  • Ester Methyl Protons (-OCH₂CH₃): A triplet around δ 1.2 ppm (6H).

Identifying Byproducts in the ¹H NMR Spectrum:

  • Over-alkylation Product:

    • The disappearance of the NH proton signal.

    • The appearance of a new set of malonate ester signals (quartets and triplets), likely with slightly different chemical shifts from the desired product.

    • The aromatic region may become more complex.

  • C-Alkylation Products (ortho- and para-):

    • The integration of the aromatic region will still be 4H (for the substituted ring) plus 5H from the N-phenyl group if a second aniline has not reacted.

    • The substitution pattern on the aniline ring will change. For para-substitution, you would expect to see two doublets in the aromatic region. For ortho-substitution, the pattern will be more complex.

  • Mono-hydrolysis Product:

    • One of the ethyl ester signal sets (quartet and triplet) will be absent or have a reduced integration.

    • A very broad singlet corresponding to the carboxylic acid proton will appear, typically downfield (>10 ppm), although it may not always be observed.

  • Malondianilide:

    • The absence of the characteristic ethyl ester signals (quartet and triplet).

    • A new singlet for the methylene protons (CH₂) of the malonamide backbone, likely around δ 3.5-4.0 ppm.

    • Two broad singlets for the two NH protons, typically downfield.

    • The aromatic region will integrate to 10H.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization of temperature, solvent, and reaction time may be necessary.

  • To a solution of aniline (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base (e.g., K₂CO₃ or Et₃N, 1.2 eq).

  • Slowly add diethyl bromomalonate (1.0 eq) to the stirred mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
  • Eluent System: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point. Adjust the polarity to achieve good separation of the spots.

  • Spotting: On a silica gel TLC plate, spot the aniline and diethyl bromomalonate starting materials as references, along with a co-spot of both, and the reaction mixture.

  • Development: Develop the TLC plate in the chosen eluent system.

  • Visualization:

    • Examine the dried plate under a UV lamp (254 nm).

    • Stain the plate with a potassium permanganate solution to visualize the spots.

Visualizations

Reaction Pathway and Byproduct Formation

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions Aniline Aniline Product 2-Phenylamino-malonic acid diethyl ester Aniline->Product + DEBM C_Alkylation C-Alkylation Product Aniline->C_Alkylation + DEBM (High Temp) DEBM Diethyl Bromomalonate Hydrolysis Hydrolysis Product DEBM->Hydrolysis + H₂O Overalkylation Over-alkylation Product Product->Overalkylation + DEBM Product->Hydrolysis + H₂O Malondianilide Malondianilide Product->Malondianilide + Aniline (High Temp)

Caption: Reaction scheme for the synthesis of this compound and the formation of major byproducts.

Troubleshooting Workflow for Byproduct Identification

Troubleshooting_Workflow Start Complex Reaction Mixture TLC Analyze by TLC (Polarity, Staining) Start->TLC LCMS Analyze by LC-MS (Molecular Weight) TLC->LCMS NMR Analyze by ¹H NMR (Functional Groups, Integration) LCMS->NMR Identify_Byproducts Identify Potential Byproducts NMR->Identify_Byproducts Optimize_Stoichiometry Optimize Stoichiometry (Excess Aniline) Identify_Byproducts->Optimize_Stoichiometry Over-alkylation Lower_Temp Lower Reaction Temperature Identify_Byproducts->Lower_Temp C-alkylation or Malondianilide Anhydrous Use Anhydrous Conditions Identify_Byproducts->Anhydrous Hydrolysis Purification Purify by Column Chromatography Identify_Byproducts->Purification All Byproducts

Caption: A logical workflow for troubleshooting and identifying byproducts in the synthesis of this compound.

References

safe handling and storage procedures for 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl 2-(Phenylamino)malonate and its Derivatives

Welcome to the technical support guide for 2-Phenylamino-malonic acid diethyl ester, a key intermediate in synthetic organic chemistry. This document is designed for researchers, scientists, and drug development professionals to ensure its safe handling and effective use in experimental settings. We will address common questions and troubleshooting scenarios encountered in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

Before handling any chemical, it is crucial to be familiar with its identity and properties. The name "this compound" can refer to closely related structures, most commonly Diethyl 2-(phenylamino)malonate (CAS 6414-58-0) or the often-synthesized enamine variant, Diethyl 2-((phenylamino)methylene)malonate (CAS 54535-22-7). The safety and handling procedures outlined here are applicable to both, with specific notes where reactivity differs.

FAQ: What are the fundamental properties of this compound?

The key properties are summarized below for quick reference. The data primarily corresponds to the more frequently documented methylene derivative.

PropertyValueSource(s)
IUPAC Name diethyl 2-(anilinomethylidene)propanedioate[1]
Synonyms Diethyl 2-((phenylamino)methylene)malonate, Diethyl anilinomethylenemalonate[1]
CAS Number 54535-22-7[1][2]
Molecular Formula C₁₄H₁₇NO₄[1][2]
Molecular Weight 263.29 g/mol [1][2]
Appearance Varies; often a liquid or low-melting solid[3]
Primary Hazards Irritant, Acutely Toxic (Oral)[1][4]

Section 2: Hazard Identification and First Aid

Understanding the specific hazards is the foundation of safe laboratory practice. This compound presents several risks that require conscious mitigation.

FAQ: What are the primary health hazards associated with this compound?

According to the Globally Harmonized System (GHS), this chemical is classified with several hazards.[1][5][6] These are summarized in the table below.

PictogramGHS Hazard CodeHazard StatementSource(s)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
H302Harmful if swallowed[5]
H315Causes skin irritation[1][5]
H319Causes serious eye irritation[1][5]
H335May cause respiratory irritation[1][5]

Causality : The ester and amine functional groups can interact with biological macromolecules. Skin and eye irritation (H315, H319) arise from its ability to disrupt cell membranes upon contact.[1][5] Respiratory irritation (H335) occurs if dust or vapors are inhaled, affecting the sensitive tissues of the respiratory tract.[1][5]

FAQ: What should I do if I am exposed to this chemical?

Immediate and correct first aid is critical. Always show the Safety Data Sheet (SDS) to attending medical personnel.[5]

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.[5]

  • If on Skin: Wash the affected area thoroughly with soap and water.[5] If skin irritation develops or persists, seek medical advice.[5] Contaminated clothing should be removed and washed before reuse.[5]

  • If in Eyes: Rinse cautiously with water for several minutes.[5] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[5] If eye irritation persists, get medical advice or attention.[5]

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[5] Rinse the mouth with water, but do not induce vomiting.[5]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Safe handling is a proactive process. The following workflow and Q&A section detail the necessary precautions from receiving the compound to its use in an experiment.

FAQ: What is the standard workflow for handling this compound safely?

The following diagram outlines the critical steps for minimizing exposure risk.

SafeHandlingWorkflow cluster_prep Preparation cluster_use Active Use cluster_disposal Disposal Receive 1. Receive & Inspect Verify container integrity. Store 2. Log & Store Properly Store per Section 4 guidelines. Receive->Store Review 3. Pre-Use Review Consult SDS and experimental plan. Store->Review PPE 4. Don PPE Lab coat, safety goggles, chemical-resistant gloves. Review->PPE Handling 5. Handle in Ventilated Area Use chemical fume hood. PPE->Handling PostUse 6. Post-Use Cleanup Decontaminate surfaces, remove PPE correctly. Handling->PostUse Waste 7. Segregate Waste Collect in a labeled, sealed container. PostUse->Waste Dispose 8. Final Disposal Transfer to waste management per institutional policy. Waste->Dispose

Caption: Safe handling workflow for diethyl 2-(phenylamino)malonate.

FAQ: What specific PPE is required?

The precautionary statement P280 mandates the use of protective gear.[5]

  • Eye/Face Protection: Wear chemical safety goggles or glasses that conform to NIOSH (US) or EN 166 (EU) standards.[7][8]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid exposing any skin.[9]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood, to avoid breathing dust or vapors.[5][9]

Causality : This level of PPE is mandated by the compound's known hazards. Goggles protect against serious eye irritation (H319), gloves and a lab coat protect against skin irritation (H315), and a fume hood protects against respiratory irritation (H335).[1][5]

Section 4: Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

FAQ: What are the optimal storage conditions?

  • Temperature: For optimal stability, store in cold conditions, such as a refrigerator at 2-8°C.[2][10]

  • Atmosphere: Keep the container tightly sealed in a dry, well-ventilated place.[5][11]

  • Light: Protect from light.[2]

ConditionRecommendationRationale
Temperature 2-8°CSlows potential degradation pathways.
Container Tightly sealedPrevents reaction with atmospheric moisture or oxygen.[5]
Environment Dry, dark, well-ventilatedAvoids hydrolysis and light-induced degradation.[2][5]

FAQ: How can I tell if my compound has degraded?

Visual inspection can sometimes indicate degradation. Look for a significant change in color or the appearance of a new solid precipitate in a liquid sample. For definitive assessment, analytical techniques like NMR spectroscopy or GC-MS can be used to check for the presence of impurities or degradation products.

FAQ: What materials are incompatible with this compound?

While specific reactivity data for this exact compound is limited, related malonic esters are known to be incompatible with:

  • Strong oxidizing agents[3][12]

  • Strong acids[3][12]

  • Strong bases[3][12]

  • Reducing agents[3][12]

Causality : The ester functionalities are susceptible to hydrolysis under strongly acidic or basic conditions. The phenylamino group can be oxidized. Contact with these materials could lead to vigorous reactions or degradation of the compound.

Section 5: Spill, Leak, and Disposal Procedures

Accidents happen. Being prepared with a clear plan is key to mitigating the impact of a spill.

FAQ: How should I clean up a small spill in the lab?

For a small spill, follow this protocol. Always consult your institution's specific safety guidelines.

Experimental Protocol: Small Spill Cleanup

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite, sand, or earth.[3]

  • Collection: Carefully sweep or vacuum the absorbed material or spilled solid into a suitable, labeled container for hazardous waste.[5] Do not generate dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

  • Disposal: Dispose of the sealed waste container and any contaminated cleaning materials according to your institution's approved procedures.[5]

FAQ: How do I dispose of waste containing this chemical?

Chemical waste must be handled by licensed professionals.[13]

  • Collect all waste (unreacted compound, contaminated materials) in a clearly labeled, sealed, and appropriate container.[11]

  • Do not mix with other waste streams unless instructed to do so by your environmental health and safety (EHS) office.[13]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][13]

Section 6: Experimental Troubleshooting & FAQs

This compound is a valuable building block, but like any reagent, its use can present challenges.[2]

FAQ: My reaction to synthesize a heterocyclic compound is giving a low yield. What are common causes?

This compound is often used in cyclization and multicomponent reactions, such as those related to the Gould-Jacobs reaction.[2][14] Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC) or GC to ensure all starting material is consumed before workup.[15][16] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[16]

  • Reagent Purity: The purity of all starting materials is critical. Impurities in the malonate itself or in the other reactants can inhibit the reaction or lead to side products.[15]

  • Side Reactions: Diethyl 2-((arylamino)methylene)malonates can themselves be side-products in some domino reactions.[2][14] Reaction conditions (temperature, solvent, catalyst) must be carefully optimized to favor the desired pathway. For example, some syntheses require Lewis acid catalysts like ZnCl₂ or FeCl₃ to proceed efficiently.[2][14]

  • Workup and Purification Issues: The desired product may be lost during the aqueous workup or purification steps. Ensure the pH is appropriate during extractions and that the chosen chromatography conditions are suitable for separating your product from byproducts.

FAQ: I am having trouble purifying my final product. What strategies are effective?

Purification can be challenging, especially if byproducts have similar polarities to the target molecule.

  • Column Chromatography: This is a standard and effective method. If you experience co-elution (impurities eluting with your product), try optimizing the solvent system.[16] Using a shallower solvent gradient or switching to an isocratic system can improve separation.[16]

  • Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity. The main challenge is finding a suitable solvent or solvent system.

  • Aqueous Workup: A thorough workup with washes of dilute acid, base (e.g., sodium bicarbonate solution), and brine can remove many ionic or water-soluble impurities before chromatography.[16]

FAQ: My compound seems to be decomposing under my reaction conditions. Why might this be happening?

As noted in Section 4, the compound is sensitive to strong acids, bases, and high temperatures.

  • Thermal Instability: Many cyclocondensation reactions require high temperatures, which can lead to decomposition.[17] If possible, explore catalyzed reactions that can proceed under milder conditions.[14]

  • pH Sensitivity: The ester groups are prone to hydrolysis. If your reaction is run in the presence of strong acid or base, or if your workup involves prolonged exposure to non-neutral pH, you may be cleaving the ester groups.

Section 7: References

  • Diethyl 2-((phenylamino)methylene)malonate|54535-22-7. (n.d.). Benchchem. --INVALID-LINK--

  • QW-6192 - Safety Data Sheet. (2023). Combi-Blocks, Inc. --INVALID-LINK--

  • This compound | C13H17NO4 | CID 299984. (n.d.). PubChem, NIH. --INVALID-LINK--

  • 2-Phenylaminomethylene-malonic acid diethyl ester | C14H17NO4 | CID 264327. (n.d.). PubChem, NIH. --INVALID-LINK--

  • Chemical Label for 2-PHENYLAMINOMETHYLENE-MALONIC ACID DIETHYL ESTER. (n.d.). GHS. --INVALID-LINK--

  • Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. (n.d.). Cole-Parmer. --INVALID-LINK--

  • Safety Data Sheet - Malonic Acid. (2015). Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet - Diethyl malonate. (2024). Sigma-Aldrich. --INVALID-LINK--

  • Safety Data Sheet - Diethyl acetylaminomalonate. (2021). Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet - Diethyl malonate. (n.d.). Fisher Scientific. --INVALID-LINK--

  • DIETHYL MALONATE (2,2-D2, 98%) Safety Data Sheet. (n.d.). Cambridge Isotope Laboratories, Inc. --INVALID-LINK--

  • MATERIAL SAFETY DATA SHEET Diethyl malonate. (2024). Merck. --INVALID-LINK--

  • 500109 diethyl malonate safety data sheet. (2013). Vigon International. --INVALID-LINK--

  • Diethyl malonate - Safety Data Sheet. (2011). Sigma-Aldrich. --INVALID-LINK--

  • ICSC 1739 - DIETHYLMALONATE. (n.d.). ILO/WHO. --INVALID-LINK--

  • Safety Data Sheet - Diethyl 2-((phenylamino)methylene)malonate. (2021). Biosynth. --INVALID-LINK--

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023). MDPI. --INVALID-LINK--

  • Diethyl phenylmalonate. (n.d.). Wikipedia. --INVALID-LINK--

  • 2-PHENYLAMINOMETHYLENE-MALONIC ACID DIETHYL ESTER. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Technical Support Center: 2-(2-Aminobut-3-enyl)malonic acid Experiments. (n.d.). Benchchem. --INVALID-LINK--

  • I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? (2016). ResearchGate. --INVALID-LINK--

  • This compound (C13H17NO4). (n.d.). PubChemLite. --INVALID-LINK--

  • Diethyl(phenylacetyl)malonate Properties, Reactions, and Applications. (n.d.). Safrole. --INVALID-LINK--

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). ResearchGate. --INVALID-LINK--

  • Diethyl 2-((phenylamino)methylene)malonate. (n.d.). Fluorochem. --INVALID-LINK--

  • Diethyl malonate. (n.d.). Multichem. --INVALID-LINK--

  • 54535-22-7 | Diethyl 2-((phenylamino)methylene)malonate. (n.d.). ChemScene. --INVALID-LINK--

  • Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)malonate. (n.d.). Benchchem. --INVALID-LINK--

  • Malonates in Cyclocondensation Reactions. (n.d.). PMC, NIH. --INVALID-LINK--

  • Malonic acid, bis(hydroxymethyl)-, diethyl ester. (n.d.). Organic Syntheses. --INVALID-LINK--

References

avoiding common errors in the malonic ester synthesis of 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenylamino-malonic acid diethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges of this specific malonic ester synthesis variant.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yields are consistently low. What are the primary factors affecting the yield of this compound?

Answer:

Low yields in this synthesis typically stem from a few critical areas: suboptimal reaction conditions, degradation of starting materials, and the formation of side products. The reaction of diethyl bromomalonate with aniline is a nucleophilic substitution, and its efficiency is highly dependent on the reaction environment.

  • Suboptimal Base and Solvent Combination: The choice of base is critical. A base that is too strong can lead to the decomposition of the bromomalonate ester. A weak base may not sufficiently facilitate the reaction. Triethylamine or diisopropylethylamine (DIPEA) are commonly used as acid scavengers in similar reactions. The solvent should be inert to the reaction conditions, with acetonitrile or N,N-dimethylformamide (DMF) being suitable choices.

  • Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can promote the formation of side products, such as malondianilides and quinolones. It is advisable to start at room temperature and gently heat if the reaction is sluggish, monitoring the progress by thin-layer chromatography (TLC).

  • Moisture in the Reaction: The presence of water can lead to the hydrolysis of diethyl bromomalonate, reducing the amount of starting material available for the desired reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Question 2: I am observing a significant amount of a high-molecular-weight side product that is difficult to separate from my desired product. What is it and how can I prevent its formation?

Answer:

The most likely high-molecular-weight side product is the N,N'-diphenylmalonamide, formed from the reaction of two equivalents of aniline with one equivalent of diethyl bromomalonate, followed by amidation of the ester groups. At elevated temperatures, this can further cyclize to form quinolone derivatives.

Causality: The initial product, this compound, still possesses an N-H bond. Under the reaction conditions, this secondary amine can be deprotonated, or the ester groups can undergo aminolysis with excess aniline, especially at higher temperatures.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of diethyl bromomalonate relative to aniline (e.g., 1.1 to 1 equivalents) to favor the monosubstituted product.

  • Lower Reaction Temperature: Perform the reaction at room temperature or with gentle heating (e.g., 40-50°C) to minimize the rate of the secondary reactions. Monitor the reaction closely by TLC to determine the optimal reaction time.

  • Slow Addition of Aniline: Adding the aniline dropwise to the solution of diethyl bromomalonate can help to maintain a low concentration of the nucleophile, further disfavoring the formation of the disubstituted product.

Question 3: My purified product is colored, suggesting the presence of impurities. What are these impurities and how can I remove them?

Answer:

Colored impurities in reactions involving aniline are often due to oxidation products of aniline itself. Aniline is susceptible to oxidation, which can be accelerated by air, light, and trace metal impurities, leading to the formation of highly colored polymeric species.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential. Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted aniline and the amine base. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.

  • Column Chromatography: The most effective method for removing colored impurities and separating the desired product from side products is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.[1] A solvent system of n-hexane and ethyl acetate is a good starting point for test recrystallizations.[1]

Experimental Workflow & Side Product Formation

reagents Diethyl Bromomalonate + Aniline product 2-Phenylamino-malonic acid diethyl ester (Desired Product) reagents->product Nucleophilic Substitution (Controlled Conditions) side_product1 N,N'-Diphenylmalonamide (Side Product) product->side_product1 + Aniline (Excess Aniline/High Temp) side_product2 Quinolone Derivatives (Side Product at High Temp) side_product1->side_product2 Cyclization (High Temp)

References

Technical Support Center: Strategies to Increase the Purity of 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Phenylamino-malonic acid diethyl ester (also known as diethyl 2-anilinomalonate). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve high purity in your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, offering explanations grounded in chemical principles and actionable solutions.

Q1: My crude this compound is a dark oil or discolored solid. What causes this and how can I decolorize it?

A1: Discoloration in the crude product is a common issue and typically arises from the formation of oxidized and polymeric impurities. The aniline moiety is particularly susceptible to oxidation, especially when exposed to air and light, or in the presence of trace metal impurities from reagents.

Causality:

  • Oxidation of Aniline: The amino group on the phenyl ring can oxidize to form highly colored nitroso, nitro, and azo compounds, as well as polymeric materials. This process can be accelerated by heat and residual acidic or basic catalysts from the synthesis.

  • Side Reactions: In some synthetic routes, such as the reaction of aniline with diethyl bromomalonate, side reactions like N,N-dialkylation can lead to colored byproducts.

Solutions:

  • Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount (1-2% w/w) of activated charcoal.

    • Heat the mixture at reflux for 15-30 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal. Caution: Do not add charcoal to a boiling solution as it can cause bumping.[1]

  • Aqueous Work-up: A thorough aqueous work-up before crystallization can remove residual acids, bases, and some water-soluble impurities. Washing the organic layer with a mild reducing agent solution, such as sodium bisulfite, can sometimes help to reduce colored oxidized species.

Q2: I've performed a single-solvent recrystallization, but my product purity is not satisfactory. What are my next steps?

A2: While a single-solvent recrystallization is a straightforward initial step, achieving high purity often requires more refined techniques, especially if impurities have similar solubility profiles to the product.

Next Steps:

  • Two-Solvent Recrystallization: This technique is ideal when no single solvent provides the desired solubility differential (highly soluble when hot, poorly soluble when cold). A common approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.[1][2]

    Solvent System Rationale
    Ethanol/WaterEthanol is a good solvent for the ester, while water acts as the anti-solvent.
    Ethyl Acetate/HexaneEthyl acetate solubilizes the compound, and hexane induces precipitation.
    Dichloromethane/HexaneDichloromethane is a good solvent, with hexane as the anti-solvent.
  • Column Chromatography: For complex impurity profiles or when recrystallization is ineffective, silica gel column chromatography is the method of choice. It separates compounds based on their polarity.[3]

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of the more polar ethyl acetate. The product, being moderately polar, should elute after non-polar impurities.

Q3: My product "oiled out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common for compounds with lower melting points or when the solution is supersaturated at a higher temperature.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling.

  • Lower the Initial Concentration: Use more solvent to dissolve the compound initially. This reduces the saturation point and can prevent premature precipitation as an oil.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

Q4: My NMR spectrum shows signals that I suspect are from hydrolysis or decarboxylation. How can I confirm this and prevent it?

A4: this compound is susceptible to hydrolysis of the ester groups and subsequent decarboxylation, especially in the presence of acid or base and heat.[4]

Impurity Identification and Prevention:

  • Hydrolysis Products:

    • Mono-acid mono-ester: Look for a downfield shift of the alpha-proton and the disappearance of one of the ethyl ester signal sets in the ¹H NMR.

    • Di-acid: This is more polar and may not be visible in a standard CDCl₃ NMR if it precipitates.

  • Decarboxylation Product:

    • Ethyl 2-(phenylamino)acetate: The malonate methine proton signal will be replaced by a methylene (CH₂) signal.

Prevention:

  • Neutral pH: Ensure all work-up steps are performed under neutral conditions. If an acid or base wash is necessary, follow it with a water wash to neutrality.

  • Anhydrous Conditions: Use dry solvents and glassware to minimize water content.

  • Moderate Temperatures: Avoid prolonged heating, especially under acidic or basic conditions. Concentrate solutions under reduced pressure at moderate temperatures.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.

Q: What are the primary analytical techniques to assess the purity of this compound? A:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.[3]

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and monitor the progress of purification by column chromatography.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.

Q: What are the main types of impurities to expect from the synthesis of this compound? A:

  • Unreacted Starting Materials: Aniline and diethyl bromomalonate (or other malonate derivatives).

  • Over-alkylation Products: Diethyl 2,2-bis(phenylamino)malonate, though sterically hindered, may form in small amounts.

  • Oxidation Products: Colored impurities from the oxidation of the aniline moiety.

  • Hydrolysis/Decarboxylation Products: As discussed in the troubleshooting section.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol is effective for removing impurities with different polarities from the target compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (e.g., 50:50 mixture).

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating impurities with polarities similar to the product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this onto a small amount of silica gel, evaporate the solvent, and carefully add the dried sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 5% ethyl acetate in hexanes.

    • Gradually increase the polarity of the eluent. A suggested gradient is:

      • 5% Ethyl Acetate in Hexanes (2 column volumes)

      • 10% Ethyl Acetate in Hexanes (4 column volumes)

      • 15-20% Ethyl Acetate in Hexanes to elute the product

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product.

  • Product Recovery:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified product under high vacuum.

Visualizations

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up Crude->Workup Remove salts, residual acid/base Recrystallization Recrystallization Workup->Recrystallization Initial Purification Column Column Chromatography Workup->Column Complex Mixture Recrystallization->Column Impure Pure Pure Product (>98%) Recrystallization->Pure High Purity Column->Pure High Purity

Caption: General purification workflow for this compound.

ImpurityFormation cluster_synthesis Synthesis Conditions cluster_impurities Potential Impurities Aniline Aniline Oxidized Oxidized Aniline (Colored Impurities) Aniline->Oxidized Air/Heat Product 2-Phenylamino-malonic acid diethyl ester Aniline->Product DEM Diethyl Malonate Derivative DEM->Product Hydrolyzed Hydrolysis Products (Mono/Di-acid) Decarboxylated Decarboxylation Product Hydrolyzed->Decarboxylated Heat, -CO₂ Product->Hydrolyzed H₂O, Acid/Base

Caption: Potential pathways for impurity formation.

References

Validation & Comparative

A Comparative Spectroscopic Guide to Diethyl 2-(Phenylamino)malonate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of molecules is paramount. Diethyl 2-(phenylamino)malonate, a key intermediate in the synthesis of various heterocyclic compounds, demands rigorous characterization to ensure purity and confirm its chemical identity. This guide provides an in-depth spectral analysis of diethyl 2-(phenylamino)malonate, offering a comparative perspective against two structurally related alternatives: diethyl aminomalonate and diethyl phenylmalonate. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we will delineate the unique spectral signatures of each compound, providing researchers and drug development professionals with a robust framework for their analytical workflows.

The Importance of Comprehensive Spectral Characterization

The journey from a synthesized molecule to a viable drug candidate is paved with analytical checkpoints. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a fingerprint unique to each compound. For a molecule like diethyl 2-(phenylamino)malonate, where the interplay between the phenyl, amino, and malonate moieties dictates its reactivity and potential biological activity, a multi-faceted spectroscopic approach is not just best practice—it is a necessity. This guide will demonstrate how ¹H and ¹³C NMR spectroscopy reveal the electronic environment of each proton and carbon atom, IR spectroscopy identifies key functional groups, and mass spectrometry provides information on the molecular weight and fragmentation patterns, which are crucial for confirming the structure.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide a wealth of information about the connectivity and spatial arrangement of atoms.

Diethyl 2-(Phenylamino)malonate: Predicted Spectral Data

Due to the limited availability of public experimental spectra for diethyl 2-(phenylamino)malonate, a predicted ¹H NMR spectrum is presented here for illustrative purposes. The predicted chemical shifts highlight the expected proton environments.

The key distinguishing feature is the presence of signals corresponding to the phenyl group protons, which are absent in diethyl aminomalonate. The N-H proton signal is also a crucial diagnostic peak.

Comparative Analysis with Diethyl Aminomalonate and Diethyl Phenylmalonate
Proton Environment Diethyl 2-(Phenylamino)malonate (Predicted) Diethyl Aminomalonate (Experimental) Diethyl Phenylmalonate (Experimental)
-CH₃ (Ethyl)~1.3 ppm (t)1.33 ppm (t)1.24 ppm (t)
-CH₂- (Ethyl)~4.3 ppm (q)4.34 ppm (q)4.20 ppm (q)
α-CH~5.0 ppm (d)5.04 ppm (s)4.61 ppm (s)
N-HVariable, broad~9.2 ppm (broad s)-
Aromatic C-H~6.8-7.3 ppm (m)-7.32-7.40 ppm (m)

Note: "t" denotes a triplet, "q" a quartet, "s" a singlet, "d" a doublet, and "m" a multiplet.

The comparison reveals distinct differences. The aromatic protons in diethyl 2-(phenylamino)malonate and diethyl phenylmalonate appear in the downfield region (around 7.3-7.4 ppm), a clear differentiator from diethyl aminomalonate. The α-CH proton of diethyl 2-(phenylamino)malonate is expected to be a doublet due to coupling with the N-H proton, whereas it is a singlet in the other two compounds. The chemical shift of the α-CH is also influenced by the substituent, with the phenylamino group causing a downfield shift compared to the phenyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Diethyl 2-(Phenylamino)malonate: Predicted Spectral Data

A predicted ¹³C NMR spectrum for diethyl 2-(phenylamino)malonate is used here to illustrate the expected carbon resonances.

The presence of multiple signals in the aromatic region (115-145 ppm) is a key characteristic of diethyl 2-(phenylamino)malonate.

Comparative Analysis with Diethyl Aminomalonate and Diethyl Phenylmalonate
Carbon Environment Diethyl 2-(Phenylamino)malonate (Predicted) Diethyl Aminomalonate (Experimental) Diethyl Phenylmalonate (Experimental)
-CH₃ (Ethyl)~14 ppm13.8 ppm~14 ppm
-CH₂- (Ethyl)~62 ppm-~61 ppm
α-CH~58 ppm55.0 ppm~58 ppm
Aromatic C~115-145 ppm-~127-138 ppm
C=O (Ester)~167 ppm-~167 ppm

The ¹³C NMR data clearly distinguishes the three compounds. Diethyl aminomalonate lacks aromatic carbon signals. Both diethyl 2-(phenylamino)malonate and diethyl phenylmalonate show signals for the ester carbonyl group at a similar chemical shift. The α-carbon signal is also present in all three, with its chemical shift slightly varying depending on the substituent. The key differentiator for diethyl 2-(phenylamino)malonate is the set of signals corresponding to the phenyl ring carbons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds. Specific bonds absorb infrared radiation at characteristic frequencies.

Diethyl 2-(Phenylamino)malonate: Expected Absorptions

Based on its structure, the following key IR absorptions are expected for diethyl 2-(phenylamino)malonate:

  • N-H Stretch: A medium intensity band around 3300-3500 cm⁻¹.[1]

  • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.[2]

  • sp³ C-H Stretch: Medium to strong bands just below 3000 cm⁻¹.[2]

  • C=O Stretch (Ester): A strong, sharp band around 1735-1750 cm⁻¹.[3]

  • C=C Stretch (Aromatic): Medium intensity bands around 1450-1600 cm⁻¹.[2]

  • C-N Stretch: A medium intensity band in the fingerprint region.

  • C-O Stretch (Ester): Strong bands in the 1000-1300 cm⁻¹ region.[3]

Comparative Analysis of IR Spectra
Vibrational Mode Diethyl 2-(Phenylamino)malonate (Expected) Diethyl Aminomalonate (Experimental) Diethyl Phenylmalonate (Experimental)
N-H Stretch~3300-3500 cm⁻¹3326 cm⁻¹-
Aromatic C-H Stretch>3000 cm⁻¹->3000 cm⁻¹
sp³ C-H Stretch<3000 cm⁻¹2921, 2853 cm⁻¹2983 cm⁻¹
C=O Stretch (Ester)~1735-1750 cm⁻¹1729 cm⁻¹~1690-1735 cm⁻¹
C=C Stretch (Aromatic)~1450-1600 cm⁻¹-Present
Mono-substituted Benzene Bend--728 cm⁻¹

The IR spectra provide clear distinguishing features. The N-H stretching vibration is present in both diethyl 2-(phenylamino)malonate and diethyl aminomalonate but absent in diethyl phenylmalonate. Conversely, the aromatic C-H and C=C stretching vibrations are characteristic of diethyl 2-(phenylamino)malonate and diethyl phenylmalonate. The presence of a strong C=O stretching band is common to all three ester compounds.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation patterns.

Diethyl 2-(Phenylamino)malonate: Fragmentation Pattern

The mass spectrum of diethyl 2-(phenylamino)malonate is expected to show a molecular ion peak [M]⁺ at m/z 251. Key fragmentation pathways would likely involve the loss of ethoxy (-OC₂H₅, 45 Da) and ethoxycarbonyl (-COOC₂H₅, 73 Da) groups. Characteristic fragments at m/z 178 and 104 have been reported.[4]

Comparative Fragmentation Analysis
Compound Molecular Ion (m/z) Key Fragments (m/z)
Diethyl 2-(Phenylamino)malonate251206 (M-45), 178 (M-73), 104
Diethyl Aminomalonate175 (as free base)102, 74
Diethyl Phenylmalonate236163 (M-73), 118, 91 (tropylium ion)

The molecular ion peak immediately differentiates the three compounds. The fragmentation patterns are also distinct. Diethyl phenylmalonate characteristically loses a phenyl group or forms a stable tropylium ion at m/z 91. The fragmentation of diethyl 2-(phenylamino)malonate will be influenced by the phenylamino group, leading to fragments containing this moiety.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended:

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place the sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a GC inlet.

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-500.

    • Scan speed: 1-2 seconds per scan.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing the Characterization Workflow and Molecular Structure

To conceptualize the analytical process and the structure of the target molecule, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison Sample Diethyl 2-(Phenylamino)malonate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Alternatives Structure->Comparison Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectral characterization of organic compounds.

G N N H H N->H C_alpha C N->C_alpha C_ph1 C N->C_ph1 H_alpha H C_alpha->H_alpha C_co1 C C_alpha->C_co1 C_co2 C C_alpha->C_co2 O1_1 O C_co1->O1_1 = O1_2 O C_co1->O1_2 C_et1_1 CH₂ O1_2->C_et1_1 O2_1 O C_co2->O2_1 = O2_2 O C_co2->O2_2 C_et2_1 CH₂ O2_2->C_et2_1 C_et1_2 CH₃ C_et1_1->C_et1_2 C_et2_2 CH₃ C_et2_1->C_et2_2 C_ph2 C C_ph1->C_ph2 C_ph3 C C_ph2->C_ph3 C_ph4 C C_ph3->C_ph4 C_ph5 C C_ph4->C_ph5 C_ph6 C C_ph5->C_ph6 C_ph6->C_ph1

Caption: Structure of Diethyl 2-(Phenylamino)malonate.

Conclusion

The spectral characterization of diethyl 2-(phenylamino)malonate, when compared with its structural analogs, diethyl aminomalonate and diethyl phenylmalonate, reveals a unique set of spectroscopic fingerprints. The presence and specific signals of the phenyl and amino groups in the NMR and IR spectra, along with a distinct molecular ion and fragmentation pattern in the mass spectrum, allow for unambiguous identification. This guide underscores the necessity of a multi-technique approach for the robust characterization of organic molecules in a research and development setting. By understanding the characteristic spectral features outlined herein, scientists can confidently verify the structure and purity of these important synthetic intermediates.

References

A Comparative Guide to the Synthetic Strategies for 2-Phenylamino-malonic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Phenylamino-malonic Acid Diethyl Ester

This compound, also known as diethyl anilinomalonate, is a valuable synthetic intermediate in organic and medicinal chemistry. Its structural motif, featuring a phenylamino group attached to a malonic ester backbone, serves as a versatile building block for the synthesis of a diverse array of heterocyclic compounds, including quinolones, benzodiazepines, and other pharmacologically active agents. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance in drug discovery and development. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound can be broadly approached through four distinct strategies:

  • Nucleophilic Substitution: The direct reaction of a halo-malonic ester with aniline.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of an aryl halide with an amino-malonic ester derivative.

  • Ullmann Condensation: A copper-catalyzed N-arylation of an amino-malonic ester derivative.

  • Reductive Amination: The reaction of a keto-malonic ester with aniline, followed by reduction.

This guide will delve into the mechanistic underpinnings, experimental procedures, and a comparative analysis of the advantages and disadvantages of each of these synthetic routes.

Method 1: Nucleophilic Substitution of Diethyl 2-Bromomalonate

This classical approach represents the most direct route to this compound, involving the displacement of a bromide leaving group from diethyl 2-bromomalonate by aniline.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. Aniline, acting as the nucleophile, attacks the electrophilic carbon atom bearing the bromine atom, leading to the formation of a C-N bond and the displacement of the bromide ion. The presence of a base is often beneficial to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation of the aniline nucleophile.

Experimental Protocol

Materials:

  • Diethyl 2-bromomalonate

  • Aniline

  • Triethylamine (or another suitable non-nucleophilic base)

  • Toluene (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of diethyl 2-bromomalonate (1.0 eq) in toluene, add aniline (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium bromide salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Discussion

The primary advantage of this method lies in its simplicity and the ready availability of the starting materials. However, potential drawbacks include the formation of dialkylated byproducts and the need for elevated temperatures, which may not be suitable for substrates with sensitive functional groups. The use of a slight excess of aniline and a base is crucial to drive the reaction to completion and to scavenge the acid produced.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In the context of synthesizing our target molecule, this would involve the coupling of an aryl halide (e.g., bromobenzene or iodobenzene) with diethyl aminomalonate.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:[1][2]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (diethyl aminomalonate) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide Ar-X->Oxidative_Addition Pd(II)_Complex L2Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine H-N(R)CH(CO2Et)2 Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd_Amido_Complex L2Pd(Ar)(N(R)CH(CO2Et)2) Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-N(R)CH(CO2Et)2 Reductive_Elimination->Product

Experimental Protocol

Materials:

  • Bromobenzene (or Iodobenzene)

  • Diethyl aminomalonate hydrochloride[3]

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., BINAP, XPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine palladium(II) acetate (0.05 eq) and the phosphine ligand (0.08 eq) in anhydrous toluene.

  • Add the aryl halide (1.0 eq), diethyl aminomalonate hydrochloride (1.2 eq), and the base (2.5 eq).

  • Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Discussion

The Buchwald-Hartwig amination offers a broader substrate scope and generally higher yields compared to the classical nucleophilic substitution, especially for less reactive aryl halides.[4] The choice of ligand and base is critical for the success of the reaction and often requires optimization. A significant drawback is the cost and air-sensitivity of the palladium catalyst and phosphine ligands, as well as the need for strictly anhydrous and inert reaction conditions.

Method 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds and presents an alternative to the palladium-catalyzed methods.[5] This reaction typically requires higher temperatures than the Buchwald-Hartwig amination.

Reaction Mechanism

The mechanism of the Ullmann condensation is thought to involve the following steps:

  • Formation of a copper(I) amide from the amine and a copper(I) source.

  • Oxidative addition of the aryl halide to the copper(I) amide to form a copper(III) intermediate.

  • Reductive elimination from the copper(III) species to yield the N-arylated product and a copper(I) halide.

Ullmann_Condensation_Mechanism Cu(I)X Copper(I) Halide Cu_Amide_Formation Copper Amide Formation Cu(I)X->Cu_Amide_Formation Amine H-N(R)CH(CO2Et)2 Amine->Cu_Amide_Formation Base Base Base->Cu_Amide_Formation Cu_Amide Cu-N(R)CH(CO2Et)2 Cu_Amide_Formation->Cu_Amide Oxidative_Addition Oxidative Addition Cu_Amide->Oxidative_Addition Ar-X Aryl Halide Ar-X->Oxidative_Addition Cu(III)_Complex X-Cu(Ar)(N(R)CH(CO2Et)2) Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Regenerates Catalyst Product Ar-N(R)CH(CO2Et)2 Reductive_Elimination->Product

Experimental Protocol

Materials:

  • Iodobenzene (or Bromobenzene)

  • Diethyl aminomalonate hydrochloride[3]

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • A base (e.g., potassium carbonate, cesium carbonate)

  • A high-boiling polar solvent (e.g., DMF, NMP, or DMSO)

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a reaction vessel, add copper(I) iodide (0.1 eq), the ligand (0.2 eq), the aryl halide (1.0 eq), diethyl aminomalonate hydrochloride (1.2 eq), and the base (2.5 eq).

  • Add the anhydrous solvent and heat the mixture to a high temperature (typically 120-160 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with ethyl acetate.

  • Filter through Celite to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Discussion

The Ullmann condensation offers a more cost-effective alternative to palladium-catalyzed methods. However, it often requires harsher reaction conditions, including higher temperatures and longer reaction times. The substrate scope can be more limited, and the removal of copper residues from the final product can be challenging.

Method 4: Reductive Amination of Diethyl 2-Oxomalonate

Reductive amination provides an alternative pathway that avoids the use of halogenated starting materials. This method involves the in-situ formation of an enamine or imine intermediate from diethyl 2-oxomalonate (diethyl ketomalonate) and aniline, which is then reduced to the desired product.

Reaction Mechanism

The reaction proceeds in two steps:

  • Enamine/Imine Formation: Aniline adds to the carbonyl group of diethyl 2-oxomalonate to form a hemiaminal intermediate, which then dehydrates to form an enamine or imine.

  • Reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, selectively reduces the C=N or C=C bond of the intermediate to yield the final product.

Reductive_Amination_Mechanism Ketomalonate EtO2C-C(=O)-CO2Et Enamine_Formation Enamine/Imine Formation Ketomalonate->Enamine_Formation Aniline Ph-NH2 Aniline->Enamine_Formation Intermediate Enamine/Imine Enamine_Formation->Intermediate Reduction Reduction Intermediate->Reduction Reducing_Agent [H] Reducing_Agent->Reduction Product EtO2C-CH(NHPh)-CO2Et Reduction->Product

Experimental Protocol

Materials:

  • Diethyl 2-oxomalonate

  • Aniline

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or another suitable protic solvent

  • Acetic acid (to maintain a slightly acidic pH for imine formation)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve diethyl 2-oxomalonate (1.0 eq) and aniline (1.1 eq) in methanol.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Cool the reaction mixture in an ice bath and slowly add the reducing agent (1.5 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the careful addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Discussion

Reductive amination is a mild and efficient method that avoids the use of transition metal catalysts and harsh reagents.[6][7] The use of selective reducing agents like sodium cyanoborohydride is advantageous as they do not reduce the ester functionalities. A key challenge can be the stability of diethyl 2-oxomalonate, which can be prone to hydration. Careful control of the reaction pH is also important to balance imine formation and the stability of the reducing agent.

Comparative Analysis of Synthetic Methods

MethodKey AdvantagesKey DisadvantagesTypical YieldsReagent Cost & Safety
Nucleophilic Substitution Simple procedure, readily available starting materials.Potential for dialkylation, requires high temperatures.ModerateLow cost, but diethyl bromomalonate is a lachrymator.
Buchwald-Hartwig Amination High yields, broad substrate scope, milder conditions than Ullmann.Expensive and air-sensitive catalyst/ligand, requires inert atmosphere.HighHigh cost for palladium catalyst and ligands.
Ullmann Condensation More cost-effective than palladium catalysis.Harsh reaction conditions (high temp.), difficult catalyst removal.Moderate to HighLower catalyst cost than palladium, but high-boiling solvents are used.
Reductive Amination Mild conditions, avoids transition metals and halides.Substrate (diethyl 2-oxomalonate) can be unstable, requires careful pH control.Good to HighModerate cost, sodium cyanoborohydride is toxic.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the researcher, including scale, cost, and available equipment.

  • For small-scale laboratory synthesis where simplicity and cost are primary concerns, Nucleophilic Substitution offers a straightforward approach, provided that potential side reactions are carefully managed.

  • For high-yield and high-purity requirements , particularly in the context of medicinal chemistry where functional group tolerance is crucial, the Buchwald-Hartwig Amination is often the method of choice, despite its higher cost and more demanding experimental setup.

  • The Ullmann Condensation presents a viable, more economical alternative to the Buchwald-Hartwig amination, especially for large-scale production where catalyst cost is a significant factor, although it may require more rigorous process optimization.

  • Reductive Amination is an excellent option when a mild, metal-free synthesis is desired, and it can provide high yields under carefully controlled conditions.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the most appropriate synthetic strategy for their specific application.

References

A Senior Application Scientist's Guide to the Reactivity of Substituted Malonates: A Comparative Analysis of 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, malonic esters are cornerstone reagents, prized for their versatility in forming carbon-carbon bonds. The classic malonic ester synthesis provides a reliable pathway to a vast array of substituted carboxylic acids. However, the reactivity of the malonate core is profoundly influenced by the nature of the substituent at its central α-carbon. Understanding these substituent effects is critical for reaction design, optimization, and the synthesis of complex target molecules.

This guide provides an in-depth comparison of the reactivity of 2-Phenylamino-malonic acid diethyl ester with other common malonates. We will dissect how the introduction of an amino-phenyl group fundamentally alters the electronic and steric landscape of the molecule, shifting its reactive profile away from the canonical pathways observed for unsubstituted or alkyl-substituted malonates.

The Foundation: Understanding Malonate Reactivity

The utility of diethyl malonate and its derivatives stems from the unique acidity of the protons on the α-carbon, located between the two electron-withdrawing carbonyl groups. For diethyl malonate, the pKa of these protons is approximately 13, allowing for facile deprotonation by a moderately strong base, such as sodium ethoxide, to form a highly stabilized enolate. This enolate is a soft nucleophile, readily participating in SN2 reactions with alkyl halides.

The complete synthetic sequence—enolization, alkylation, ester hydrolysis, and finally, heat-induced decarboxylation—transforms an alkyl halide into a carboxylic acid with a two-carbon extension.

G cluster_workflow General Malonic Ester Synthesis Workflow Start Diethyl Malonate Enolization Enolization (e.g., NaOEt) Start->Enolization Enolate Stabilized Enolate Enolization->Enolate Alkylation Alkylation (R-X, SN2) Enolate->Alkylation Substituted_Ester Substituted Malonic Ester Alkylation->Substituted_Ester Hydrolysis Hydrolysis (H3O+, heat) Substituted_Ester->Hydrolysis Diacid Malonic Acid Derivative Hydrolysis->Diacid Decarboxylation Decarboxylation (-CO2) Diacid->Decarboxylation Final_Product Substituted Acetic Acid Decarboxylation->Final_Product

Caption: General workflow of the malonic ester synthesis.

A crucial experimental consideration is the choice of base. To prevent transesterification, the alkoxide base should always match the alkyl group of the ester (e.g., sodium ethoxide for diethyl esters).

A Comparative Analysis of Reactivity

The substituent at the α-carbon dictates the reactivity of the malonate. We will compare the benchmark, diethyl malonate, with its phenyl- and phenylamino-substituted counterparts.

Diethyl Malonate: The Benchmark

As the parent compound, diethyl malonate's reactivity is the standard. Its two acidic α-protons allow for either mono- or di-alkylation. The selective synthesis of the mono-alkylated product can be favored by using one equivalent of base and the alkylating agent. To achieve di-alkylation, a second equivalent of base is added after the initial mono-alkylation is complete, followed by the addition of a second alkylating agent.

Diethyl Phenylmalonate: The Effect of an Aryl Substituent

Introducing a phenyl group at the α-position has two major consequences:

  • Electronic Effect: The phenyl group is weakly electron-withdrawing, which can slightly increase the acidity of the remaining α-proton, facilitating the second alkylation step if desired.

  • Steric Hindrance: The bulky phenyl group can sterically impede the approach of the enolate to the electrophile, potentially slowing down the rate of alkylation compared to the unsubstituted analogue.

It is important to note that the direct synthesis of diethyl phenylmalonate via alkylation with an aryl halide is generally inefficient due to the poor reactivity of aryl halides in SN2 reactions. Alternative methods, such as a Claisen condensation of ethyl phenylacetate with diethyl oxalate followed by decarbonylation, are typically employed.

This compound: A Paradigm Shift in Reactivity

The introduction of a phenylamino (-NHPh) group at the α-carbon fundamentally alters the molecule's reactive profile. The primary reactive site shifts from the α-carbon to the nitrogen atom.

G cluster_reactivity Comparison of Primary Reactive Sites Malonate_Struct Diethyl Malonate (R = H) Alpha_Carbon α-Carbon (pKa ≈ 13) Malonate_Struct->Alpha_Carbon Primary Nucleophilic Site Phenylamino_Struct This compound (R = NHPh) Nitrogen_Proton N-H Proton Phenylamino_Struct->Nitrogen_Proton Primary Nucleophilic & Acidic Site

Caption: Shift in the primary reactive site from the α-carbon to the nitrogen.

Key Differences in Reactivity:

  • Loss of α-Carbon Reactivity: The α-carbon in this compound is tertiary and lacks an acidic proton. Therefore, it cannot be deprotonated to form an enolate and cannot undergo the characteristic C-alkylation reactions of the malonic ester synthesis.

  • Emergence of N-H Acidity: The new focal point of reactivity is the proton on the nitrogen atom. While less acidic than the α-protons of diethyl malonate, this N-H proton can be removed by a suitable base. The resulting N-anion is stabilized by resonance with the two adjacent carbonyl groups, making it a potent nucleophile.

  • Steric and Electronic Effects: The phenylamino group is sterically demanding, which can hinder reactions at the nearby ester carbonyls (e.g., hydrolysis). Electronically, the nitrogen's lone pair can participate in resonance, influencing the overall electron density of the molecule. This donation of electron density makes the α-carbon electron-rich and not susceptible to nucleophilic attack, while simultaneously stabilizing the positive charge that would develop on the nitrogen during electrophilic attack.

This shift means that this compound will undergo reactions typical of secondary amines, such as N-alkylation and N-acylation, rather than the C-alkylation seen in traditional malonic ester synthesis.

Data Presentation: Comparative Reactivity Overview

The following table summarizes the key differences in reactivity between diethyl malonate and this compound.

FeatureDiethyl MalonateThis compoundCausality
Primary Acidic Site α-Carbon (C-H)Amino Group (N-H)The α-carbon in the phenylamino derivative is tertiary and lacks a proton.
Approximate pKa ~13 (for α-H)>17 (estimated for N-H)The inductive effect of two carbonyls strongly acidifies the α-protons. The N-H acidity is lower but still significant.
Primary Reaction Type C-Alkylation (SN2)N-Alkylation, N-AcylationThe nucleophilic site shifts from the α-carbon enolate to the nitrogen anion.
Susceptibility to Dialkylation Yes (at α-carbon)Not applicable (at α-carbon)Requires two acidic protons at the same site.
Key Electronic Feature Enolate formation stabilized by two carbonyls.N-anion formation stabilized by two carbonyls.Resonance stabilization is key to the nucleophilicity of both species.
Dominant Steric Factor Minimal (for first alkylation)Bulky Phenylamino groupThe -NHPh group sterically shields the carbonyl groups and the α-carbon.

Experimental Protocols: A Tale of Two Malonates

The choice of experimental protocol is dictated entirely by the substrate's inherent reactivity. Below are representative protocols that highlight the divergent chemical behavior of these two malonates.

Protocol 1: Mono-alkylation of Diethyl Malonate (Benchmark)

This protocol describes a standard procedure for the C-alkylation of diethyl malonate, a cornerstone of the malonic ester synthesis.

  • Base Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N2 or Ar), prepare sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq) dropwise via the addition funnel. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.0 eq) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Causality Note: The use of sodium ethoxide as the base is critical for generating the nucleophilic enolate without causing unwanted transesterification. The SN2 reaction proceeds efficiently with primary and some secondary alkyl halides.

Protocol 2: N-Acylation of this compound (Illustrative)

This hypothetical protocol illustrates the shift in reactivity to the nitrogen atom. The goal is to acylate the amino group, a reaction impossible with standard diethyl malonate.

  • Substrate Dissolution: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath (0 °C). Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate. Purify the resulting N-acylated product by column chromatography.

Causality Note: Here, the reaction does not proceed via an enolate. Instead, the nitrogen's lone pair acts as the nucleophile, attacking the electrophilic carbonyl of the acylating agent. The added base neutralizes the HCl or acetic acid byproduct formed during the reaction.

G cluster_logic Substituent-Directed Reactivity Pathway Start Malonate Derivative Decision Substituent at α-Carbon? Start->Decision Path_H R = H, Alkyl (Acidic α-Proton) Decision->Path_H Yes Path_NHPh R = NHPh (No Acidic α-Proton) Decision->Path_NHPh No Reaction_C C-Alkylation Pathway Path_H->Reaction_C Reaction_N N-Alkylation / N-Acylation Pathway Path_NHPh->Reaction_N

Caption: Logical flow of how the α-substituent dictates the reaction pathway.

Conclusion and Outlook

The reactivity of malonic esters is not monolithic; it is a tunable property governed by the substituent at the α-position. While diethyl malonate serves as a versatile precursor for substituted acetic acids via C-alkylation, this compound presents a completely different synthetic utility. Its reactivity is dominated by the nucleophilic character of the nitrogen atom, opening pathways for N-alkylation and N-acylation. This makes it a valuable building block for synthesizing nitrogen-containing compounds, such as substituted amino acids or heterocyclic structures, which are inaccessible through the traditional malonic ester synthesis.

For the researcher and drug development professional, recognizing this fundamental shift in reactivity is paramount. It allows for the rational design of synthetic routes, avoiding failed reactions based on flawed mechanistic assumptions and instead leveraging the unique electronic and steric properties of each substrate to achieve the desired molecular architecture.

A Senior Application Scientist's Guide to 2-Phenylamino-malonic acid diethyl ester in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of malonic ester derivatives, 2-Phenylamino-malonic acid diethyl ester and its in situ generated precursor from aniline and diethyl ethoxymethylenemalonate (DEEM), stand out as pivotal intermediates, particularly in the construction of heterocyclic scaffolds. This guide provides an in-depth, experience-driven comparison of the advantages and disadvantages of employing this reagent, benchmarked against common alternatives and supported by experimental data.

The Strategic Value of this compound

This compound is most prominently utilized as a key intermediate in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[1][2][3] The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, antimalarial, and anticancer agents.[4][5] The utility of this malonate derivative stems from its bifunctional nature: the nucleophilic aniline moiety and the reactive malonate component poised for cyclization.

Core Advantages in Synthetic Applications

The primary advantage of using this compound, or its precursors, lies in its direct and versatile route to quinolones via the Gould-Jacobs reaction. This classical method, while mature, remains a cornerstone of heterocyclic synthesis for several reasons:

  • Convergent Synthesis: The reaction brings together an aniline and a malonate derivative in a convergent manner, rapidly building molecular complexity.[1]

  • Access to Privileged Scaffolds: It provides reliable access to the 4-hydroxyquinoline core, a key pharmacophore in numerous bioactive molecules.[4]

  • Substituent Diversity: The use of substituted anilines allows for the introduction of a wide range of functionalities onto the benzenoid ring of the resulting quinoline.[3]

  • Modern Adaptations: While traditionally requiring high temperatures, the advent of microwave-assisted synthesis has drastically reduced reaction times and improved yields, making the Gould-Jacobs reaction more amenable to high-throughput synthesis and library generation.[6][7][8][9][10]

Critical Disadvantages and Limitations

Despite its utility, the application of this compound is not without its drawbacks, which has spurred the development of alternative synthetic strategies.

  • Harsh Reaction Conditions: The thermal cyclization step of the Gould-Jacobs reaction typically requires very high temperatures (>250 °C), often necessitating the use of high-boiling and difficult-to-remove solvents like diphenyl ether or Dowtherm A.[5][11] These conditions can lead to product decomposition and limit the scope of compatible functional groups.[11]

  • Regioselectivity Issues: When using asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, leading to mixtures of regioisomers that can be challenging to separate.[11]

  • Formation of Side Products: A common side product is the dialkylated ester, which arises from the alkylation of the mono-alkylated product.[12] Additionally, when using secondary or tertiary alkyl halides, elimination reactions can compete with the desired substitution.[12]

  • Limited Scope for Certain Substituents: The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups in the meta-position.[1] Electron-withdrawing groups can hinder the initial condensation and subsequent cyclization.

Performance Comparison: Gould-Jacobs vs. Alternatives

The limitations of the Gould-Jacobs reaction have led to the development of several alternative methods for quinolone synthesis. The following table provides a comparative overview of key reaction parameters.

ParameterGould-Jacobs Reaction (Conventional Heating)Conrad-Limpach Synthesis (Conventional Heating)Microwave-Assisted Gould-Jacobs
Starting Materials Aniline, Diethyl ethoxymethylenemalonate (DEEM)Aniline, β-ketoesterAniline, Diethyl ethoxymethylenemalonate (DEEM)
Typical Reaction Time Several hours (1-2 h for condensation, 2+ h for cyclization)[5]Several hours for cyclization[5]5 - 20 minutes[5]
Typical Yield Moderate to good (can be up to 95% with optimization)[5][11]Can be low (<30%) without high-boiling solvents, but can reach up to 95%[11]Good to excellent (often higher than conventional heating)[5]
Reaction Temperature High (120°C for condensation, >250°C for cyclization)[5]Very high (~250°C)[5]High (e.g., 160-300°C)[7][13]
Environmental Impact High; use of high-boiling, difficult-to-remove organic solvents. High energy consumption.[5]High; similar environmental concerns as the Gould-Jacobs reaction.Low; can often be performed solvent-free, drastically reducing solvent waste. Lower energy consumption.[5]
The Case for Microwave-Assisted Synthesis

The data clearly demonstrates the significant advantages of microwave irradiation for the Gould-Jacobs reaction. A study comparing conventional heating to microwave irradiation for the synthesis of a quinoline library showed an increase in average yield from 34% to 72%.[6] The following table, adapted from a Biotage application note, illustrates the optimization of a microwave-assisted Gould-Jacobs reaction.[7][13]

EntryTemperature (°C)Time (min)Isolated Yield (%)
1250201
23002037
32506010
43006028
5300547

Data sourced from a Biotage application note.[7][13]

This data highlights that while higher temperatures are crucial for cyclization, prolonged reaction times can lead to product degradation.[7] Microwave synthesis allows for precise control over these parameters, enabling rapid optimization to achieve the highest yields in the shortest time.[7]

Alternative Reagents: The Case of Diethyl Acetamidomalonate

While this compound is a cornerstone for quinolone synthesis, for the synthesis of α-amino acids, diethyl acetamidomalonate (DEAM) is the reagent of choice.[14][15][16][17]

Advantages of Diethyl Acetamidomalonate for Amino Acid Synthesis:
  • Protected Amino Group: The acetamido group provides a stable, protected form of the amino functionality, preventing unwanted side reactions during alkylation.[17]

  • High-Yielding Alkylation: The malonic ester structure allows for efficient deprotonation and subsequent alkylation at the α-carbon to introduce a wide variety of amino acid side chains.[15][16]

  • Versatility: This method can be used to synthesize a broad range of both natural and unnatural α-amino acids.[15] For example, the synthesis of racemic phenylalanine via alkylation of DEAM with benzyl chloride proceeds with a 65% yield.[16] The synthesis of racemic glutamic acid in a one-pot reaction has been reported with an 87% yield.[16]

It is crucial to select the appropriate malonate derivative based on the synthetic target. For quinolones, this compound (or its precursors) is superior, while for α-amino acids, diethyl acetamidomalonate is the industry standard.

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a microwave-assisted procedure and offers a rapid and efficient route to the quinolone core.[7][13]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2.5 mL) with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile

Procedure:

  • To a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[13]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 300 °C and hold for 5 minutes.[7][13]

  • After the reaction is complete, cool the vial to room temperature, which should induce precipitation of the product.

  • Filter the solid product and wash with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum. The product should be of >95% purity.[13]

Protocol 2: Amidomalonate Synthesis of Phenylalanine

This protocol outlines the synthesis of an α-amino acid using diethyl acetamidomalonate.[16][17]

Materials:

  • Diethyl acetamidomalonate (DEAM)

  • Sodium ethoxide

  • Benzyl chloride

  • Ethanol

  • Aqueous acid (e.g., HCl)

Procedure:

  • Deprotonation: Dissolve diethyl acetamidomalonate in ethanol and treat with one equivalent of sodium ethoxide to form the enolate.[17]

  • Alkylation: Add benzyl chloride to the enolate solution and stir at room temperature until the reaction is complete (monitor by TLC).

  • Hydrolysis and Decarboxylation: Acidify the reaction mixture with aqueous HCl and heat to reflux. This will hydrolyze the ester and amide groups and subsequently decarboxylate the intermediate to yield racemic phenylalanine.[16]

  • Isolation: Neutralize the solution and isolate the precipitated phenylalanine by filtration.

Visualizing the Mechanisms

Gould-Jacobs Reaction Pathway

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Cyclized Ethyl 4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->Cyclized Heat (>250°C) - EtOH Acid 4-Hydroxyquinoline- 3-carboxylic acid Cyclized->Acid H3O+ Final 4-Hydroxyquinoline Acid->Final Heat - CO2

Caption: Key stages of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

Amidomalonate Synthesis Workflow

Amidomalonate_Synthesis DEAM Diethyl Acetamidomalonate (DEAM) Enolate Enolate Formation DEAM->Enolate Base (NaOEt) Alkylation Alkylation Enolate->Alkylation Alkyl Halide (R-X) Hydrolysis Hydrolysis & Decarboxylation Alkylation->Hydrolysis H3O+, Heat AminoAcid Racemic α-Amino Acid Hydrolysis->AminoAcid

Caption: General workflow for α-amino acid synthesis using diethyl acetamidomalonate.

Conclusion and Future Outlook

This compound remains a highly valuable reagent for the synthesis of quinoline-based heterocycles. While the classical Gould-Jacobs reaction presents challenges in terms of harsh conditions and potential side reactions, modern adaptations, particularly microwave-assisted synthesis, have significantly improved its efficiency and expanded its applicability. For researchers targeting 4-hydroxyquinolines, this reagent, used in conjunction with modern synthetic techniques, offers a powerful and direct route.

However, for the synthesis of α-amino acids, diethyl acetamidomalonate is the superior choice due to its inherent protected amino group and high yields in alkylation reactions. The selection of the appropriate malonate derivative is therefore paramount and should be guided by the specific synthetic target.

The continued development of one-pot and multicomponent reactions for quinolone synthesis may eventually offer more atom-economical and environmentally benign alternatives to the classical named reactions.[9] Nevertheless, the robustness and versatility of the Gould-Jacobs reaction, especially in its microwave-assisted format, ensure that this compound and its precursors will remain essential tools in the arsenal of the synthetic chemist for the foreseeable future.

References

A Comparative Guide to the Spectroscopic Confirmation of 2-Phenylamino-malonic Acid Diethyl Ester Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, 2-Phenylamino-malonic acid diethyl ester, also known as diethyl 2-anilinomalonate, stands out as a highly versatile and valuable precursor.[1] Its structure, featuring a reactive secondary amine and an acidic α-proton flanked by two ester groups, makes it an ideal starting point for constructing a variety of complex heterocyclic systems and substituted amino acids. The successful synthesis of novel drug candidates and functional materials hinges on the unambiguous confirmation of the final product's structure.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic confirmation of products derived from diethyl 2-anilinomalonate. Moving beyond a simple recitation of data, we will explore the causality behind spectroscopic changes, compare the utility of different analytical techniques, and present self-validating experimental workflows. Our focus will be on two common and illustrative reaction pathways: intramolecular cyclization to form a pharmaceutically relevant oxindole core, and intermolecular N-alkylation.

Section 1: Core Reactivity and Illustrative Transformations

The reactivity of diethyl 2-anilinomalonate is dominated by two key sites: the nucleophilic nitrogen of the aniline group and the acidic C-H proton positioned between the two carbonyls. This dual reactivity allows for a diverse range of synthetic manipulations.

Pathway A: Intramolecular Cyclization to Ethyl 2-Oxoindoline-3-carboxylate

One of the most powerful applications of diethyl 2-anilinomalonate is its use in the synthesis of oxindoles, a core scaffold in numerous bioactive compounds.[2] This transformation is typically achieved via base-mediated intramolecular cyclization, where the aniline nitrogen attacks one of the ester carbonyls, followed by the elimination of an ethoxide leaving group. This reaction provides a clear and data-rich case study for spectroscopic comparison.

Spectroscopic Confirmation Workflow A Crude Reaction Mixture B Purification (e.g., Column Chromatography, Recrystallization) A->B C Purity Check (TLC, LC-MS) B->C D IR Spectroscopy C->D  Quick Functional  Group Check E Low-Res MS (e.g., LC-MS) C->E  Check for Product  Mass & Purity G ¹H & ¹³C NMR Spectroscopy D->G F High-Resolution MS (HRMS) E->F  If Pure & Correct Mass F->G  Confirm Elemental  Composition H Structure Confirmed G->H

References

A Senior Application Scientist's Guide to Malonate Building Blocks in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of high-throughput chemistry and drug discovery, the efficiency and versatility of core building blocks are paramount. Malonic acid diethyl esters are foundational scaffolds, enabling the rapid generation of diverse compound libraries. This guide provides an in-depth performance comparison of "2-Phenylamino-malonic acid diethyl ester" in parallel synthesis. A critical point of clarification is that this name is commonly used for two structurally distinct isomers, each with unique synthetic applications:

  • Diethyl 2-((phenylamino)methylene)malonate: An enamine intermediate pivotal for the synthesis of quinolone scaffolds via the Gould-Jacobs reaction.

  • Diethyl 2-(phenylamino)malonate: An α-substituted malonate used as a precursor for α-amino acids, particularly N-aryl amino acids.

This guide will address both isomers, comparing their performance in parallel synthesis against the most relevant and widely adopted alternatives, supported by experimental data and detailed protocols.

Part A: The Quinolone Gateway: Diethyl 2-((phenylamino)methylene)malonate

The primary application of diethyl 2-((phenylamino)methylene)malonate in library synthesis is as the key intermediate in the Gould-Jacobs reaction to form the quinolone core, a privileged scaffold in medicinal chemistry. This process involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1]

Performance in Parallel Synthesis: A Comparative Analysis

The traditional Gould-Jacobs reaction requires harsh conditions—specifically, very high temperatures (>250 °C) for the cyclization step—which can limit substrate scope and be difficult to manage in a parallel format.[2] However, modern adaptations have made it highly amenable to high-throughput synthesis.

Key Competitors:

  • Conrad-Limpach Synthesis: A classic alternative involving the condensation of an aniline with a β-ketoester.[3]

  • Ynone-based Synthesis: A milder approach using ynone intermediates as masked β-dicarbonyl synthons.[4][5]

  • Reductive Cyclization of o-Nitrochalcones: A method particularly effective for synthesizing 2-aryl-4-quinolones.[6]

Comparative Performance Data

The choice of synthetic route in a parallel synthesis campaign is a trade-off between speed, yield, substrate scope, and operational simplicity.

ParameterGould-Jacobs (Conventional)Gould-Jacobs (Microwave-Assisted)Conrad-Limpach SynthesisYnone-based Synthesis
Starting Materials Aniline, Diethyl ethoxymethylenemalonate (DEEM)Aniline, Diethyl ethoxymethylenemalonate (DEEM)Aniline, β-ketoesterSubstituted Anthranilic Acids, Ynones
Typical Reaction Time Several hours (e.g., 1-2h for condensation, 2+h for cyclization)[3]5 - 20 minutes[3]Several hours for cyclization[3]Variable, but cyclization is often rapid
Typical Yield Moderate to good (up to 95% with optimization)[3]Good to excellent (often >80%)[7]Can be low (<30%), but up to 95% with high-boiling solvents[3]Good (e.g., a library of 72 quinolones reported)[4]
Reaction Temperature High (120°C for condensation, >250°C for cyclization)[1][3]High (250-300°C), but for short durations[8]Very high (~250°C)[3]Mild conditions (no strong base or high temp)[4]
Automation Fitness Moderate; high temperatures are challenging for some platforms.Excellent; well-suited for parallel microwave reactors.Moderate; high temperatures pose similar challenges.Good; milder conditions are favorable for automation.
Key Advantage Well-established, readily available starting materials.Dramatically reduced reaction times, improved yields.[8]Access to different substitution patterns.Milder conditions, broader functional group tolerance.[4]
Key Limitation Harsh conditions, potential for product decomposition.[2]Requires specialized microwave equipment.Often gives mixtures of regioisomers.Multi-step preparation of ynone precursors.

Causality and Experimental Choices:

The major bottleneck of the traditional Gould-Jacobs reaction is the high activation energy for the thermal cyclization. Microwave-assisted synthesis directly addresses this by enabling rapid, uniform heating to superheated temperatures, drastically shortening reaction times from hours to minutes.[8] This makes it the superior choice for rapid library generation. The use of high-boiling solvents like diphenyl ether in conventional heating is necessary to reach the required temperatures but complicates purification.[1] Solvent-free microwave conditions, when possible, are therefore highly advantageous in a parallel synthesis workflow, simplifying workup to precipitation and filtration.[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Parallel Synthesis of a Quinolone Library (Gould-Jacobs)

This protocol is adapted for execution in a parallel microwave synthesizer.

  • Reaction Setup: To an array of 2-5 mL microwave vials, add the desired substituted aniline (1.0 eq).

  • Reagent Addition: Add diethyl ethoxymethylenemalonate (DEEM) (1.5 - 3.0 eq) to each vial. A solvent is often optional, but a high-boiling solvent like diphenyl ether can be used if necessary.[7]

  • Microwave Irradiation: Seal the vials and place them in the microwave reactor. Heat the mixtures to 250-300 °C and hold for 5-15 minutes.[8]

  • Workup & Isolation: After cooling, the intermediate anilidomethylenemalonate will have cyclized. The product often precipitates upon cooling. If a solvent was used, the product can be precipitated by adding a non-polar solvent like acetonitrile or hexane.[8]

  • Purification: Collect the solids by parallel filtration and wash with a cold solvent. The purity is often high (>95%), minimizing the need for chromatographic purification.[8]

Visualization of Workflow

Gould_Jacobs_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Condensation & Cyclization cluster_workup Step 3: Isolation Aniline Substituted Aniline (Vial Array) Microwave Microwave Reactor (250-300 °C, 5-15 min) Aniline->Microwave DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Microwave Cool Cooling & Precipitation Microwave->Cool Filter Parallel Filtration Cool->Filter Library Quinolone Library (>95% Purity) Filter->Library

Caption: Microwave-assisted Gould-Jacobs workflow for parallel synthesis.

Part B: The Amino Acid Precursor: Diethyl 2-(phenylamino)malonate

The second isomer, diethyl 2-(phenylamino)malonate, serves as a direct precursor for N-phenyl glycine and its derivatives. Its utility in parallel synthesis lies in providing a scaffold for introducing diversity at the α-carbon through alkylation.

Performance in Parallel Synthesis: A Comparative Analysis

The most established and widely used method for the parallel synthesis of α-amino acids is the Amidomalonate Synthesis . This makes diethyl acetamidomalonate the primary benchmark against which diethyl 2-(phenylamino)malonate must be compared.

Key Competitors:

  • Diethyl Acetamidomalonate: The gold standard for general α-amino acid synthesis via malonic ester alkylation.[4][9] The acetamido group provides N-protection and activates the α-proton.

  • Gabriel-Malonic Ester Synthesis: Utilizes potassium phthalimide to introduce the nitrogen atom, preventing over-alkylation.[9][10]

Comparative Performance Data
ParameterDiethyl 2-(phenylamino)malonateDiethyl Acetamidomalonate (Benchmark)Gabriel-Malonic Ester Synthesis
Starting Materials Diethyl 2-(phenylamino)malonate, Alkyl HalideDiethyl acetamidomalonate, Alkyl HalideDiethyl bromomalonate, Potassium phthalimide, Alkyl Halide
Key Application Synthesis of N-Aryl α-amino acidsGeneral synthesis of α-amino acids[9]General synthesis of α-amino acids
Alkylation Yield Generally good, but N-alkylation is a potential side reaction.High to excellent for a wide range of alkyl halides.[9]Good, avoids N-alkylation.
Deprotection Steps Ester hydrolysis and decarboxylation. N-phenyl group is retained.Acid/base hydrolysis of esters and amide, followed by decarboxylation.[9]Hydrolysis of esters and phthalimide (often with hydrazine), followed by decarboxylation.[9]
Substrate Scope Good for various alkyl halides. The aryl group can be pre-functionalized.Very broad; compatible with many functional groups on the alkyl halide.[11]Broad, but the phthalimide hydrolysis can be harsh.
Automation Fitness High; standard liquid handling for alkylation and parallel workup.High; it is the most common automated method.Moderate; multi-step nature and phthalimide cleavage can be less straightforward to automate.
Key Advantage Direct route to N-aryl amino acids without a separate N-arylation step.Highly robust, predictable, high-yielding, and extensively documented.[4]Prevents N-alkylation side products completely.
Key Limitation Potential for competitive N-alkylation, especially with reactive alkyl halides. Requires synthesis of the starting material.Requires a deprotection step to reveal the primary amine.Phthalimide group requires specific, sometimes harsh, cleavage conditions.

Causality and Experimental Choices:

For the synthesis of a general library of diverse α-amino acids, diethyl acetamidomalonate is the superior choice due to its robustness and the protective nature of the acetamido group. It prevents N-alkylation, a common side reaction when using a secondary amine like diethyl 2-(phenylamino)malonate. The pKa of the N-H proton in the phenylamino-malonate is higher than the α-carbon proton, favoring C-alkylation, but competitive N-alkylation can occur, leading to purification challenges in a parallel synthesis format.

However, if the specific goal is to generate a library of N-aryl amino acids , using diethyl 2-(phenylamino)malonate is more efficient. It circumvents the need for a subsequent N-arylation step (e.g., a Buchwald-Hartwig or Ullmann reaction), which would add complexity and reduce the overall yield in a multi-step parallel synthesis. The choice of building block is therefore dictated by the desired final scaffold.

Experimental Protocols

Protocol 2: Parallel Amidomalonate Synthesis of an α-Amino Acid Library (Benchmark)

This protocol is designed for a 96-well plate format using automated liquid handlers.

  • Base Preparation: Prepare a solution of sodium ethoxide in absolute ethanol (e.g., 1 M).

  • Enolate Formation: To the wells of a deep-well plate, dispense a solution of diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol. Add the sodium ethoxide solution (1.05 eq) and agitate at room temperature for 30-60 minutes.

  • Alkylation: Prepare a stock solution plate containing a library of different primary alkyl halides (1.1 eq) in a suitable solvent (e.g., DMF). Dispense the alkyl halide solutions to the corresponding wells of the reaction plate.

  • Reaction: Seal the plate and heat to 60-80 °C with agitation for 4-16 hours, or until reaction completion as determined by a test run.

  • Workup: Quench the reactions by adding aqueous NH₄Cl. Extract the products into an organic solvent (e.g., ethyl acetate) using a liquid-liquid extraction protocol.

  • Hydrolysis & Decarboxylation: Remove the organic solvent. Add 6M HCl to each well, seal the plate, and heat to 100-110 °C for 4-8 hours. This step hydrolyzes the esters and the amide group and induces decarboxylation.

  • Isolation: After cooling, the crude amino acid hydrochlorides can be isolated by evaporation or purified using parallel ion-exchange chromatography.

Visualization of Workflow

Amidomalonate_Workflow cluster_prep Step 1: Enolate Formation cluster_reaction Step 2: Parallel Alkylation cluster_workup Step 3: Deprotection & Isolation DEAM Diethyl Acetamidomalonate Enolate Enolate Array (96-well plate) DEAM->Enolate Base NaOEt in EtOH Base->Enolate Alkylation Alkylation (60-80 °C, 4-16h) Enolate->Alkylation AlkylHalides Alkyl Halide Library AlkylHalides->Alkylation Hydrolysis Acid Hydrolysis & Decarboxylation (HCl, 110 °C) Alkylation->Hydrolysis Purification Parallel Purification (Ion Exchange) Hydrolysis->Purification AALibrary α-Amino Acid Library Purification->AALibrary

References

A Comparative Guide to N-Heterocycle Synthesis: Evaluating the Limitations of Diethyl 2-(Phenylamino)malonate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure and Challenge of a Versatile Building Block

In the landscape of organic synthesis, malonic esters are celebrated as versatile C3 synthons, pivotal in constructing a vast array of molecular architectures. Diethyl 2-(phenylamino)malonate, a derivative of this esteemed class, presents itself as a theoretically attractive precursor for synthesizing nitrogen-containing heterocycles, particularly those fused to an aromatic ring like indoles or quinolones. Its structure, combining a reactive malonate core with a nucleophilic aniline moiety, suggests a potential for intramolecular cyclization strategies.

However, the practical application of diethyl 2-(phenylamino)malonate is fraught with challenges that significantly curtail its utility. This guide provides a critical examination of these limitations, grounded in established chemical principles. We will dissect the inherent reactivity and stability issues of this substrate and objectively compare its synthetic potential against robust, field-proven alternatives for indole synthesis. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most effective synthetic strategies, thereby avoiding potential pitfalls and optimizing for yield, scalability, and molecular diversity.

Part 1: Core Limitations of Diethyl 2-(Phenylamino)malonate

The primary constraints of employing diethyl 2-(phenylamino)malonate in synthetic routes stem from its stability, ambiguous reactivity, and the harsh conditions required for its potential cyclization pathways.

Stability and Undesired Reactivity

The juxtaposition of the amino group and the malonate esters creates a molecule susceptible to degradation and side reactions under conditions typically required for cyclization.

  • Hydrolytic Instability and Decarboxylation: Malonic esters are prone to hydrolysis under both acidic and basic conditions. For substituted phenylmalonates, this process is often accompanied by facile decarboxylation, especially under thermal stress. Studies on analogous compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that while the ester is relatively stable at ambient temperatures, harsh hydrolytic conditions lead to decomposition and complete decarboxylation, preventing the isolation of the corresponding malonic acid.[1][2] This tendency severely limits the reaction conditions that diethyl 2-(phenylamino)malonate can tolerate, particularly the high temperatures or strong acids often used in cyclization reactions.

  • Ambiguous Acidity: The molecule possesses two acidic sites: the α-carbon proton, activated by the two ester groups, and the N-H proton of the amino group. In the presence of a base, competitive deprotonation can occur, leading to a complex mixture of reactive species and complicating subsequent alkylation or acylation reactions.

Challenges in Intramolecular Cyclization

While direct intramolecular cyclization onto the aniline phenyl ring is a theoretical possibility for forming an oxindole-type structure, this transformation is notoriously difficult and inefficient.

  • High Activation Energy: Friedel-Crafts-type acylations or alkylations, which this cyclization would resemble, are deactivated by the electron-donating (by resonance) yet inductively withdrawing amino group. Effecting such a ring closure typically requires potent Lewis acids or superacids (e.g., polyphosphoric acid) and high temperatures. These conditions often lead to polymerization and decomposition of the starting material, resulting in very low yields.[3]

  • Lack of Precedent in Named Reactions: Diethyl 2-(phenylamino)malonate does not fit the substrate profile for the most common and reliable indole syntheses. For instance, the Fischer indole synthesis requires a phenylhydrazone, while the Bischler-Möhlau synthesis starts from an α-arylamino-ketone.[4][5] The unique structure of diethyl 2-(phenylamino)malonate places it outside the scope of these well-optimized and predictable transformations.

Part 2: A Comparative Analysis of Established Indole Synthesis Methodologies

Given the significant limitations of diethyl 2-(phenylamino)malonate, a review of superior, alternative methods is essential for any synthetic campaign targeting indole scaffolds.

The Fischer Indole Synthesis

Discovered in 1883, the Fischer synthesis remains one of the most widely used methods for preparing indoles from phenylhydrazines and carbonyl compounds under acidic conditions.[5][6]

  • Mechanism & Scope: The reaction proceeds via the formation of a phenylhydrazone, which, after protonation and tautomerization, undergoes a[7][7]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[5] The method is highly versatile, allowing for the synthesis of a wide range of substituted indoles.

  • Advantages: Broad substrate scope, well-established, and generally provides good yields for many targets.

  • Limitations: Requires strongly acidic conditions (Brønsted or Lewis acids), which can be incompatible with sensitive functional groups.[3] The use of unsymmetrical ketones can result in a mixture of regioisomers.

The Bischler-Möhlau Indole Synthesis

This method constructs 2-arylindoles by reacting an α-bromo-acetophenone with an excess of aniline.[4][8]

  • Mechanism & Scope: The reaction involves the initial formation of an α-arylamino-ketone intermediate, which then cyclizes with a second molecule of aniline to form the indole.[8]

  • Advantages: Provides direct access to 2-arylindoles, a common motif in pharmacologically active compounds.

  • Limitations: The classical procedure is often plagued by harsh reaction conditions and low yields.[4] However, modern variations using microwave irradiation have significantly improved efficiency.[9]

The Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a powerful tool for creating 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[10]

  • Mechanism & Scope: The mechanism involves a Michael addition followed by a nucleophilic attack and elimination.[10]

  • Advantages: It is one of the few methods that directly furnishes the valuable 5-hydroxyindole scaffold, a key component of neurotransmitters like serotonin.

  • Limitations: The reaction is notorious for producing side products, most commonly 5-hydroxybenzofurans.[11] Yields can be low, and the reaction outcome is highly sensitive to the choice of solvent and substituents.[10][12]

Modern Transition-Metal-Catalyzed Methods

Contemporary organic synthesis has seen the rise of powerful indole syntheses catalyzed by transition metals, primarily palladium. These methods offer mild conditions and exceptional functional group tolerance.[13]

  • Scope and Advantages: Methods like the Larock, Buchwald, and various C-H activation strategies allow for the construction of complex indoles from readily available starting materials (e.g., o-haloanilines and alkynes).[9][13][14] These reactions often proceed with high regioselectivity and in excellent yields where classic methods fail.

  • Limitations: The primary drawbacks are the cost and potential toxicity of the metal catalysts and the sensitivity of some catalytic systems to air and moisture.

Part 3: Quantitative Performance and Data

To provide a clear, objective comparison, the following table summarizes the performance of these alternative methods for the synthesis of a representative indole, 2-phenylindole.

MethodStarting MaterialsCatalyst / ReagentSolventTemp. (°C)Time (h)Yield (%)Key Advantages/Limitations
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[9]Adv: High yield, rapid. Lim: Harsh conditions, strong acid.
Bischler-Möhlau (Microwave) N-PhenacylanilineAnilinium bromideNone (solid-state)MW (540W)0.0271[9]Adv: Extremely fast, solvent-free. Lim: Requires pre-formed intermediate.
Pd-Catalyzed C-H Activation Acetanilide, PhenylacetylenePd(OAc)₂, Ag₂CO₃Toluene12024~85-95 (typical)Adv: High yield, mild, good scope. Lim: Catalyst cost, longer time.
Nenitzescu Synthesis p-Benzoquinone, Ethyl 3-aminocinnamateAcetic AcidAcetic AcidRefluxN/A46[15]Adv: Access to 5-hydroxyindoles. Lim: Limited scope, side products, often low yield.

Part 4: Experimental Protocols

The following protocols provide detailed, validated methodologies for two reliable indole synthesis strategies.

Protocol 1: Classic Fischer Indole Synthesis of 2-Phenylindole[9]

This protocol describes a robust, high-temperature synthesis using a classic Lewis acid catalyst.

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • Dissolve 53.5 g (0.5 mol) of phenylhydrazine in 300 mL of 95% ethanol in a 1-L flask.

  • Add 60 g (0.5 mol) of acetophenone to the solution.

  • Heat the mixture on a steam bath for 30 minutes.

  • Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline phenylhydrazone by filtration, wash with 50 mL of cold 75% ethanol, and then with 50 mL of water.

  • Dry the product. The expected yield is 87-91%.

Step 2: Cyclization to 2-Phenylindole

  • Thoroughly mix 53 g (0.25 mol) of freshly prepared acetophenone phenylhydrazone with 250 g of powdered anhydrous zinc chloride in a 1-L beaker.

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become a liquid within 3-4 minutes.

  • Remove the beaker from the oil bath and continue stirring for 5 minutes.

  • To prevent solidification, add 200 g of clean sand and stir until the mixture is granular.

  • Cool the mixture, then treat with 500 mL of water and 50 mL of concentrated hydrochloric acid to dissolve the zinc chloride and any basic materials.

  • Filter the crude 2-phenylindole and wash thoroughly with water.

  • Recrystallize the crude product from ethanol. The final yield is 72-80%.

Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole[9]

This modern protocol leverages microwave energy to dramatically accelerate the reaction and improve yields in a solvent-free system.

Step 1: Synthesis of N-Phenacylaniline

  • Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate in a mortar.

  • Grind the solids together and allow them to react in the solid state for 3 hours at room temperature.

  • The product can be used directly in the next step after a simple workup to remove salts.

Step 2: Microwave-Assisted Cyclization

  • Place a mixture of the N-phenacylaniline and a catalytic amount of anilinium bromide in a microwave-safe vessel.

  • Subject the solid mixture to microwave irradiation at 540 W for 45-60 seconds.

  • After cooling, the product is extracted with an organic solvent and purified by column chromatography or recrystallization.

  • Note: A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can yield 52-75% of 2-phenylindole directly.[9]

Part 5: Visualization of Synthetic Strategy and Workflow

The selection of an appropriate synthetic route is a critical decision point in any research program. The following diagram illustrates a logical decision-making process for choosing an indole synthesis method.

G Target Target Indole Structure Substituents Analyze Substituents & Functional Groups Target->Substituents Hydroxy 5-Hydroxy Group Required? Substituents->Hydroxy Conditions Consider Reaction Condition Tolerance Sensitive Acid/Heat Sensitive Groups Present? Conditions->Sensitive Aryl 2-Aryl Group Required? Hydroxy->Aryl No Nenitzescu Nenitzescu Synthesis Hydroxy->Nenitzescu Yes Aryl->Conditions No Bischler Bischler-Möhlau Synthesis Aryl->Bischler Yes Fischer Fischer Synthesis Sensitive->Fischer No Pd_Method Pd-Catalyzed Method Sensitive->Pd_Method Yes

Caption: Decision workflow for selecting an appropriate indole synthesis method.

The following diagram outlines the general experimental workflow for the classic Fischer indole synthesis protocol described above.

G Start Mix Phenylhydrazine & Acetophenone Heat1 Heat (Steam Bath) 30 min Start->Heat1 Crystallize Cool & Crystallize Hydrazone Heat1->Crystallize Filter1 Filter & Dry Hydrazone Crystallize->Filter1 Mix2 Mix Hydrazone with ZnCl₂ Filter1->Mix2 Heat2 Heat (Oil Bath) 170°C Mix2->Heat2 Workup Acidic Workup & Filtration Heat2->Workup Purify Recrystallize from Ethanol Workup->Purify Product Pure 2-Phenylindole Purify->Product

Caption: Experimental workflow for the Fischer indole synthesis.

Conclusion

While diethyl 2-(phenylamino)malonate appears to be a promising substrate on paper, its practical utility in the synthesis of indoles and related heterocycles is severely limited by inherent instability, susceptibility to side reactions like decarboxylation, and a lack of compatibility with established, high-yielding synthetic protocols. Researchers aiming to construct indole scaffolds are better served by turning to a rich portfolio of proven alternatives.

Classic methods such as the Fischer and Bischler-Möhlau syntheses, especially when enhanced with modern techniques like microwave irradiation, offer reliable and scalable routes to a variety of indole structures. For specific targets, such as 5-hydroxyindoles, the Nenitzescu synthesis remains a key, albeit challenging, option. For syntheses requiring maximum functional group tolerance and mild conditions, the continued innovation in transition-metal catalysis provides the most powerful and versatile toolkit. Ultimately, a careful analysis of the target molecule's substitution pattern and the laboratory's capabilities, as outlined in our decision workflow, will guide the synthetic chemist to the most logical and efficient path, a path that generally circumvents the limitations of precursors like diethyl 2-(phenylamino)malonate.

References

comparative study of different catalysts for 2-Phenylamino-malonic acid diethyl ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Alfresco for the Modern Alchemist: A Comparative Guide to Catalytic Syntheses of Diethyl 2-(Phenylamino)malonate

For the researcher navigating the intricate pathways of pharmaceutical and fine chemical synthesis, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular architecture. Diethyl 2-(phenylamino)malonate is a valuable building block, and its efficient synthesis is a subject of considerable interest. Traditional methods often fall short, necessitating harsh conditions or offering limited scope. Modern transition-metal catalysis, however, provides elegant and powerful solutions.

This guide presents a comparative analysis of the two preeminent catalytic systems for aryl C-N bond formation—Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type condensation—as applied to the synthesis of diethyl 2-(phenylamino)malonate. We will dissect the mechanistic underpinnings of each approach, provide validated experimental protocols for analogous reactions, and present a clear, data-driven comparison to guide your choice of catalyst.

Strategic Approaches to the Target Molecule

Two primary retrosynthetic disconnections of the target molecule lead us to two distinct, yet related, catalytic strategies. The choice between them often depends on the availability and cost of starting materials.

Target Diethyl 2-(Phenylamino)malonate RouteA Route A: N-Arylation of Aminomalonate Target->RouteA RouteB Route B: N-H Activation of Aniline Target->RouteB PrecursorA1 Diethyl Aminomalonate RouteA->PrecursorA1 PrecursorA2 Aryl Halide (e.g., Ph-Br) RouteA->PrecursorA2 PrecursorB1 Aniline RouteB->PrecursorB1 PrecursorB2 Diethyl Bromomalonate RouteB->PrecursorB2

Caption: Primary retrosynthetic pathways for diethyl 2-(phenylamino)malonate.

  • Route A: N-Arylation of Diethyl Aminomalonate. This strategy involves forming the C-N bond by coupling a readily available aryl halide with the nitrogen atom of diethyl aminomalonate. This is the archetypal substrate combination for the Buchwald-Hartwig reaction.

  • Route B: Coupling of Aniline with an Electrophilic Malonate. This approach utilizes the nucleophilicity of aniline to attack an electrophilic malonate, such as diethyl bromomalonate. This transformation is classically achieved via Ullmann-type condensation.

System 1: The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering remarkable efficiency and broad functional group tolerance through the development of sophisticated phosphine ligands.[1]

Mechanistic Rationale

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the use of bulky, electron-rich biarylmonophosphine ligands. These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[2][3] Furthermore, modern "precatalysts" are employed, which are stable Pd(II) complexes that rapidly form the active LPd(0) species in situ.

Pd0 LPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L(Ar)Pd(II)-X OxAdd->PdII_Aryl LigandExch Amine Coordination PdII_Aryl->LigandExch R'-NH₂ PdII_Amine [L(Ar)Pd(II)(H₂N-R')]+ LigandExch->PdII_Amine Deprotonation Deprotonation (-H-Base+) PdII_Amine->Deprotonation + Base PdII_Amido L(Ar)Pd(II)-NHR' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product (Ar-NHR') RedElim->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Catalyst Selection: The Power of Biarylmonophosphines

For the N-arylation of amine substrates, particularly those that are less nucleophilic or sterically hindered, catalyst systems based on biarylmonophosphine ligands are superior. For instance, in the selective N-arylation of aminophenols, a challenging substrate with competing nucleophilic sites, a BrettPhos-based precatalyst demonstrated exceptional performance and selectivity for the amine.[4][5] This provides a strong rationale for its application in the N-arylation of diethyl aminomalonate.

Field-Proven Experimental Protocol (Route A Model)

This protocol is adapted from established procedures for the N-arylation of anilines using a fourth-generation Buchwald precatalyst.[4][6]

Materials:

  • Aryl Bromide (1.0 equiv)

  • Diethyl Aminomalonate Hydrochloride (1.2 equiv)

  • BrettPhos Pd G4 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.4 equiv, for neutralization of HCl salt and reaction)

  • Anhydrous, degassed toluene

Procedure:

  • Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with the aryl bromide, diethyl aminomalonate hydrochloride, and sodium tert-butoxide.

  • Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Catalyst Addition: Under a positive pressure of argon, the BrettPhos Pd G4 precatalyst is added.

  • Solvent Addition: Anhydrous, degassed toluene is added via syringe.

  • Reaction: The mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

System 2: The Copper-Catalyzed Ullmann-Type Condensation

The Ullmann reaction is the classic method for copper-promoted C-N bond formation.[7] While traditionally requiring harsh conditions, the development of ligand-accelerated protocols has transformed it into a mild and versatile tool, often providing complementary reactivity to palladium systems.[8][9]

Mechanistic Rationale

The modern, ligand-assisted Ullmann reaction is believed to proceed via a Cu(I)/Cu(III) cycle, although the exact mechanism can be complex and substrate-dependent.[10] A chelating ligand, such as a 1,2-diamine or an amino acid, is crucial. The ligand stabilizes the copper center, increases its solubility, and facilitates the key steps of oxidative addition of the aryl halide to a copper(I)-amidate complex, followed by reductive elimination to forge the C-N bond.[10]

CuI_L LCu(I)-X AmideForm Amide Formation CuI_L->AmideForm + R'-NH₂ + Base CuI_Amide LCu(I)-NHR' AmideForm->CuI_Amide OxAdd Oxidative Addition CuI_Amide->OxAdd Ar-X CuIII L(Ar)Cu(III)-NHR' OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim Product (Ar-NHR') RedElim->CuI_L

Caption: A plausible catalytic cycle for the ligand-accelerated Ullmann C-N coupling.

Catalyst Selection: Diamines as Powerful Ligands

For the N-arylation of amines and amides, simple and inexpensive 1,2-diamine ligands, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA), have proven to be exceptionally effective.[11] They form stable, active catalysts with simple copper(I) salts like CuI. This system is known for its reliability and cost-effectiveness, making it an excellent choice for industrial applications.

Field-Proven Experimental Protocol (Route B Model)

This protocol is based on general procedures for the copper-catalyzed N-arylation of amines and amides.[11]

Materials:

  • Aniline (1.2 equiv)

  • Diethyl Bromomalonate (1.0 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (CyDMEDA) (10-20 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • Vessel Preparation: An oven-dried Schlenk tube is charged with CuI, the base (K₃PO₄ or Cs₂CO₃), and a magnetic stir bar.

  • Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with argon.

  • Reagent Addition: Aniline, diethyl bromomalonate, the CyDMEDA ligand, and the solvent are added sequentially via syringe.

  • Reaction: The sealed tube is placed in a preheated oil bath at 110 °C and stirred vigorously. Reaction progress is monitored by GC-MS or LC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated.

  • Purification: The residue is dissolved in an organic solvent, washed with aqueous ammonia (to remove copper salts) and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Head-to-Head Catalyst Comparison

The choice between a Palladium and Copper-based system is not merely academic; it has practical implications for cost, substrate scope, and reaction robustness.

FeaturePalladium / Buchwald-Hartwig SystemCopper / Ullmann-Type System
Metal Cost HighLow
Ligand Cost High (Complex biarylphosphines)Low (Simple diamines, amino acids)
Catalyst Loading Typically lower (0.1 - 2 mol%)[6]Typically higher (5 - 10 mol%)
Substrate Scope (Aryl Halide) Ar-Cl, Ar-Br, Ar-I, Ar-OTf. Excellent for chlorides.[1]Ar-I > Ar-Br >> Ar-Cl. Generally poor for chlorides.[9]
Reaction Temperature Mild to moderate (RT - 110 °C)Moderate to high (90 - 140 °C), though some mild systems exist.[11]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS)Milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃)
Functional Group Tolerance Extremely broad; sensitive groups often tolerated.[1]Good, but can be sensitive to strongly coordinating groups.
Air/Moisture Sensitivity Precatalysts are air-stable, but ligands can be sensitive.CuI is air-stable; reactions are generally robust.[11]
Key Advantage Unparalleled scope, especially for challenging substrates.Cost-effectiveness and operational simplicity.

Conclusion and Outlook

Both palladium and copper-catalyzed systems offer powerful and viable routes to diethyl 2-(phenylamino)malonate.

  • The Palladium/Buchwald-Hartwig approach stands out for its exceptional substrate scope and high reactivity, particularly if the desired aryl precursor is an unreactive aryl chloride. The use of advanced phosphine ligands and precatalysts, such as the BrettPhos system, provides a reliable, albeit more expensive, pathway that is often the go-to choice in a discovery setting where speed and scope are paramount.[5]

  • The Copper/Ullmann-type approach is a highly attractive alternative, especially for large-scale synthesis where cost is a major driver.[9] The low cost of the copper salt and simple diamine ligands makes this system economically compelling. While its scope is traditionally narrower (preferring aryl iodides and bromides), modern ligand development continues to close this gap, making it a robust and practical choice for many applications.

Ultimately, the optimal catalyst is context-dependent. For broad applicability and challenging couplings, palladium remains the gold standard. For cost-effective, large-scale production with more reactive aryl halides, copper provides an exceptionally strong value proposition.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Phenylamino-malonic acid diethyl ester (also known as Diethyl 2-(phenylamino)malonate), moving beyond simple checklists to explain the scientific reasoning behind each step.

Foundational Step: Hazard Characterization and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent decision, from selecting personal protective equipment to choosing the correct waste stream. This compound is not a benign substance; it possesses a distinct hazard profile that must be respected.[1][2]

Hazard Profile Summary

The Globally Harmonized System (GHS) classification provides a clear and concise summary of the risks associated with this compound.

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedGHS07 (Harmful/Irritant)[3]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skinGHS07 (Harmful/Irritant)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Harmful/Irritant)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Harmful/Irritant)
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07 (Harmful/Irritant)
(Data sourced from PubChem and commercial supplier safety data sheets.[1][2][3][4])
Chemical Incompatibility

A critical aspect of waste management is preventing unintended and potentially violent reactions within the waste container. While specific reactivity data for this compound is limited, we can infer its incompatibilities based on the known reactivity of similar malonic esters.[5] Mixing incompatible waste streams is a frequent cause of laboratory incidents.[6][7]

Incompatible Material ClassPotential Outcome of MixingRationale
Strong Oxidizing Agents Fire, explosion, or violent reaction.The organic nature of the ester makes it susceptible to rapid oxidation.
Strong Acids Hydrolysis, potentially exothermic.Acid-catalyzed hydrolysis of the ester groups can generate heat and pressure.
Strong Bases Saponification (hydrolysis), potentially exothermic.Base-catalyzed hydrolysis can be vigorous and generate heat.
Strong Reducing Agents Potentially vigorous, exothermic reaction.The ester functional groups can be reduced, leading to unpredictable reactions.
(Inferred from safety data for structurally related malonic esters.[5])

The Core Disposal Workflow: From Bench to Pickup

This section outlines the step-by-step methodology for safely handling and disposing of waste containing this compound.

Step 1: Required Personal Protective Equipment (PPE)

Given the compound's hazard profile, a robust selection of PPE is mandatory to prevent exposure.

  • Eye Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8] The compound is a serious eye irritant, and standard safety glasses are insufficient.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves immediately after use in accordance with good laboratory practices.[9] Never touch clean surfaces, such as door handles or keyboards, with gloved hands.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, consider a chemically resistant apron.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to mitigate the risk of respiratory irritation.[2][4]

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.[6][7][10]

  • Designate a Waste Stream: this compound waste should be collected in a dedicated "Non-halogenated Organic Waste" container. Do not mix it with halogenated solvent waste, as this significantly increases disposal costs and complexity.[7][10]

  • Select an Appropriate Container: Use a clean, undamaged container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap.[6][11][12] The container must be suitable for storing liquid waste and should be placed in secondary containment to mitigate spills.[13]

  • Filling the Container: Never fill a waste container to more than 75-80% of its capacity.[6] This headspace allows for vapor expansion and reduces the risk of spills from overfilling.

Step 3: Protocol for Accidental Spills and Contaminated Materials

Small spills can be managed safely if the correct procedure is followed.

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in Step 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.[4][9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All items used for cleanup, including gloves, absorbent pads, and contaminated lab paper, must be placed in the solid hazardous waste container.

Step 4: Disposal of Empty Containers

An "empty" container is never truly empty and must be managed as hazardous waste until properly decontaminated.[11][13]

  • Initial Rinse: For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[13] Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be added to your non-halogenated organic waste stream.

  • Subsequent Rinses: Subsequent rinses of containers that held this compound can typically be managed according to your institution's guidelines, which may allow for drain disposal if the rinseate is dilute and meets pH requirements.[13] Always consult your local Environmental Health and Safety (EHS) office.

  • Final Disposal: Once thoroughly rinsed and air-dried, deface or remove the original label.[11] The container can then be disposed of in a designated "Broken Glass" or "Laboratory Glass Waste" box.[11]

Decision-Making Framework for Disposal

The following diagram illustrates the logical workflow for managing waste containing this compound, from the point of generation to final handoff for disposal.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Storage cluster_disposal Final Disposal start Waste Generated (Neat, Solution, or Contaminated Debris) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always first step characterize Characterize Waste - Is it liquid or solid? - Any incompatibles present? select_container Select & Prepare Container - Chemically compatible - Secure lid, <80% full - Secondary containment characterize->select_container ppe->characterize label_container Label Waste Container - "Hazardous Waste" - Full chemical name - Hazard characteristics (Irritant, Harmful) select_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa check_full Container Full or Storage Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Request Pickup from EHS (Submit HazWaste Disposal Form) check_full->request_pickup Yes end_process Waste Removed by Authorized Personnel request_pickup->end_process

References

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 2-Phenylamino-malonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling of 2-Phenylamino-malonic acid diethyl ester (CAS No. 6414-58-0). As a compound frequently utilized in complex organic synthesis, particularly in the development of pharmaceutical agents, a rigorous adherence to safety protocols is paramount.[1] This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your research. The information herein is designed for immediate application by researchers, scientists, and drug development professionals.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of an effective safety strategy. The Globally Harmonized System (GHS) provides a clear classification of its hazards, which directly dictates our choice of Personal Protective Equipment (PPE). Each piece of equipment is a direct countermeasure to a specific, identified risk.

Table 1: GHS Hazard Classification & Corresponding PPE Rationale

Hazard Statement GHS Classification Nature of Hazard Implication for PPE Selection
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4) Ingestion can lead to systemic toxicity.[2][3][4] Strict hygiene protocols and hand protection are critical to prevent accidental ingestion.
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4) The substance can be absorbed through the skin, causing harm.[2] Impervious gloves and protective clothing are mandatory to create a barrier.
H315: Causes skin irritation Skin Irritation (Category 2) Direct contact can cause redness, itching, and inflammation.[2][3][4][5] Gloves and a lab coat are the minimum requirements to prevent skin contact.
H319: Causes serious eye irritation Eye Irritation (Category 2) Splashes can result in significant eye discomfort and potential damage.[2][3][4][5] Chemical splash goggles are essential to provide a complete seal around the eyes.
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4) Inhaling vapors or aerosols can be harmful.[2] Engineering controls (fume hood) are the primary defense. Respirators are required if ventilation is inadequate.

| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure, Category 3) | Inhalation may irritate the respiratory tract.[3][4][5] | Work must be conducted in a well-ventilated area, preferably a chemical fume hood. |

Core Protective Measures: A Multi-Layered Defense

Safety is achieved through a hierarchy of controls. We first rely on engineering solutions, then supplement with appropriate PPE for direct protection.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is not worn, but engineered into your workspace.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[6][7] This is non-negotiable and serves to control inhalation exposure.[5]

  • Emergency Stations: Ensure immediate access to a fully functional emergency eyewash station and safety shower.[8] Their proximity is critical in the event of an accidental exposure.

Eye and Face Protection

Given the serious eye irritation hazard (H319), eye protection is mandatory.[9]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling very small quantities in a controlled setting.

  • Standard Protocol: Chemical splash goggles that form a seal around the eyes are required for all other operations, including transfers, reactions, and workup procedures.[10]

  • Enhanced Protection: A full-face shield should be worn over chemical splash goggles during procedures with a high risk of splashing, such as large-volume transfers or reactions under pressure.

Hand Protection

To prevent skin contact, which can cause irritation and systemic harm, chemically resistant gloves are essential.[6]

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility chart for breakthrough times and degradation data specific to esters.

  • Double Gloving: For extended handling periods or during procedures with a higher risk of contamination, wearing two pairs of gloves is recommended. This allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Inspection and Removal: Always inspect gloves for tears or punctures before use. Remove gloves with care to avoid contaminating your skin.[6]

Body Protection

A physical barrier is necessary to protect the skin from accidental spills and contamination.

  • Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is the minimum requirement.[6]

  • Chemical Apron: For gram-scale synthesis or when handling larger volumes, a chemically resistant apron should be worn over the lab coat to provide an additional layer of protection against splashes.

  • Contaminated Clothing: All contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.[6][9] Contaminated articles must be decontaminated before reuse.[5][11]

Respiratory Protection

Under normal laboratory conditions, engineering controls are sufficient. However, respiratory protection is critical in specific scenarios.

  • Routine Use: No respiratory protection is needed if all work is conducted within a properly functioning chemical fume hood.[6]

  • Emergency Situations: In the event of a large spill, inadequate ventilation, or when airborne concentrations are unknown, a NIOSH-approved respirator is required.[10] A half-mask or full-face respirator with organic vapor cartridges and particulate pre-filters (P100) is the appropriate choice.[6]

Below is a decision-making workflow for determining the need for respiratory protection.

G start Start: Handling 2-Phenylamino- malonic acid diethyl ester fume_hood Is work performed inside a certified chemical fume hood? start->fume_hood routine_ops Are these routine, small-scale operations? fume_hood->routine_ops  Yes resp_needed NIOSH-Approved Respirator Required (Half-mask with organic vapor/ particulate cartridges) fume_hood->resp_needed No spill Is there a spill, aerosol generation, or ventilation failure? routine_ops->spill Yes routine_ops->resp_needed No (e.g., large scale) no_resp No Respiratory Protection Required spill->no_resp No spill->resp_needed Yes

Caption: Respiratory Protection Decision Workflow

Operational and Disposal Plans

Procedural integrity is key to preventing exposure. This includes the correct sequence for putting on and removing PPE, as well as managing waste.

PPE Donning and Doffing Protocol

The order of donning and doffing is designed to minimize the risk of cross-contamination.

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Eye Protection (Goggles/Face Shield) d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye Protection (Goggles/Face Shield) f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Caption: PPE Donning and Doffing Sequence

Spill Management

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill by surrounding it with an inert absorbent material like sand, vermiculite, or silica gel.[6][10]

  • Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[12]

  • Clean the spill area thoroughly.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Contaminated PPE: Used gloves, disposable aprons, and other contaminated items must be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused product and reaction waste must be collected in a properly labeled, sealed container.

  • Disposal Protocol: All waste must be disposed of through an approved waste disposal plant, following all local, regional, and national regulations.[5][11] Do not empty into drains or the environment.[12]

Summary: PPE Requirements by Task

This table provides at-a-glance guidance for common laboratory tasks.

Table 2: Task-Specific PPE Requirements

Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Sample Prep Chemical Fume Hood Chemical Splash Goggles Nitrile Gloves Lab Coat Not Required
Gram-Scale Synthesis Chemical Fume Hood Goggles & Face Shield Nitrile Gloves (Double) Lab Coat & Chemical Apron Not Required
Small Spill Cleanup Maintain Ventilation Goggles & Face Shield Heavy-duty Nitrile Gloves Lab Coat & Chemical Apron Required if outside fume hood

| Large Spill/Emergency | Evacuate & Ventilate | Full-Face Respirator | Heavy-duty Nitrile Gloves | Chemical Resistant Suit | Required (Full-Face Respirator) |

By integrating this comprehensive PPE strategy into your standard operating procedures, you establish a robust framework for safely handling this compound, protecting yourself and your colleagues while advancing your critical research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.